1,2,3-Propanetricarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-1,2,3-tricarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCDASFMETWCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632810 | |
| Record name | Propane-1,2,3-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205674-38-9 | |
| Record name | Propane-1,2,3-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3-Propanetricarboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1,2,3-Propanetricarboxamide, also known as citramide or citric acid triamide, is a molecule of significant interest in various scientific domains, including medicinal chemistry and materials science, owing to its potential as a versatile building block and its biocompatibility derived from its citric acid backbone. This guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization. The synthesis of N-substituted derivatives, which are of considerable industrial importance, is also discussed to provide a broader context for the amidation of citric acid. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of functionalized amide compounds.
Introduction: The Chemical Landscape of Citric Acid Amidation
Citric acid, a ubiquitous tricarboxylic acid in nature, presents a readily available and biocompatible scaffold for chemical synthesis.[1] Its three carboxylic acid moieties and a central hydroxyl group offer multiple points for functionalization, making it an attractive starting material for the development of novel molecules. The conversion of these carboxylic acid groups into amides yields 1,2,3-propanetricarboxamides, a class of compounds with diverse potential applications.
The primary challenge in the direct amidation of citric acid lies in the relatively low reactivity of carboxylic acids towards amines, often requiring harsh conditions or the use of activating agents.[2] The presence of the hydroxyl group can also lead to potential side reactions if not properly considered in the synthetic strategy. This guide will explore the most viable methods to overcome these challenges and achieve efficient synthesis of the target triamide.
Core Synthetic Strategies
The synthesis of this compound can be approached through several key pathways, primarily involving the reaction of a citric acid derivative with an ammonia source. The choice of starting material and reaction conditions significantly influences the yield, purity, and scalability of the synthesis.
Ammonolysis of Citric Acid Esters: A Prevalent and Controllable Route
The most widely documented and arguably most controllable method for the synthesis of amides from carboxylic acids proceeds via an ester intermediate.[3][4] In the context of this compound, this involves the ammonolysis of a trialkyl citrate, such as triethyl citrate. This two-step approach offers the advantage of activating the carboxyl groups, rendering them more susceptible to nucleophilic attack by ammonia.
Reaction Pathway:
Figure 1: General workflow for the synthesis of this compound via ammonolysis of triethyl citrate.
Causality Behind Experimental Choices:
-
Esterification: The initial conversion of citric acid to its triethyl ester is crucial for activating the carboxyl groups. Esters are more electrophilic than their corresponding carboxylic acids, facilitating the subsequent nucleophilic attack by ammonia. Ethanol is a common and cost-effective reagent for this purpose, and an acid catalyst (e.g., sulfuric acid) is typically employed to accelerate the reaction.
-
Ammonolysis: The reaction of triethyl citrate with ammonia (ammonolysis) is the core amide-forming step.[4] This reaction is typically carried out in a sealed vessel to maintain a sufficient concentration of ammonia, which is a gas at room temperature. The choice of solvent and temperature is critical to balance reaction rate and minimize side reactions. Protic solvents can participate in the reaction, so aprotic or excess ammonia itself is often used.
Experimental Protocol: Synthesis of N,N',N''-tri-n-propylcitramide (A Model for Ammonolysis)
Materials:
-
Triethyl citrate
-
n-Propylamine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl citrate (1 equivalent) and ethanol.
-
Add n-propylamine (at least 3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield the pure N,N',N''-tri-n-propylcitramide.[5]
Adaptation for this compound: To synthesize the primary triamide, n-propylamine would be replaced with a source of ammonia, such as a solution of ammonia in an alcohol or by bubbling ammonia gas through the reaction mixture in a sealed reactor.
Direct Amidation of Citric Acid: A More Atom-Economical Approach
Directly converting the carboxylic acid groups of citric acid to amides by reaction with ammonia is a more atom-economical approach as it avoids the esterification and subsequent de-esterification steps. However, this method typically requires more forcing conditions due to the lower reactivity of the carboxylic acid.
Reaction Pathway:
Figure 2: Conceptual pathway for the direct amidation of citric acid via an ammonium citrate intermediate.
Causality Behind Experimental Choices:
-
Formation of Ammonium Citrate: The initial reaction between citric acid and ammonia is an acid-base neutralization to form ammonium citrate. This salt formation is a crucial first step.
-
Thermal Dehydration: The key to forming the amide bond is the removal of water from the ammonium salt. This is typically achieved by heating the ammonium citrate, often under vacuum, to drive off water and promote the formation of the amide linkages. The thermal stability of the ammonium citrate salts is a critical factor in this process.[7]
Conceptual Protocol: Synthesis via Thermal Decomposition of Ammonium Citrate
Based on the principles of ammonium salt dehydration, a plausible, though not explicitly detailed in the literature for this specific triamide, protocol can be outlined.
Materials:
-
Citric acid
-
Ammonium hydroxide solution (concentrated)
-
Reaction vessel suitable for heating under vacuum
-
Heating mantle
-
Vacuum pump
Procedure:
-
Dissolve citric acid in a minimal amount of water.
-
Carefully add concentrated ammonium hydroxide solution to neutralize the citric acid, forming a solution of ammonium citrate. The neutralization can be monitored with a pH meter.
-
Transfer the ammonium citrate solution to a reaction vessel.
-
Heat the solution gently under reduced pressure to remove water.
-
Once the bulk of the water is removed, increase the temperature to induce dehydration of the ammonium salt to form the triamide. The optimal temperature and time would need to be determined empirically, monitoring for the evolution of water and the formation of the amide product.
-
The resulting solid would be the crude this compound, which would require purification.
Reaction with Urea: An Alternative Nitrogen Source
Urea can serve as a solid, stable, and safe source of ammonia for amidation reactions at elevated temperatures. The thermal decomposition of urea generates isocyanic acid and ammonia, which can then react with carboxylic acids.
Reaction Pathway:
Figure 3: Simplified representation of the reaction between citric acid and urea.
Causality Behind Experimental Choices:
-
High Temperature: The reaction requires elevated temperatures (typically 150-180 °C) to induce the decomposition of urea and facilitate the reaction with citric acid.[8]
-
Solvent-free or High-Boiling Solvent: The reaction can be carried out as a melt or in a high-boiling inert solvent to achieve the necessary reaction temperatures.
It is important to note that the reaction of citric acid with urea can lead to the formation of other products, such as citrazinic acid derivatives, depending on the reaction conditions.[8] Therefore, careful control of the stoichiometry and temperature is crucial to favor the formation of the desired triamide.
Purification and Characterization
Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method will depend on the physical properties of the product and the impurities present.
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective method for purification.
-
Chromatography: Column chromatography (e.g., silica gel chromatography) can be used to separate the product from impurities with different polarities.
Characterization Methods:
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the propane backbone. The chemical shifts and splitting patterns will be influenced by the adjacent amide and hydroxyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide groups, the central quaternary carbon bearing the hydroxyl group, and the methylene carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide groups (typically two bands in the region of 3400-3100 cm⁻¹), the C=O stretching of the amide carbonyl group (around 1650 cm⁻¹), and a broad O-H stretching band for the hydroxyl group.[9][10] |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound, confirming the formation of the triamide. |
| Melting Point | A sharp and defined melting point is indicative of a pure crystalline compound. |
Safety Considerations
-
Ammonia: Ammonia is a corrosive and toxic gas. All manipulations involving ammonia should be carried out in a well-ventilated fume hood.
-
High Temperatures: The use of high temperatures requires appropriate safety precautions, including the use of heating mantles with temperature controllers and appropriate personal protective equipment.
-
Pressurized Reactions: Reactions carried out in sealed vessels can generate significant pressure. It is crucial to use appropriately rated equipment and to monitor the pressure throughout the reaction.
-
General Chemical Safety: Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.
Conclusion
The synthesis of this compound can be achieved through several viable routes, with the ammonolysis of triethyl citrate offering a controllable and well-precedented approach. Direct amidation and the use of urea as a nitrogen source represent more atom-economical alternatives, although they may require more rigorous optimization of reaction conditions. The choice of the most suitable method will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. Thorough purification and characterization are paramount to ensure the quality of the final product. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis of this versatile and promising molecule.
References
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Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. Retrieved from [Link]
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The Structural Dependence of the Thermal Stability of Citrates. (n.d.). Retrieved from [Link]
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- Gaponik, N., & Rogach, A. L. (2016). Facile fabrication of luminescent organic dots by thermolysis of citric acid in urea melt, and their use for cell staining and polyelectrolyte microcapsule labelling. Beilstein journal of nanotechnology, 7, 1925–1934.
- Petruncio, G. (2019). How can I create a amide band between triethyl citrate or citric acid and amine?
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Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. Retrieved from [Link]
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Pharmacy Infoline. (n.d.). Cetrimide cream Pharmaceutics Lab. Retrieved from [Link]
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An In-depth Technical Guide to 1,2,3-Propanetricarboxamide: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities forms the bedrock of innovation in drug discovery and materials science. This guide is dedicated to a molecule of significant synthetic potential: 1,2,3-propanetricarboxamide. While extensive peer-reviewed data on this specific compound is not widely available, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry, data from its parent carboxylic acid, and predictive modeling. The aim is to provide a robust framework for researchers to synthesize, characterize, and explore the applications of this intriguing molecule. Every effort has been made to ground the information in authoritative chemical principles and to clearly distinguish between experimental and theoretical data.
Molecular Structure and Physicochemical Properties
This compound, also known as tricarballylamide, is a simple yet functionally rich organic molecule. Its structure is characterized by a three-carbon propane backbone with a carboxamide group attached to each carbon atom.
Chemical Structure:
Caption: 2D structure of this compound.
The presence of three primary amide functionalities imparts a high degree of polarity to the molecule, suggesting significant hydrogen bonding capabilities, which would influence its physical properties such as melting point and solubility.
Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 173.17 g/mol | PubChem[1] |
| IUPAC Name | propane-1,2,3-tricarboxamide | PubChem[1] |
| CAS Number | 1205674-38-9 | PubChem[1] |
| XLogP3-AA | -3.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 5 | PubChem (Computed)[1] |
| Melting Point | High, likely >200 °C (Inferred) | Inferred from similar polyamides |
| Solubility | Soluble in water and polar protic solvents (Inferred) | Inferred from structure |
The highly polar nature, as indicated by the low predicted XLogP3-AA value, suggests that this compound will be highly soluble in aqueous solutions and other polar solvents, a critical consideration for potential biological applications.
Synthesis of this compound
A reliable method for the synthesis of this compound would proceed from its corresponding carboxylic acid, 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid). The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid followed by reaction with ammonia.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound from its carboxylic acid precursor.
Detailed Experimental Protocol (Representative):
Rationale: The conversion of a carboxylic acid to an amide via an acyl chloride is a robust and high-yielding method. Thionyl chloride (SOCl₂) is a common reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. The subsequent reaction with excess ammonia serves as both the nucleophile and the base to neutralize the HCl generated.
Materials:
-
1,2,3-Propanetricarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Anhydrous Diethyl Ether
-
Deionized Water
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1,2,3-propanetricarboxylic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (3.3 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the triacyl chloride.
-
Allow the reaction mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure.
-
-
Amidation:
-
Cool the resulting crude 1,2,3-propanetricarbonyl trichloride in an ice bath.
-
Slowly and carefully add the crude acyl chloride to a stirred, ice-cold solution of excess concentrated ammonium hydroxide. Caution: This reaction is highly exothermic.
-
Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
The white precipitate of this compound will form.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any ammonium chloride.
-
Further wash the solid with anhydrous diethyl ether to remove any non-polar impurities.
-
Recrystallize the crude product from hot water or a mixed solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Analytical Characterization
Due to the lack of published experimental spectra for this compound, the following data is based on predictions and characteristic values for similar functional groups. These serve as a guide for researchers in confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A multiplet corresponding to the two methylene protons (CH₂) on carbons 1 and 3.
-
A multiplet for the single methine proton (CH) on carbon 2.
-
A broad singlet for the six amide protons (-CONH₂). The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should show three distinct signals.
-
A signal for the two equivalent methylene carbons (C1 and C3).
-
A signal for the methine carbon (C2).
-
A downfield signal for the three equivalent carbonyl carbons of the amide groups.
-
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will be dominated by the characteristic absorptions of the primary amide groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3100 | N-H stretch | Two strong, broad bands |
| 1680-1630 | C=O stretch (Amide I) | Strong, sharp band |
| 1650-1580 | N-H bend (Amide II) | Medium to strong band |
Mass Spectrometry (MS) (Predicted):
-
Electron Ionization (EI): The molecular ion peak ([M]⁺) would be expected at m/z = 173. Fragmentation would likely involve the loss of NH₂ groups and cleavage of the carbon-carbon bonds in the propane backbone.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) at m/z = 174 would be prominent. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z = 172 could be observed.
Potential Applications
The trifunctional nature of this compound makes it a versatile building block for a variety of applications in research and development.
Drug Development and Medicinal Chemistry:
-
Scaffold for Drug Design: The propane backbone can serve as a rigid or semi-rigid scaffold to which various pharmacophores can be attached via the amide nitrogens or by further functionalization. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Prodrugs: The amide groups can be used to mask more active functional groups, such as carboxylic acids or amines, in a parent drug.[2][3][4][5] This can improve the drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
-
Targeting Moieties: The molecule can be functionalized to act as a linker to attach a drug to a targeting moiety, such as an antibody or a peptide, for targeted drug delivery.
Workflow for Utilizing this compound in Drug Discovery:
Caption: A conceptual workflow for the application of this compound in a drug discovery program.
Materials Science:
-
Cross-linking Agent: The three amide groups can participate in hydrogen bonding and potentially react to cross-link polymers, leading to the formation of hydrogels or other novel materials with tailored properties.
-
Building Block for Metal-Organic Frameworks (MOFs): While carboxylates are more common linkers in MOFs, the amide groups could coordinate with certain metal centers or act as hydrogen bond donors to direct the assembly of supramolecular structures.[6][7][8][9][10]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a molecule with considerable untapped potential. Its simple, symmetrical structure and high density of functional groups make it an attractive building block for a wide range of chemical applications, from the development of new pharmaceuticals to the creation of advanced materials. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a predictive characterization profile to enable researchers to begin exploring its utility. As with any new chemical entity, careful and systematic investigation will be key to unlocking its full potential.
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Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety. Retrieved from [Link]
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2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) SDS, 5949-29-1 Safety Data Sheets. Retrieved from [Link]
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1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester - the NIST WebBook. Retrieved from [Link]
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1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem. Retrieved from [Link]
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1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0203939) - NP-MRD. Retrieved from [Link]
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Propane-1,2,3-tricarboxamide | C6H11N3O3 | CID 23316763 - PubChem. Retrieved from [Link]
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IR spectra of 1,2,3-propanetricarboxylic acid | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC - PubMed Central. Retrieved from [Link]
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Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 1,2,3-Propanetricarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a molecule with a unique structural framework. As a Senior Application Scientist, the following sections synthesize its core chemical identity, plausible synthetic and analytical methodologies, and potential, albeit underexplored, applications in the broader context of chemical and pharmaceutical research. This document is structured to provide not just data, but also the scientific rationale behind the presented information, ensuring a self-validating and expert-driven narrative.
This compound, also known as propane-1,2,3-tricarboxamide or 3-carbamoylpentanediamide, is a tri-amide derivative of propane-1,2,3-tricarboxylic acid (tricarballylic acid). Its structure is characterized by a central three-carbon backbone with a carboxamide group attached to each carbon. This arrangement imparts specific chemical characteristics, including multiple hydrogen bond donors and acceptors, suggesting high polarity.
Table 1: Key Identifiers and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 1205674-38-9 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁N₃O₃ | [1][3][4] |
| Molecular Weight | 173.17 g/mol | [1][3][4] |
| IUPAC Name | propane-1,2,3-tricarboxamide | [4] |
| Synonyms | 3-Carbamoylpentanediamide, Propane-1,2,3-tricarboxamide | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Computed XLogP3-AA | -3.2 | [4] |
The highly negative XLogP3-AA value indicates a strong hydrophilic character, suggesting high solubility in water and polar organic solvents, and poor permeability across lipophilic biological membranes. This is a critical consideration in drug development for oral bioavailability.
Synthesis and Purification Workflow
While specific, scaled-up industrial synthesis routes for this compound are not widely published, a logical and common laboratory-scale synthesis would proceed from its corresponding carboxylic acid, tricarballylic acid, via amidation.
Plausible Synthetic Pathway: Multi-Step Amidation
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. A robust method involves activating the carboxylic acid groups followed by reaction with an ammonia source.
Workflow Rationale:
-
Acid Activation: Direct reaction of a carboxylic acid with ammonia is a low-yielding equilibrium process. To drive the reaction to completion under mild conditions, the carboxylic acid's hydroxyl groups must be converted into better leaving groups. Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for this, converting the carboxylic acids to highly reactive acyl chlorides.
-
Ammonolysis: The acyl chloride intermediate is then reacted with an excess of ammonia (in the form of ammonium hydroxide). The excess ammonia serves both as the nucleophile to form the amide bond and as a base to neutralize the HCl byproduct generated in the reaction.
-
Purification: Given the high polarity of the final product, purification would likely involve recrystallization from a polar solvent system, such as an ethanol/water mixture, to remove unreacted starting materials and inorganic salts.
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Unveiling the Physicochemical Landscape of 1,2,3-Propanetricarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1,2,3-propanetricarboxamide (CAS No. 1205674-38-9). While experimental data on this compound is notably scarce in publicly accessible literature, this document consolidates available computed data to offer a foundational understanding for researchers and professionals in drug development and chemical synthesis. The guide covers key molecular properties, predicted characteristics, and essential structural information. The significant lack of experimentally verified data underscores a clear opportunity for further research to fully characterize this molecule.
Introduction: The Enigmatic Profile of a Simple Triamide
This compound, a triamide derivative of propane-1,2,3-tricarboxylic acid (tricarballylic acid), presents a simple yet intriguing molecular structure. Its three amide functional groups suggest a high potential for hydrogen bonding, influencing its expected physical properties such as melting point and solubility. Despite its straightforward structure, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined physical and spectroscopic data. This guide, therefore, serves as a compilation of the current, predominantly theoretical, knowledge of this compound, aiming to provide a starting point for its potential synthesis, characterization, and application.
The causality behind the limited available data may stem from a lack of significant commercial or research focus on this specific molecule to date. However, for scientists engaged in the exploration of novel scaffolds and functional groups in areas such as medicinal chemistry and materials science, a foundational understanding of even sparsely characterized molecules is crucial. This guide aims to fill that void by presenting a logically structured compilation of what is known.
Molecular Structure and Core Identifiers
A fundamental understanding of a molecule begins with its structure and universally recognized identifiers.
Chemical Structure
The molecular structure of this compound consists of a three-carbon propane backbone with carboxamide groups attached to each carbon.
Figure 1. 2D representation of the molecular structure of this compound.
Key Identifiers
For unambiguous identification, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| IUPAC Name | propane-1,2,3-tricarboxamide | PubChem[1] |
| CAS Number | 1205674-38-9 | ChemicalBook[2], Chemsrc[3] |
| Molecular Formula | C₆H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 173.17 g/mol | PubChem[1] |
| Canonical SMILES | C(C(CC(=O)N)C(=O)N)C(=O)N | PubChem[1] |
| InChIKey | APCDASFMETWCPU-UHFFFAOYSA-N | PubChem[1] |
Tabulated Physical Characteristics (Computed Data)
The following table summarizes the computed physical properties of this compound. It is critical to note that these values are predictions and await experimental verification.
| Property | Predicted Value | Source |
| XLogP3-AA | -3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 173.08004122 Da | PubChem[1] |
| Topological Polar Surface Area | 129 Ų | PubChem[1] |
Note on Data Integrity: The lack of experimentally determined values for properties such as melting point, boiling point, and solubility is a significant limitation. The provided computed values are based on theoretical models and should be used with caution as preliminary estimates for experimental design.
Predicted Physical State and Appearance
Based on its molecular structure and the properties of similar small amide-containing molecules, this compound is predicted to be a solid at room temperature. An industrial supplier describes the substance as a powder.[4] The extensive hydrogen bonding capacity afforded by the three amide groups would likely lead to a high melting point and a crystalline solid form.
Spectroscopic Data: An Uncharted Territory
A comprehensive search of scientific databases has not yielded any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The acquisition of such data would be a crucial step in confirming the identity and purity of any synthesized material.
For researchers planning the synthesis of this compound, the following experimental protocol is recommended for its characterization:
Proposed Experimental Workflow for Spectroscopic Characterization
Figure 2. Recommended workflow for the synthesis and spectroscopic characterization of this compound.
Crystalline Structure: Awaiting Elucidation
No crystallographic data for this compound is currently available in the Cambridge Structural Database (CSD) or other public repositories. The determination of its single-crystal X-ray structure would provide invaluable insights into its solid-state packing, hydrogen bonding network, and potential for polymorphism.
Safety and Handling
Due to the absence of specific toxicological data for this compound, it is imperative to handle this compound with the standard precautions for a novel chemical of unknown toxicity. The safety data for the related compound, 1,2,3-propanetricarboxylic acid, indicates it can cause skin and serious eye irritation.[5] Therefore, the following personal protective equipment (PPE) and handling procedures are strongly recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment:
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat and appropriate chemical-resistant gloves.
-
In case of handling fine powders that may become airborne, respiratory protection may be necessary.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Conclusion and Future Outlook
This compound remains a molecule with a largely unwritten chapter in the book of chemical knowledge. While its fundamental molecular identity is established, its physical properties are, at present, confined to the realm of computational prediction. This guide has synthesized the available information to provide a foundational resource for the scientific community. The clear and significant data gaps highlighted herein represent a call to action for experimental chemists. The synthesis and thorough characterization of this compound would not only fill these voids but also potentially unlock new avenues for its application in diverse scientific fields.
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PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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IndiaMART. (n.d.). 1,2,3-Propane Tricarboxamide. Retrieved from [Link]
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An In-Depth Technical Guide to 1,2,3-Propanetricarboxamide: Physicochemical Properties and Scientific Context
Abstract
This technical guide provides a comprehensive analysis of 1,2,3-propanetricarboxamide, a triamide derivative of citric acid. The primary focus of this document is to detail its fundamental physicochemical properties, with a core emphasis on its molecular weight, alongside its chemical formula, structural identifiers, and other key physical data. This guide further explores the logical synthesis methodologies for this compound, rooted in the principles of amidation of carboxylic acids. Additionally, it contextualizes the potential applications of this compound within the fields of drug development and material science, particularly examining its role as a molecular scaffold and its relationship to amide-based bioisosteres and prodrugs. Safety and handling protocols are also outlined to ensure its proper management in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, foundational understanding of this specific chemical entity.
Section 1: Introduction to this compound
This compound, also known as citric acid triamide or 3-carbamoylpentanediamide, is an organic compound derived from the naturally occurring and biochemically significant citric acid. Structurally, it is characterized by a three-carbon propane backbone with carboxamide (-CONH₂) groups attached to each carbon. This configuration results in a molecule with multiple hydrogen bond donors and acceptors, suggesting a high degree of polarity and potential for complex intermolecular interactions.
The parent molecule, citric acid, is a key intermediate in the metabolism of all aerobic organisms and is widely used in the food, pharmaceutical, and cleaning industries. The conversion of its three carboxylic acid groups into amides fundamentally alters its chemical nature, reducing its acidity and modifying its solubility, polarity, and reactivity. Understanding the properties of this compound is crucial for exploring its potential as a building block in supramolecular chemistry, a cross-linking agent in polymer synthesis, or as a scaffold in the design of novel therapeutic agents. The amide bond is a cornerstone of peptide and protein chemistry, and molecules containing multiple amide functionalities are of significant interest in medicinal chemistry for their ability to mimic peptide structures and engage in specific biological interactions.
Section 2: Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all further research and application development. These parameters dictate its behavior in both chemical and biological systems.
Molecular Weight and Core Data
The molecular weight of a compound is a critical parameter, influencing everything from reaction stoichiometry to pharmacokinetic properties in drug development. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 173.17 g/mol | [1] |
| Exact Mass | 173.08004122 Da | [1] |
| Molecular Formula | C₆H₁₁N₃O₃ | [1] |
| CAS Number | 1205674-38-9 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| LogP (Computed) | -3.2 | [1] |
The low LogP value indicates a high degree of hydrophilicity, suggesting significant solubility in aqueous media and poor partitioning into nonpolar environments. This is a direct consequence of the three polar amide groups.
Structural Information
The precise arrangement of atoms and bonds defines the molecule's identity and its potential for interaction with other molecules.
-
IUPAC Name: propane-1,2,3-tricarboxamide[1]
-
SMILES: C(C(CC(=O)N)C(=O)N)C(=O)N[1]
-
InChI: InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12)[1]
-
InChIKey: APCDASFMETWCPU-UHFFFAOYSA-N[1]
Section 3: Synthesis and Methodologies
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. While specific, optimized protocols for this compound are not prevalent in readily accessible literature, a logical and effective synthesis can be designed based on established amidation methods.
Conceptual Synthesis Pathway: Amidation of Citric Acid
The most direct route to this compound is the reaction of citric acid with an ammonia source. The primary challenge in this reaction is the low reactivity of the carboxylic acid group, which typically requires activation. Direct thermal condensation is possible but often requires high temperatures (>160 °C), which can be unsuitable for complex molecules.[2]
A more controlled approach involves the use of a coupling agent or the conversion of the carboxylic acids to a more reactive intermediate, such as an acyl chloride or an ester, followed by aminolysis.
Representative Experimental Protocol (Amidation via Acyl Chloride)
This protocol is a representative example based on standard organic chemistry principles. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Activation: Citric acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane). Thionyl chloride (SOCl₂) (at least 3 equivalents) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and then gently refluxed until the evolution of HCl and SO₂ gas ceases, indicating the formation of the tri-acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure.
-
Aminolysis: The crude acyl chloride intermediate is re-dissolved in a fresh, dry, inert solvent. The solution is cooled to 0 °C. A solution of concentrated ammonium hydroxide or an excess of ammonia gas dissolved in a suitable solvent is added slowly. This is a highly exothermic reaction that must be carefully controlled.
-
Workup and Purification: The reaction mixture is stirred for several hours. The resulting solid precipitate (this compound) is collected by filtration. The solid is then washed with water to remove ammonium chloride salts and subsequently with a non-polar solvent (e.g., diethyl ether) to remove any organic impurities.
-
Characterization: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. The melting point would also be determined as an indicator of purity.
Causality: The conversion to an acyl chloride (Step 1) is a classic strategy because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia (Step 2). Using excess ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated during the reaction.
Section 4: Applications in Research and Drug Development
The true value of a molecule like this compound lies in its potential as a versatile building block. Its structure lends itself to several areas of advanced chemical and pharmaceutical research.
Scaffold for Drug Design and Delivery
The propane backbone decorated with three functional groups provides a rigid, three-dimensional scaffold. This is highly advantageous in drug design, where precise spatial orientation of pharmacophores is necessary for effective binding to biological targets like enzymes or receptors. The amide groups are particularly significant as they can act as both hydrogen bond donors and acceptors, mimicking peptide backbones and facilitating strong, specific interactions within a protein's binding pocket.
Furthermore, the hydrophilic nature of the triamide could be leveraged in drug delivery systems.[3] By attaching lipophilic drug molecules to this scaffold, a prodrug could be created with modulated solubility and pharmacokinetic properties.[4] The amide bonds could be designed to be stable in circulation but cleavable by specific enzymes at the target site.
Bioisosteric Replacement
In medicinal chemistry, the amide bond is often susceptible to metabolic degradation by proteases. A common strategy is to replace it with a more stable bioisostere—a group with similar steric and electronic properties. While this compound itself contains amides, its derivatives could be used in studies to understand the structure-activity relationships of amide-containing drugs. For instance, its tri-acid precursor, citric acid, has been used to create inhibitors of class A beta-lactamases.[5]
Material Science
Beyond pharmaceuticals, the high density of hydrogen-bonding groups makes this compound a candidate for the development of supramolecular gels and other advanced materials. These groups can form extensive, non-covalent networks, leading to materials with unique properties. Derivatives, such as N-alkyl amides of citric acid, have already been investigated for applications in enhanced oil recovery, demonstrating the utility of this chemical family in creating functional surfactants.[6]
Section 5: Safety and Handling
Ensuring safe laboratory practice is paramount when working with any chemical compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, guidelines can be established based on the known hazards of amides and general laboratory chemicals.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
First-Aid Measures:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Section 6: Conclusion
This compound is a well-defined chemical entity with a molecular weight of 173.17 g/mol . As the triamide derivative of citric acid, its structure is rich in hydrogen bonding capabilities, rendering it highly polar. While direct applications are still emerging, its true potential lies in its utility as a molecular scaffold in drug discovery, a backbone for prodrug design, and a building block in material science. Its synthesis is achievable through standard amidation methodologies, providing a clear path for researchers to access this compound for further investigation. A thorough understanding of its physicochemical properties, as detailed in this guide, is the critical first step toward unlocking its future applications.
Section 7: References
-
Sakthivel, S., AlDhawi, Z. A., & Abdulhamid, M. A. (2023). Citric acid-based N-alkyl amides for enhanced oil recovery application in the carbonate reservoir. Fuel, 338, 127362. [Link]
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ResearchGate. (n.d.). Illustration of the amidation reaction between carboxyl of citric acid and amino of chitosan. [Link]
-
ResearchGate. (n.d.). Amide formation by amino-acid and tricarboxylic acids of citric acid molecules. [Link]
-
ResearchGate. (n.d.). Possible amide structures from reaction of citric acid with chitosan. [Link]
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Sabila, N. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
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Valle, G. D., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
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PubChem. (n.d.). Propane-1,2,3-tricarboxamide. National Center for Biotechnology Information. [Link]
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The Organic Chemistry Tutor. (2023, September 11). Carboxylic Acid Derivatives: Amides, Esters & Anhydrides Explained. YouTube. [Link]
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Knowledge. (2024, May 17). What are the applications of Citric Acid Esters?. [Link]
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Organic Syntheses. (n.d.). Acetonedicarboxylic acid. [Link]
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Guthrie, R. W., et al. (1974). U.S. Patent No. 3,810,931. U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). Citric Acid — Its Natural and Synthetic Derivatives. [Link]
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Sannio, F., et al. (2008). 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis. Bioorganic & Medicinal Chemistry Letters, 18(13), 3764-8. [Link]
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Geng, Y., et al. (2011). Polymeric carriers: role of geometry in drug delivery. Journal of Controlled Release. [Link]
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Hall, J. B., & T-W-C. T-S. (1974). U.S. Patent No. 3,852,322. U.S. Patent and Trademark Office.
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Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. [Link]
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Oriental Journal of Chemistry. (n.d.). Citric Acid Catalyzed Deprotection of Carbonyl Compounds. [Link]
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Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Polymers. [Link]
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Zhang, Y., et al. (2019). Combination of drugs and carriers in drug delivery technology and its development. Journal of Drug Targeting. [Link]
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NPTEL IIT Bombay. (2023, July 11). Week 01: Lecture 01: Fundamentals of Drug Delivery Systems-I. YouTube. [Link]
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An In-depth Technical Guide to the Derivatives of 1,2,3-Propanetricarboxamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1,2,3-propanetricarboxamide derivatives, from their synthetic pathways and structural characterization to their burgeoning potential in drug development. As researchers and scientists in the pharmaceutical industry, understanding the nuances of this class of compounds, derived from the ubiquitous and biocompatible citric acid, is paramount for innovating novel therapeutic agents.
Introduction: The Scientific Rationale for this compound Derivatives
This compound, a tri-functional amide derivative of citric acid, presents a versatile and promising scaffold for drug design. Citric acid, a key intermediate in the Krebs cycle, is a naturally occurring, biocompatible, and non-toxic molecule, making its derivatives inherently attractive for pharmaceutical applications.[1][2] The three amide functionalities of the this compound core offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR).
The inherent antimicrobial properties of citric acid and citrate-based polymers provide a strong rationale for investigating this compound derivatives as novel anti-infective agents.[3][4][5] Furthermore, the prevalence of the amide bond in a vast array of biologically active molecules, including numerous approved drugs, underscores the potential of this scaffold to interact with a wide range of biological targets.[6][7] This guide will delve into the practical aspects of working with these promising compounds, providing field-proven insights for their synthesis, characterization, and evaluation in a drug discovery context.
Synthesis of this compound Derivatives: A Methodological Deep Dive
The synthesis of this compound derivatives primarily involves the formation of amide bonds between citric acid and a desired amine. Direct condensation is often inefficient; therefore, the use of coupling reagents to activate the carboxylic acid groups is the preferred and more reliable approach.[3]
Core Synthesis Strategy: Amide Coupling Reactions
The general principle involves the activation of the three carboxylic acid groups of citric acid, followed by nucleophilic attack by the chosen amine. The choice of coupling reagent is critical and depends on factors such as the reactivity and steric hindrance of the amine, desired reaction conditions, and the need to minimize side reactions.
Figure 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis using EDC/HOBt Coupling
This protocol describes a robust and widely applicable method for the synthesis of N-substituted 1,2,3-propanetricarboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[4][5]
Materials:
-
Citric Acid
-
Amine of choice (3.3 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3.3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve citric acid (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (3.3 equivalents) followed by HOBt (3.3 equivalents) and DIPEA (6.6 equivalents).
-
Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (3.3 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound derivative.
| Coupling Reagent System | Additive | Base | Typical Solvent | Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or Et₃N | DMF, DCM | Water-soluble byproducts, mild conditions.[3] | Racemization (minimized by HOBt) |
| DCC | HOBt | DIPEA or Et₃N | DCM, THF | High reactivity.[5] | Insoluble dicyclohexylurea byproduct |
| HATU | None | DIPEA | DMF | High efficiency, low racemization.[4] | Cost |
| B(OCH₂CF₃)₃ | None | None | MeCN | Operationally simple, solid-phase workup.[8] | High temperatures may be required |
Table 1: Comparison of common amide coupling reagents for the synthesis of this compound derivatives.
Structural Characterization: A Multi-technique Approach
Confirming the identity and purity of the synthesized this compound derivatives is crucial. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
Figure 2: A comprehensive workflow for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule. Key signals to expect include the diastereotopic methylene protons of the propanetricarboxamide backbone and signals corresponding to the substituents on the amide nitrogens.[1][9]
-
¹³C NMR: Reveals the carbon framework of the molecule. Characteristic signals include the three carbonyl carbons of the amide groups and the quaternary carbon bearing the hydroxyl group.[1][9]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present. Expect strong absorption bands corresponding to:
-
N-H stretching (for primary and secondary amides)
-
C=O stretching (amide I band)
-
N-H bending (amide II band)
-
O-H stretching of the tertiary alcohol
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
Therapeutic Potential in Drug Development: Charting the Course
While the direct therapeutic applications of N-substituted 1,2,3-propanetricarboxamides are still an emerging field, the inherent properties of the citric acid scaffold provide a strong foundation for their exploration in several key areas.
Antimicrobial Agents
The established antimicrobial activity of citric acid and citrate-based polymers is a compelling starting point.[5][8][10] The mechanism is believed to involve the chelation of essential metal ions and the disruption of the pH gradient across the microbial cell membrane. This compound derivatives, particularly those with lipophilic substituents, could exhibit enhanced membrane permeability and potent antimicrobial effects.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Agents
The amide functionality is a common feature in many anticancer drugs.[6][7][11] By introducing various aryl or heteroaryl substituents onto the amide nitrogens of the this compound scaffold, it is possible to design molecules that can interact with specific targets in cancer cells, such as enzymes or receptors.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Figure 3: The therapeutic potential of this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a class of molecules with significant, yet largely untapped, potential in drug development. Their straightforward synthesis from a biocompatible starting material, coupled with the versatility of the triamide scaffold, makes them an attractive area for further investigation. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a range of biological assays to uncover novel therapeutic leads. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical space.
References
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. (n.d.). NIH. [Link]
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Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Citric Acid: A Multifunctional Pharmaceutical Excipient. (2022). PMC - PubMed Central. [Link]
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). PubMed Central. [Link]
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Antimicrobial activity of citric acid against Escherichia coli, Staphylococcus aureus and Candida albicans as a sanitizer agent. (2020). DergiPark. [Link]
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Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023). PubMed. [Link]
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Impact of pH on citric acid antimicrobial activity against Gram-negative bacteria. (n.d.). PMC - NIH. [Link]
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Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers. (n.d.). Frontiers. [Link]
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The Role of Citric Acid and Citrates in Pharmaceuticals. (2024). Citribel. [Link]
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biological activity of 1,2,3-Propanetricarboxamide
An In-depth Technical Guide on the Biological Activity of 1,2,3-Propanetricarboxamide
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the triamide derivative of citric acid, represents a chemical entity with unexplored biological potential. While direct studies on its activity are sparse, its structural similarity to the vital metabolic intermediate, citric acid, and the prevalence of the carboxamide group in pharmacologically active agents provide a strong rationale for its investigation. This guide presents a hypothesized framework for exploring the biological activity of this compound, moving from foundational in vitro screening to targeted mechanistic studies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize potential pathways and workflows. The objective is to equip researchers with a comprehensive strategy to unlock the therapeutic promise of this intriguing molecule.
Introduction to this compound
This compound, also known as citric acid triamide, is a small molecule whose chemical and physical properties are summarized below.[1] Its most notable feature is its direct structural relationship to citric acid, a cornerstone of cellular metabolism.
| Property | Value | Source |
| IUPAC Name | propane-1,2,3-tricarboxamide | [1] |
| Molecular Formula | C6H11N3O3 | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| CAS Number | 1205674-38-9 | [1] |
Despite its simple structure, the biological activity of this compound remains largely uncharacterized in publicly available literature. This knowledge gap, however, presents a unique opportunity for novel discovery.
A Structure-Based Hypothesis for Biological Activity
The foundation of a robust investigation lies in a well-reasoned hypothesis. For this compound, we can infer potential biological roles from its constituent chemical features.
2.1. The Significance of the Carboxamide Moiety
The carboxamide group is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2][3] Its ability to form hydrogen bonds allows for strong interactions with biological targets such as enzymes and receptors. The presence of three such groups in this compound suggests a high potential for target engagement.
2.2. A Potential Modulator of Cellular Metabolism
Given its structural analogy to citric acid, a primary hypothesis is that this compound may act as a modulator of the citric acid (TCA) cycle.[4] It could potentially act as a competitive inhibitor or an allosteric modulator of enzymes that bind citric acid or its derivatives.
Below is a conceptual diagram illustrating a hypothetical interaction of this compound with a key TCA cycle enzyme.
Caption: Hypothetical competitive inhibition of Isocitrate Dehydrogenase.
Experimental Workflow for Elucidating Biological Activity
A phased approach is recommended to systematically investigate the biological effects of this compound.
Caption: Phased experimental workflow for activity screening.
3.1. Phase 1: Preliminary In Vitro Screening
The initial phase focuses on broad screening to identify any cytotoxic or general cellular effects.
3.1.1. Protocol: MTT Assay for Cytotoxicity
This assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.
Materials:
-
Human cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or aqueous buffer)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
3.2. Phase 2: Mechanistic Studies
If Phase 1 reveals interesting activity, the next step is to elucidate the underlying mechanism. Based on our primary hypothesis, we will focus on metabolic and enzymatic assays.
3.2.1. Protocol: Isocitrate Dehydrogenase (IDH) Inhibition Assay
This assay measures the activity of IDH by monitoring the production of NADPH, which can be detected spectrophotometrically.
Materials:
-
Recombinant human IDH1 or IDH2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2)
-
Isocitrate (substrate)
-
NADP+ (cofactor)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, and isocitrate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the IDH enzyme.
-
Immediately measure the increase in absorbance at 340 nm over time (kinetic read).
-
Calculate the reaction rate and determine the IC50 of this compound.
3.3. Phase 3: In Vivo Model Validation
Should in vitro studies yield promising results, the final step is to assess the compound's efficacy and safety in a living organism. The choice of animal model will depend on the elucidated mechanism of action. For instance, if the compound is found to modulate the TCA cycle, a model of metabolic disease could be appropriate.
Data Analysis and Interpretation
4.1. Interpreting Cytotoxicity Data
The results from the MTT assay can be used to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound Concentration (µM) | % Cell Viability |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 70 |
| 100 | 45 |
| 200 | 20 |
From this data, an IC50 can be calculated, providing a quantitative measure of the compound's cytotoxic potential.
Future Directions and Potential Therapeutic Applications
The exploration of this compound's biological activity is in its infancy. Based on its structure, potential therapeutic avenues could include:
-
Metabolic Disorders: As a modulator of the TCA cycle.
-
Oncology: Many cancer cells exhibit altered metabolism (the Warburg effect), and a modulator of central carbon metabolism could be of therapeutic interest.[2]
-
Neurological Disorders: Brain tissue is highly metabolically active, and compounds that influence cellular respiration may have applications in neurodegenerative diseases.
Furthermore, the three amide groups offer sites for chemical modification to develop prodrugs with improved pharmacokinetic properties.[5][6]
Conclusion
While direct evidence for the biological activity of this compound is currently lacking, its chemical structure provides a compelling basis for investigation. The systematic approach outlined in this guide, from broad in vitro screening to specific mechanistic and in vivo studies, offers a clear path forward for researchers. The potential for this simple molecule to act as a modulator of fundamental cellular processes makes it a worthy candidate for further study in the quest for novel therapeutic agents.
References
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PubChem. Propane-1,2,3-tricarboxamide. Available from: [Link][1]
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Bandezeres, A., & Kołakowska, A. (2021). Biological role of citric acid and its derivatives and their applications in medicine. Available from: [Link][4]
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Abdel-Salam, O. M., et al. (2014). Citric acid effects on brain and liver oxidative stress in lipopolysaccharide-treated mice. Journal of Medicinal Food, 17(5), 588-595. Available from: [Link][7]
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WebMD. (2024). Citric Acid: Benefits, Uses, and Risks. Available from: [Link][8]
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Healthline. (2021). What Is Citric Acid, and Is It Bad for You?. Available from: [Link][9]
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Reddy, T. S., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. Available from: [Link][2]
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Yurttaş, L., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 80, 29-40. Available from: [Link][3]
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Jana, S., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5035. Available from: [Link][5]
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Wang, X., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 157, 89-96. Available from: [Link][10]
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Arote, R. B., & Kulkarni, P. D. (2018). Highly Efficient Prodrugs: Design and Therapeutic Applications. Journal of Drug Delivery and Therapeutics, 8(5), 1-10. Available from: [Link][6]
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1,2,3-Propanetricarboxamide literature review
An In-Depth Technical Guide to 1,2,3-Propanetricarboxamide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
In the landscape of chemical research and development, the exploration of novel molecules with unique functional groups is a cornerstone of innovation. This compound, a simple yet intriguing molecule, represents a focal point for potential advancements in polymer chemistry, drug delivery, and materials science. This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to proposed synthesis methodologies and a forward-looking perspective on its potential applications. As direct literature on this specific compound is sparse, this document synthesizes information from related structures, such as citric acid amides and other polyamides, to provide a scientifically grounded projection of its utility. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to explore the frontiers of chemical synthesis and application.
Core Concepts: Understanding this compound
This compound, also known as tricarballylamide or 3-carbamoylpentanediamide, is the triamide derivative of tricarballylic acid. Its structure features a propane backbone with a carboxamide group attached to each carbon atom. This trifunctional nature is the basis for its potential as a versatile building block in various chemical applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key computed properties.
| Property | Value |
| Molecular Formula | C₆H₁₁N₃O₃ |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | propane-1,2,3-tricarboxamide |
| CAS Number | 1205674-38-9 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 5 |
| SMILES | C(C(CC(=O)N)C(=O)N)C(=O)N |
Structural Representation
The chemical structure of this compound is fundamental to its reactivity and potential applications.
Caption: Chemical structure of this compound.
Proposed Synthesis of this compound
Conceptual Synthesis Workflow
The conversion of a carboxylic acid to a primary amide can be achieved through several routes, most commonly via an activated carboxylic acid derivative. A one-pot synthesis using a coupling agent or a two-step process involving the formation of an acyl chloride followed by amination are feasible approaches.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol describes a two-step synthesis from tricarballylic acid.
Step 1: Synthesis of 1,2,3-Propanetricarbonyl Trichloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3-propanetricarboxylic acid.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1,2,3-propanetricarbonyl trichloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the crude 1,2,3-propanetricarbonyl trichloride in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) or bubble anhydrous ammonia gas through a solution of the acyl chloride in an inert solvent (e.g., dichloromethane or diethyl ether) with vigorous stirring. This reaction is highly exothermic and should be performed with caution.
-
Continue stirring for 1-2 hours at room temperature.
-
The solid product, this compound, will precipitate from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold water to remove ammonium chloride and any unreacted ammonia.
-
Further purify the product by recrystallization from a suitable solvent, such as water or ethanol.
Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to highly reactive acyl chlorides.[1] The subsequent reaction with an excess of ammonia ensures the complete conversion of all three acyl chloride groups to primary amides.
Potential Applications and Fields of Research
The trifunctional nature of this compound opens up a wide range of potential applications, extrapolated from the known uses of structurally similar compounds like polyamides and other carboxamide derivatives.
Polymer Chemistry and Materials Science
The three amide groups of this compound make it an excellent candidate as a cross-linking agent or a monomer in the synthesis of novel polyamides. Polyamides are known for their desirable properties such as hardness, durability, and flexibility.[2]
-
Cross-linking Agent: It could be used to cross-link other polymers, enhancing their mechanical strength, thermal stability, and chemical resistance.
-
Monomer for Dendrimers and Hyperbranched Polymers: The trifunctional structure is ideal for the synthesis of highly branched polymers like dendrimers, which have applications in drug delivery, catalysis, and as nanoscale containers.
Drug Development and Biomedical Applications
Polyamides and poly(amino acid)s are extensively used in drug delivery systems due to their biocompatibility and biodegradability.[3][4][5][6] this compound could serve as a fundamental building block in this area.
-
Drug Delivery Vehicles: As a monomer, it could be used to create biocompatible and biodegradable nanocarriers, such as micelles and nanoparticles, for the targeted and controlled release of therapeutic agents.[3][6]
-
Hydrogel Formation: The multiple hydrogen bonding sites (both donor and acceptor) suggest its potential in forming hydrogels, which are useful for wound dressings, tissue engineering scaffolds, and as a matrix for controlled drug release.
Chelating Agent
The amide groups, particularly the oxygen and nitrogen atoms, can act as ligands to chelate metal ions. This property is analogous to citric acid, a known chelating agent.
-
Metal Sequestration: It could be used in applications requiring the removal of heavy metal ions from aqueous solutions, such as in environmental remediation or as an antidote for heavy metal poisoning.
-
Contrast Agents: By chelating paramagnetic metal ions, derivatives of this compound could be explored as contrast agents for magnetic resonance imaging (MRI).
Potential Biological Activity
While there is no direct evidence of the biological activity of this compound, the broader class of polycarboxamides has shown diverse biological activities.
-
Antimicrobial Properties: Some synthetic polyamides and polycarbonates have demonstrated antibacterial and antifungal activities.[7][8][9] The mechanism often involves the interaction of the polymer with the cell membranes of microorganisms. It would be a valuable line of inquiry to investigate if this compound or its polymeric derivatives exhibit similar properties.
-
Enzyme Inhibition: The structural similarity to tripeptides might suggest potential interactions with enzymes, although this is highly speculative and would require extensive biological screening.
Future Directions and Conclusion
This compound is a molecule with significant untapped potential. The lack of extensive research presents a unique opportunity for novel discoveries. Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, scalable, and environmentally friendly synthesis protocol.
-
Polymerization Studies: Investigating its use as a monomer and cross-linking agent to create new materials with unique properties.
-
Biological Screening: A comprehensive evaluation of its biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.
-
Chelation Studies: Quantifying its ability to chelate various metal ions and exploring applications based on this property.
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Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC - NIH. [Link]
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Methodological & Application
Application Notes and Protocols for 1,2,3-Propanetricarboxamide in Research
Introduction: Unveiling the Potential of a Simple, Trifunctional Molecule
1,2,3-Propanetricarboxamide, also known by its IUPAC name propane-1,2,3-tricarboxamide, is a simple yet intriguing molecule derived from the ubiquitous natural product, citric acid.[1] As the triamide derivative of citric acid, it possesses a symmetrical structure with three primary amide functionalities extending from a central propane backbone. While direct and extensive research on this specific compound is not widely published, its structural characteristics suggest a significant, albeit largely untapped, potential as a versatile building block in several areas of chemical and materials science research.
This guide aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of this compound. By drawing logical parallels from the well-established chemistry of citric acid derivatives, amide-containing linkers, and multidentate ligands, we will explore its promise as a synthetic scaffold, a ligand in coordination chemistry, a simple linker in medicinal chemistry, and a potential chelating agent. The protocols provided herein are illustrative, designed to provide a conceptual and practical framework for initiating research in these areas.
Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its application. The key physicochemical data for this compound are summarized below, sourced from the PubChem database.[2]
| Property | Value |
| IUPAC Name | propane-1,2,3-tricarboxamide |
| Molecular Formula | C₆H₁₁N₃O₃ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 1205674-38-9 |
| Synonyms | 3-Carbamoylpentanediamide, Citric acid triamide |
| XLogP3 | -3.2 |
The highly negative XLogP3 value indicates that this compound is a very polar, hydrophilic molecule, a characteristic that can be leveraged in applications requiring aqueous solubility.
Potential Research Applications
1. A Trifunctional Scaffold for Synthesis and Library Development
The core value of this compound in synthetic chemistry lies in its trifunctionality. Each of the three primary amide groups serves as a handle for further chemical modification, allowing it to be used as a central scaffold from which to build more complex, multi-valent molecular architectures. This is particularly relevant in the diversity-oriented synthesis of small molecule libraries for high-throughput screening in drug discovery.
The amide nitrogen atoms can be alkylated, or the entire amide group can be hydrolyzed to the corresponding carboxylic acid under harsh conditions to create derivatives. Alternatively, the starting material, citric acid, can be derivatized with various amines to produce a wide range of substituted triamides.[3]
Sources
Application Notes & Protocols: 1,2,3-Propanetricarboxamide as a Novel Trifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation is continually advancing, with the linker component playing a pivotal role in the efficacy and stability of complex biologics such as antibody-drug conjugates (ADCs).[1][2] This document introduces 1,2,3-propanetricarboxamide as a novel, trifunctional scaffolding linker. Its unique architecture, featuring three primary amide groups extending from a central propane backbone, presents an innovative platform for creating bioconjugates with potentially high drug-to-antibody ratios (DAR) or for assembling multi-component systems. The inherent stability of the amide bond is a cornerstone of robust linker design, promising enhanced plasma stability for the resulting conjugates.[3][4][5] This guide will delve into the theoretical advantages, potential applications, and detailed, actionable protocols for the synthesis, functionalization, and conjugation of this compound-based linkers.
Introduction: The Central Role of Linkers and the Promise of a Trifunctional Scaffold
A linker in a bioconjugate is not merely a spacer but a critical component that dictates the overall properties of the final molecule, including its stability, solubility, and the mechanism of payload release.[1][2][6] The choice of linker can significantly impact the therapeutic window of a drug conjugate by influencing its pharmacokinetics and biodistribution.[6] While numerous linkers have been developed, the majority offer bifunctional reactivity. This compound, derived from propane-1,2,3-tricarboxylic acid (tricarballylic acid), offers a unique trifunctional platform. This opens up possibilities for creating more complex and potentially more potent bioconjugates. The amide linkages inherent in its structure are known for their high stability, a crucial factor in preventing premature drug release in systemic circulation.[3][4]
Properties and Postulated Advantages of this compound Linkers
The core structure of this compound provides a compact and versatile scaffold. By starting with the corresponding tricarboxylic acid, each arm can be differentially functionalized to create heterotrifunctional linkers.
Key Postulated Advantages:
-
High Drug-to-Antibody Ratio (DAR): The trifunctional nature allows for the attachment of up to three payload molecules, potentially leading to a higher DAR and increased potency, a critical aspect of ADC design.[1]
-
Multi-Component Conjugation: This linker can be used to conjugate two or three different molecules to a central scaffold. For instance, a targeting moiety, a therapeutic agent, and an imaging agent could all be incorporated into a single construct.
-
Enhanced Stability: The amide bonds forming the backbone of the linker are highly stable under physiological conditions, which can lead to a longer half-life of the bioconjugate in circulation.[3][7]
-
Improved Solubility: The amide groups can contribute to the overall hydrophilicity of the linker, potentially improving the solubility of the final bioconjugate, which is a common challenge, especially with hydrophobic payloads.[7]
Data Presentation: Comparative Properties of Linker Chemistries
| Linker Type | Bond Formed | Relative Stability | Cleavable/Non-Cleavable | Key Features |
| This compound | Amide | High | Non-cleavable (backbone) | Trifunctional scaffold, potential for high DAR.[6] |
| Maleimide | Thioether | Moderate | Non-cleavable | Cysteine-specific, potential for retro-Michael reaction.[7][8] |
| Hydrazone | Hydrazone | Low (pH-sensitive) | Cleavable | Acid-labile, useful for release in endosomal compartments.[2][8] |
| Dipeptide | Amide | High (enzyme-labile) | Cleavable | Cleaved by specific lysosomal proteases like Cathepsin B.[1][9][10] |
| Disulfide | Disulfide | Moderate (redox-sensitive) | Cleavable | Cleaved in the reducing environment of the cell.[8][11] |
Visualization: Structure and Conjugation Concept
Caption: Conceptual diagram of a trifunctional this compound linker.
Experimental Protocols
The following protocols are proposed methodologies for the synthesis and application of this compound-based linkers. These are foundational and may require optimization based on the specific biomolecules and payloads involved.
Protocol 1: Synthesis and Activation of a Homotrifunctional Linker
This protocol describes the synthesis of a 1,2,3-propanetricarboxylic acid derivative activated with N-hydroxysuccinimide (NHS) esters for subsequent reaction with primary amines (e.g., lysine residues on an antibody).
Materials:
-
Propane-1,2,3-tricarboxylic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
0.1 M HCl
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve propane-1,2,3-tricarboxylic acid (1 equivalent) and NHS (3.3 equivalents) in anhydrous DMF.
-
Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (3.3 equivalents) or EDC in anhydrous DMF. Rationale: Carbodiimides activate the carboxylic acid groups, making them susceptible to nucleophilic attack by NHS to form the active ester.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up (for DCC): Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 0.1 M HCl, water, and saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tris-NHS ester.
-
Purification: Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
-
Characterization: Confirm the structure and purity of the activated linker using ¹H NMR and mass spectrometry.
Visualization: Experimental Workflow
Caption: Workflow for ADC synthesis using an activated this compound linker.
Protocol 2: Conjugation to an Antibody
This protocol outlines the conjugation of the activated tris-NHS ester linker to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Activated tris-NHS ester linker (from Protocol 1) dissolved in a compatible organic solvent (e.g., DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Characterization instrumentation (e.g., UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography - HIC, Mass Spectrometer)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation buffer (amine-free, e.g., PBS, pH 8.0).
-
Linker Addition: Add a calculated molar excess of the activated linker solution to the antibody solution. The molar ratio will determine the average DAR and needs to be optimized. Rationale: The NHS esters react with the primary amine of lysine residues on the antibody to form stable amide bonds.[9]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
Quenching: Quench any unreacted linker by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purification: Remove unconjugated linker and payload, as well as any aggregates, using SEC. The ADC will typically elute first.
-
Characterization:
-
DAR Determination: Determine the average drug-to-antibody ratio using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and at the payload's characteristic wavelength) or HIC. HIC is particularly useful for resolving species with different DARs.[12]
-
Purity and Aggregation: Assess the purity and extent of aggregation using SEC.
-
Mass Confirmation: Confirm the identity and DAR distribution of the ADC using mass spectrometry.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of rigorous characterization steps. The success of the conjugation is not assumed but is empirically determined through a suite of analytical techniques.[12]
-
UV-Vis Spectroscopy: Provides an initial, straightforward estimation of the DAR.
-
Hydrophobic Interaction Chromatography (HIC): Offers a more detailed profile of the ADC, separating conjugates with different DARs. A successful conjugation will show a shift in retention time compared to the unconjugated antibody, with distinct peaks corresponding to different DAR species.
-
Mass Spectrometry: Provides the most definitive data, confirming the covalent attachment of the linker-payload and revealing the exact mass corresponding to each DAR species.
By comparing the results from these orthogonal techniques, a high degree of confidence in the final bioconjugate's composition can be achieved.
Conclusion
This compound represents a promising, yet underexplored, scaffold for advanced bioconjugation. Its trifunctional nature offers the potential to construct novel therapeutic and diagnostic agents with high payload capacity and excellent stability. The protocols and concepts outlined in this document provide a solid foundation for researchers to begin exploring the utility of this versatile linker in their own drug development programs. Further research into creating heterotrifunctional derivatives of this linker will undoubtedly expand its applicability even further.
References
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Verma, A., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2190-2194. [Link]
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Kim, E. G., & Kim, K. M. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 7(10), 718–735. [Link]
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Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589–598. [Link]
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Spicer, C. D., & Davis, B. G. (2016). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Molecules, 21(5), 596. [Link]
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Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker-Payloads for the Generation of Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2190-2194. [Link]
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Pillow, T. H., et al. (2017). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 28(8), 2074–2081. [Link]
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Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [Link]
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Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1541–1547. [Link]
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Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(20), 2841-2849. [Link]
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American Chemical Society. (2025). Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. ACS Fall 2025. [Link]
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Taylor, J. T., et al. (2019). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 24(22), 4085. [Link]
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Christie, R. J., & Sutherland, A. J. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3512–3526. [Link]
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Application Notes & Protocols: The Utility of 1,2,3-Propanetricarboxamide in Advanced Drug Delivery Systems
Abstract
1,2,3-Propanetricarboxamide, the triamide derivative of the ubiquitous metabolic intermediate citric acid, is emerging as a highly versatile and biocompatible platform for the design of sophisticated drug delivery systems. Its unique trifunctional structure, comprising a central quaternary carbon and three radiating carboxamide arms, offers a precise scaffold for the construction of dendrimers, multifunctional linkers, and crosslinked hydrogels. This guide provides an in-depth exploration of the chemical principles, strategic applications, and detailed experimental protocols for leveraging this compound and its derivatives in pharmaceutical research. We will delve into its role in creating high-capacity nanocarriers, its utility in prodrug and bioconjugate design, and its function as a biodegradable crosslinking agent, offering researchers a comprehensive resource for innovation in targeted and controlled drug release.
Introduction: A Biocompatible Scaffold for Drug Delivery
Citric acid is a cornerstone of biochemistry, central to the Krebs cycle, and is classified as Generally Recognized As Safe (GRAS) by regulatory bodies worldwide.[1] This inherent biocompatibility extends to its derivatives, making them ideal candidates for biomedical applications.[2][3] this compound, or citramide, retains the core structure of citric acid but replaces the three carboxylic acid moieties with amide groups. This transformation from acidic to amide functional groups fundamentally alters its chemical reactivity and potential interactions within biological systems, opening a distinct design space for drug delivery vehicles.
The three amide groups provide a trifunctional platform that can be exploited in several ways:
-
Convergent Synthesis Point: The structure allows for the attachment of three identical or different molecular entities, making it a powerful building block for creating highly branched, symmetrical structures like dendrimers.
-
Controlled Reactivity: Amide bonds are significantly more stable to hydrolysis under physiological conditions than ester bonds, yet they can be formed efficiently using standard coupling chemistry.[4][5] This stability is crucial for ensuring that a drug carrier remains intact in circulation until it reaches its target.[6]
-
Hydrogen Bonding Capability: The amide groups are excellent hydrogen bond donors and acceptors, which can influence solubility, drug interaction, and the physical properties of materials like hydrogels.[7]
This document will detail the practical applications of this versatile molecule, providing both the strategic rationale and the methodological framework for its use.
Application I: Dendrimeric Nanocarriers for High-Capacity Drug Encapsulation
Dendrimers are precisely engineered, hyperbranched macromolecules with a well-defined size, shape, and surface functionality.[8] Their internal cavities can physically encapsulate hydrophobic drug molecules, enhancing their solubility and protecting them from premature degradation, while their surfaces can be functionalized for targeting.[9][10][11] this compound derivatives serve as excellent initiating cores or branching units for the synthesis of polyester or polyamidoamine (PAMAM)-type dendrimers.
Scientific Rationale
The use of a this compound core allows for the divergent synthesis of a generation zero (G0) dendrimer with three distinct branches. Each subsequent reaction layer, or "generation," exponentially increases the number of surface functional groups, creating a high-density surface for drug conjugation or the attachment of targeting ligands. The internal void spaces created by this branching architecture are ideal for hosting small molecule drugs through non-covalent interactions.[9] The choice of branching monomers (e.g., amino acids, esters) allows for fine-tuning of the dendrimer's properties, such as its degradation profile and drug-release kinetics.[12]
Diagram: Divergent Synthesis of a Citramide-Core Dendrimer
Caption: Divergent synthesis begins at the core and radiates outward.
Protocol 1: Synthesis of a G1 Citramide-Polyester Dendrimer
This protocol describes the synthesis of a first-generation (G1) polyester dendrimer using a hydroxyl-terminated this compound derivative as the core.
Materials:
-
N,N',N''-tris(2-hydroxyethyl)-1,2,3-propanetricarboxamide (Citramide-triol core)
-
L-Lactic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Dialysis tubing (MWCO 1 kDa)
-
Standard glassware for organic synthesis, magnetic stirrer, rotary evaporator.
Methodology:
-
Core Activation & Coupling (G0 -> G1):
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve the Citramide-triol core (1 equivalent) and L-lactic acid (3.3 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (3.5 equivalents) and a catalytic amount of DMAP (0.3 equivalents) in anhydrous DCM.
-
Add the DCC/DMAP solution dropwise to the stirring core/lactic acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Purification:
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the solid in a minimal amount of DMF and repeat the precipitation step twice more to ensure removal of unreacted starting materials.
-
-
Final Purification & Characterization:
-
Dissolve the final precipitated product in deionized water.
-
Transfer the solution to a dialysis bag (1 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove any remaining small molecule impurities.
-
Lyophilize the dialyzed solution to obtain the pure G1 dendrimer as a white, fluffy solid.
-
Characterize the product using ¹H NMR (to confirm the addition of lactic acid units), FT-IR (to observe the appearance of ester carbonyl stretches), and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
-
Data Presentation: Expected Dendrimer Characteristics
| Parameter | Method | Expected Result | Significance |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 10 - 50 nm (generation dependent)[13] | Determines in vivo biodistribution and cell uptake. |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral or slightly negative | Low zeta potential can reduce non-specific protein binding. |
| Drug Loading Capacity (%) | UV-Vis or HPLC | 5 - 20% (w/w) | Measures the amount of drug encapsulated per unit weight of dendrimer.[9] |
| Encapsulation Efficiency (%) | UV-Vis or HPLC | > 80% | Percentage of the initial drug that is successfully encapsulated. |
| Polydispersity Index (PDI) | GPC / DLS | < 1.2 | Indicates a homogenous population of nanoparticles, crucial for reproducible performance. |
Application II: Multifunctional Linkers in Prodrug and Bioconjugate Design
Linkers are critical components of advanced drug conjugates, connecting the active drug to another moiety such as an antibody, a targeting ligand, or a polymer to improve pharmacokinetics.[6][14] The trifunctional nature of this compound allows it to serve as a central hub for creating sophisticated prodrugs where a drug, a solubilizing agent (e.g., PEG), and a targeting ligand can be attached to a single, biocompatible core.[15]
Scientific Rationale
The key advantage of a citramide-based linker is the ability to perform orthogonal chemistry. By synthesizing a this compound derivative with three different reactive handles, one can selectively attach different molecules in a stepwise fashion. For example, one arm could be an NHS-ester for reaction with an amine on a drug, a second arm could be a maleimide for reaction with a thiol on an antibody, and a third could be an alkyne for a "click" reaction with an azide-modified PEG chain.[16] This modular approach provides precise control over the final structure and stoichiometry of the conjugate, which is essential for manufacturing and clinical performance.[17]
Diagram: Citramide as a Trifunctional Linker Hub
Caption: A central core connecting multiple functional components.
Protocol 2: Amide Coupling of a Model Drug to a Citramide Core
This protocol details the conjugation of a model amine-containing drug to one arm of a dicarboxylic acid-mono-NHS ester derivative of this compound.
Materials:
-
Citric acid monoamide N,N'-diacetic acid (Custom synthesis)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[18]
-
Amine-containing model drug (e.g., Doxorubicin, an amino sugar)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Methodology:
-
Activation of the Citramide Core:
-
Dissolve the citric acid monoamide N,N'-diacetic acid (1 equivalent) in anhydrous DMSO.
-
Add NHS (1.1 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4 hours to form the active NHS ester on one of the carboxylic acid arms. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation with Amine-Drug:
-
In a separate vial, dissolve the amine-containing model drug (1.0 equivalent) in anhydrous DMSO. Add TEA (2.0 equivalents) to act as a base and ensure the amine is deprotonated.
-
Slowly add the drug solution to the activated citramide core solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification and Characterization:
-
Quench the reaction by adding a small amount of water.
-
Purify the crude product using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the fractions corresponding to the desired product peak.
-
Confirm the identity and purity of the final conjugate by high-resolution mass spectrometry (HRMS) to verify the molecular weight and by analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Application III: Crosslinking Agents for Biodegradable Hydrogels
Hydrogels are water-swollen, three-dimensional polymer networks that are highly biocompatible and mimic the extracellular matrix, making them excellent vehicles for sustained drug release and tissue engineering.[7][19] The three functional arms of this compound derivatives can be used to chemically crosslink polymer chains, forming a stable hydrogel network.
Scientific Rationale
To form a hydrogel, a crosslinker must connect multiple polymer chains. A this compound derivative with three reactive groups (e.g., activated carboxylic acids) can react with polymers containing complementary functional groups (e.g., amines, such as in chitosan or modified gelatin).[20] The trifunctional nature of the crosslinker leads to a high crosslinking density, which can enhance the mechanical strength of the hydrogel and slow the diffusion of encapsulated drugs, leading to more sustained release profiles.[21] Since the crosslinks are formed via amide bonds, the hydrogel can be designed to be biodegradable through enzymatic or hydrolytic cleavage, depending on the specific polymer backbone used.
Diagram: Hydrogel Network Formation
Caption: Trifunctional crosslinkers create a stable 3D network.
Protocol 3: Preparation of a Citrate-Crosslinked Chitosan Hydrogel
This protocol describes the formation of a hydrogel by crosslinking the amine groups of chitosan with the carboxylic acid groups of citric acid, which serves as a proxy for an activated this compound derivative. The reaction forms stable amide bonds.[20]
Materials:
-
Low molecular weight chitosan
-
Citric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetic acid solution (1% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug for encapsulation (e.g., bovine serum albumin)
Methodology:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with gentle stirring overnight. Ensure the solution is homogenous.
-
If encapsulating a drug, dissolve the model drug in the chitosan solution at the desired concentration.
-
-
Crosslinker Solution Preparation:
-
Prepare a solution of citric acid (e.g., 10% w/v) in deionized water.
-
Add EDC (1.5 molar equivalents relative to citric acid's carboxylic groups) and NHS (0.9 molar equivalents) to the citric acid solution. Stir for 1 hour at room temperature to activate the carboxylic acid groups.
-
-
Hydrogel Formation:
-
Cast the chitosan solution into a mold (e.g., a petri dish or a multi-well plate).
-
Add the activated crosslinker solution to the chitosan solution at a predetermined ratio (e.g., 1:5 v/v crosslinker to chitosan solution). The optimal ratio must be determined experimentally to achieve the desired gelation time and stiffness.
-
Mix gently but thoroughly. The solution will begin to gel.
-
Allow the mixture to stand at room temperature for 2-4 hours, or until gelation is complete.
-
-
Washing and Equilibration:
-
Once the hydrogel is formed, immerse it in a large volume of PBS (pH 7.4) to neutralize the acetic acid and wash away unreacted crosslinker and coupling agents.
-
Replace the PBS buffer several times over 24 hours until the pH of the buffer remains stable at 7.4.
-
The resulting hydrogel is ready for characterization, such as swelling studies, degradation analysis, and in vitro drug release experiments.
-
Conclusion
This compound is a powerful and versatile molecular scaffold for building next-generation drug delivery systems. Its derivation from the biocompatible and readily available citric acid provides a significant advantage in terms of safety and scalability. By leveraging its unique trifunctional structure, researchers can design and synthesize well-defined dendrimers, complex multifunctional prodrugs, and robust biodegradable hydrogels. The protocols and conceptual frameworks provided in this guide serve as a starting point for exploring the vast potential of citramide-based platforms to solve critical challenges in drug solubility, stability, and targeted delivery.
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Zhang, J., et al. (2014). Discovery of a Chemical Modification by Citric Acid in a Recombinant Monoclonal Antibody. Analytical Chemistry. Available at: [Link]
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Namazi, H., & Adeli, M. (2005). Dendrimers of citric acid and poly (ethylene glycol) as the new drug-delivery agents. ResearchGate. Available at: [Link]
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Ghasemi, S., et al. (2019). Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. PMC. Available at: [Link]
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Didehban, K., et al. (2011). Synthesis of New Functionalized Citric Acid-based Dendrimers as Nanocarrier Agents for Drug Delivery. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Lee, J. S., & Feijen, J. (2012). Controlled Drug Release from Pharmaceutical Nanocarriers. PMC. Available at: [Link]
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Storz, U. (2015). Current ADC Linker Chemistry. PMC. Available at: [Link]
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Zhang, Y., et al. (2023). Dendrimers as Nanocarriers for the Delivery of Drugs Obtained from Natural Products. MDPI. Available at: [Link]
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Mitura, S., et al. (2020). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC. Available at: [Link]
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Vágner, J., et al. (2011). Formation of amide- and imide-linked degradation products between the peptide drug oxytocin and citrate in citrate-buffered formulations. PubMed. Available at: [Link]
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Rmaile, H. H., & Ofoli, R. Y. (2024). Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. PMC. Available at: [Link]
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Marie, M. J., et al. (2014). Degradation and in Vitro Biocompatibility studies of Citric acid based polyesters. ResearchGate. Available at: [Link]
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Wang, J., et al. (2011). Nanomaterials in controlled drug release. PMC. Available at: [Link]
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Jiang, X., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. Available at: [Link]
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Sethi, M., et al. (2014). Controlled release nanoplatforms for three commonly used chemotherapeutics. PMC. Available at: [Link]
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Matuszewska, A., et al. (2021). Advanced drug delivery systems for the management of local conditions. PMC. Available at: [Link]
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Shelke, S., et al. (2023). Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]
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Wen, S., et al. (2022). Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Nanobiotechnology. Available at: [Link]
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Agustina, S., et al. (2022). Drug release study of the chitosan-based nanoparticles. PMC. Available at: [Link]
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Madaan, K., et al. (2014). Dendrimers in Medicine: Properties, Drug Encapsulation Mechanisms and Applications. IntechOpen. Available at: [Link]
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Kumar, P., et al. (2015). Dendrimers: novel carriers for drug delivery. SciSpace. Available at: [Link]
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Lin, W. J., et al. (2018). Synthesis and Drug Delivery Application of Thermo- and pH-Sensitive Hydrogels: Poly(β-CD-co-N-Isopropylacrylamide-co-IAM). MDPI. Available at: [Link]
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Thakur, G., et al. (2012). POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
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Sharma, A., et al. (2023). A Theranostic Small-Molecule Prodrug Conjugate for Neuroendocrine Prostate Cancer. PMC. Available at: [Link]
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Huttunen, K. M., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. MDPI. Available at: [Link]
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Zhang, Z., et al. (2021). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. MDPI. Available at: [Link]
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Wang, S., et al. (2016). In-Depth Characterization of a Pro-Antibody-Drug Conjugate by LC-MS. PubMed. Available at: [Link]
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Zhu, J., et al. (2014). Click synthesis of a polyamidoamine dendrimer-based camptothecin prodrug. PMC. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. MDPI. Available at: [Link]
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Badesha, J. S., et al. (2019). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. PMC. Available at: [Link]
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Badesha, J. S., et al. (2019). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. PubMed. Available at: [Link]
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Ghandehari, H., et al. (2020). Advanced drug delivery 2020 - Parts 1,2 and 3. PubMed. Available at: [Link]
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Dan, N. R., et al. (2023). Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. PMC. Available at: [Link]
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Application Note: 1,2,3-Propanetricarboxamide as a Trifunctional Scaffold in Synthesis
Introduction: The Versatility of a Trifunctional Core
1,2,3-Propanetricarboxamide is a unique and valuable building block in synthetic chemistry. Its symmetrical propane backbone is decorated with three primary amide groups, offering three distinct points for chemical modification. This trifunctional nature makes it an ideal scaffold for constructing complex molecules, combinatorial libraries, and novel polymers. In medicinal chemistry, such scaffolds are instrumental in exploring chemical space to develop new therapeutic agents by allowing for the systematic variation of substituents to probe structure-activity relationships (SAR).[1][2][3] This document provides a comprehensive guide to the properties of this compound, a robust protocol for its synthesis from its corresponding carboxylic acid, and a detailed procedure for its application as a scaffold via N-alkylation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | propane-1,2,3-tricarboxamide | PubChem |
| CAS Number | 1205674-38-9 | PubChem |
| Molecular Formula | C₆H₁₁N₃O₃ | PubChem |
| Molecular Weight | 173.17 g/mol | PubChem |
| Melting Point | 218 °C | Chemsrc |
| Appearance | White to off-white powder | Inferred |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The Strategic Importance in Synthesis
The core value of this compound lies in its potential as a central hub from which molecular complexity can be built.[4] The three primary amide groups are nucleophilic and can undergo a variety of chemical transformations. This allows for the attachment of different functional groups, pharmacophores, or polymer chains in a controlled manner.
Key Synthetic Applications:
-
Scaffold for Drug Discovery: By functionalizing each amide group with different substituents, chemists can rapidly generate a library of diverse compounds. This is a cornerstone of modern medicinal chemistry for identifying lead compounds.[5][6]
-
Dendrimer and Polymer Synthesis: The trifunctional core can serve as a branching point for the synthesis of dendrimers or hyperbranched polymers.
-
Material Science: Incorporation of this scaffold into larger structures can influence properties like solubility, hydrogen bonding capacity, and material strength.
Below is a conceptual diagram illustrating the role of this compound as a versatile synthetic scaffold.
Caption: Versatility of this compound as a central scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
The most direct route to this compound is from its readily available precursor, 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid).[7][8] The direct reaction between a carboxylic acid and ammonia is generally unfavorable as it forms a stable ammonium salt.[9] Therefore, the carboxylic acid groups must first be activated. A classic and effective method is the conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by amination.[10][11]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): Used to convert the relatively unreactive carboxylic acid groups into highly electrophilic acyl chlorides. This activation is crucial for the subsequent nucleophilic attack by ammonia. The byproducts of this reaction (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
-
Anhydrous Conditions: The acyl chloride intermediate is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. Therefore, anhydrous solvents and techniques are essential.
-
Excess Ammonia: A large excess of ammonia is used to react with the acyl chloride and to neutralize the HCl generated during the reaction, driving the formation of the amide product.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3-propanetricarboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF). Add thionyl chloride (3.3 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the trimethyl ester.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and THF under reduced pressure.
-
Amination: Cool the resulting crude triacyl chloride in an ice bath (0 °C). Cautiously and slowly, add a concentrated solution of ammonium hydroxide (a large excess, e.g., 20-30 eq) with vigorous stirring. Caution: This reaction is highly exothermic.
-
Product Isolation: A white precipitate will form. Continue stirring the mixture at room temperature for 1 hour. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water, followed by a small amount of cold ethanol to remove any remaining impurities. Dry the purified this compound under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Protocol 2: Application in Synthesis - Mono-N-Alkylation
Once synthesized, this compound can be used as a scaffold. A fundamental next step is the selective functionalization of the amide groups. N-alkylation is a common transformation but requires careful control to avoid over-alkylation.[12]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): Primary amides are weakly acidic. A strong, non-nucleophilic base like NaH is required to deprotonate the amide N-H, forming the corresponding sodium salt, which is a much more potent nucleophile for the subsequent alkylation step.[13]
-
Anhydrous DMF: Dimethylformamide is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the sodium cation without interfering with the nucleophilicity of the amide anion. Anhydrous conditions are critical as NaH reacts violently with water.
-
Stoichiometry Control: Using a slight sub-stoichiometric amount of the base and alkylating agent (e.g., 0.9 eq) relative to the amide scaffold can favor mono-alkylation, although a mixture of products (unreacted, mono-, di-, and tri-alkylated) is still likely. Careful monitoring and chromatographic purification are essential.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.9 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 0.9 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the unreacted starting material, the desired mono-alkylated product, and any poly-alkylated byproducts.
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Table 2: Representative Reaction Conditions for Mono-N-Alkylation
| Parameter | Condition | Rationale |
| Base | NaH (0.9 eq) | Strong, non-nucleophilic base for deprotonation. |
| Alkylating Agent | Benzyl Bromide (0.9 eq) | Reactive electrophile for SN2 reaction. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, ideal for SN2. |
| Temperature | 0 °C to Room Temp | Controls initial reaction rate and allows for completion. |
| Reaction Time | 12 - 24 hours | Varies by substrate; requires monitoring. |
| Purification | Column Chromatography | Necessary to separate product mixture. |
Conclusion
This compound is a synthetically accessible and highly versatile trifunctional building block. The protocols outlined in this document provide a reliable method for its preparation from 1,2,3-propanetricarboxylic acid and a foundational procedure for its subsequent use as a scaffold in N-alkylation reactions. The symmetrical, yet functionally dense nature of this molecule presents a powerful tool for researchers in medicinal chemistry, polymer science, and materials development, enabling the systematic construction of novel and complex molecular architectures.
References
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Homework.Study.com. (n.d.). An amide is formed from a carboxylic acid by a reaction with.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. Retrieved from [Link]
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Enamine Germany. (n.d.). Building Blocks. Retrieved from [Link]
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Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193). Retrieved from [Link]
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The Good Scents Company. (n.d.). tricarballylic acid, 99-14-9. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid. Retrieved from [Link]
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PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Retrieved from [Link]
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PubMed. (2025). Discovery of a Novel sp3‑Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping. Retrieved from [Link]
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Application Notes and Protocols for 1,2,3-Propanetricarboxamide in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility for applications ranging from gas storage and separation to catalysis and drug delivery. The functionalization of MOF linkers is a key strategy to tailor their properties for specific applications. This document provides detailed application notes and protocols on the conceptual design, synthesis, and potential applications of Metal-Organic Frameworks incorporating 1,2,3-propanetricarboxamide as a novel trivalent organic linker. While the use of this specific linker is not yet widely established in the literature, this guide offers a scientifically grounded, hypothetical framework for its exploration, drawing upon established principles of MOF chemistry and the known benefits of amide functionalization. We present a rationale for the use of this compound, a proposed synthesis protocol, a comprehensive characterization workflow, and an exploration of its potential in drug delivery and catalysis.
Introduction: The Potential of Amide-Functionalized MOFs
Metal-Organic Frameworks are constructed from metal ions or clusters bridged by organic linkers to form extended, crystalline networks. The choice of both the metal node and the organic linker dictates the topology, porosity, and functionality of the resulting MOF. Amide-functionalized linkers have garnered significant interest due to the unique properties of the amide group. The amide moiety can act as both a hydrogen bond donor (-NH) and acceptor (C=O), providing additional sites for host-guest interactions.[1] This can lead to enhanced selectivity in gas separation and molecular recognition. Furthermore, the amide group's polarity and ability to participate in hydrogen bonding can be leveraged for the controlled loading and release of therapeutic agents.
While various amide-containing linkers have been explored in MOF synthesis, this compound presents a unique opportunity. Its aliphatic backbone offers greater flexibility compared to commonly used rigid aromatic linkers, which could lead to novel network topologies and dynamic framework behaviors. The presence of three amide groups provides multiple coordination points, suggesting the potential for high connectivity and robust framework formation.
Conceptual Design of a this compound-Based MOF
Given the trivalent nature of the this compound linker, we can conceptualize the formation of a highly connected and potentially porous framework. The coordination could occur through the oxygen atoms of the carbonyl groups, the nitrogen atoms of the amide groups, or a combination of both, depending on the choice of the metal center and synthesis conditions.
A plausible approach would be to utilize metal clusters that favor high coordination numbers, such as the well-established zinc paddlewheel clusters or zirconium-based clusters. The flexible aliphatic backbone of the linker may allow for interpenetration of multiple frameworks, a phenomenon that can be controlled to tune the pore size and properties of the final material.
Proposed Synthesis Protocol: A Solvothermal Approach
The following is a proposed solvothermal synthesis protocol for a hypothetical MOF using this compound, which we will refer to as "GEM-MOF-1." This protocol is adapted from established methods for the synthesis of other amide- and carboxylate-based MOFs.
3.1. Materials and Reagents
-
This compound (Linker)
-
Zinc Nitrate Hexahydrate (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent)
-
Deionized Water
3.2. Synthesis Workflow
Caption: Proposed solvothermal synthesis workflow for GEM-MOF-1.
3.3. Step-by-Step Procedure
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of N,N-dimethylformamide (DMF).
-
In a separate 20 mL scintillation vial, dissolve 0.15 mmol of zinc nitrate hexahydrate in a mixture of 3 mL of DMF and 2 mL of ethanol.
-
-
Reaction Mixture:
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.
-
-
Product Isolation and Purification:
-
After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
-
Activation:
-
To activate the MOF, immerse the purified crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours. This process, known as solvent exchange, is crucial for removing the high-boiling point DMF from the pores.
-
After solvent exchange, decant the ethanol and dry the crystals under a dynamic vacuum at 150°C for 12 hours to obtain the activated, porous GEM-MOF-1.
-
Comprehensive Characterization Workflow
To validate the synthesis of GEM-MOF-1 and to understand its properties, a thorough characterization is essential.
4.1. Structural and Morphological Characterization
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern indicating the formation of a new crystalline phase. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including connectivity, bond lengths, and pore geometry. | A detailed 3D structural model of GEM-MOF-1. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Images revealing the shape and uniformity of the synthesized crystals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the amide functional groups and the coordination to the metal center. | Characteristic peaks for N-H and C=O stretching, with shifts upon coordination. |
4.2. Porosity and Stability Analysis
| Technique | Purpose | Expected Outcome |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. | A Type I or Type IV isotherm, confirming the microporous or mesoporous nature of the material. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. | A TGA curve showing the temperature at which the framework starts to decompose. |
Potential Applications in Drug Delivery and Catalysis
The unique structural features of a hypothetical GEM-MOF-1, derived from the flexible and highly functionalized this compound linker, suggest promising applications in the fields of drug delivery and catalysis.
5.1. Drug Delivery Vehicle
The presence of multiple amide groups within the pores of GEM-MOF-1 could offer several advantages for drug delivery:
-
High Drug Loading: The amide functionalities can form hydrogen bonds with drug molecules containing complementary functional groups (e.g., hydroxyls, amines, carboxylic acids), potentially leading to high loading capacities.
-
Controlled Release: The strength of these hydrogen bonding interactions could be modulated by pH or other stimuli, allowing for a controlled and sustained release of the therapeutic agent at the target site. This is a significant advantage over traditional drug delivery systems that often suffer from burst release.
-
Biocompatibility: The use of a simple aliphatic linker and a biocompatible metal like zinc could result in a material with low toxicity.
5.2. Heterogeneous Catalyst
The amide groups within the MOF framework can also act as active sites for catalysis. The -NH group can act as a Lewis acid, while the C=O group can act as a Lewis base. This dual functionality could be exploited in various organic transformations. For instance, amide-functionalized MOFs have shown promise as catalysts for Knoevenagel condensation reactions.[2][3] The porous nature of GEM-MOF-1 would allow for the diffusion of reactants to these active sites, while the crystalline framework would ensure the uniformity and reusability of the catalyst.
Conclusion and Future Outlook
This document has presented a conceptual framework for the design, synthesis, and application of a novel Metal-Organic Framework based on the this compound linker. While experimental validation is required, the proposed protocols and workflows provide a solid foundation for researchers to explore this new frontier in MOF chemistry. The potential of such a material, with its flexible backbone and multiple amide functionalities, is significant for advancing the fields of targeted drug delivery and heterogeneous catalysis. Future work should focus on the experimental realization of GEM-MOF-1, a detailed investigation of its host-guest chemistry, and an evaluation of its performance in the proposed applications.
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Experimental Setup for Reactions of 1,2,3-Propanetricarboxamide: A Guide for Synthetic Chemists
An Application Note and Protocol Guide
Abstract
1,2,3-Propanetricarboxamide, also known as tricarballylamide, is a trifunctional molecule offering a versatile scaffold for chemical synthesis. Its three primary amide groups serve as key reactive sites for a variety of transformations, enabling the synthesis of novel polyfunctionalized molecules relevant to materials science, coordination chemistry, and drug development. This guide provides detailed experimental protocols, mechanistic insights, and practical considerations for three fundamental reactions of this compound: complete hydrolysis to its corresponding tricarboxylic acid, exhaustive reduction to a triamine, and the Hofmann rearrangement to a lower-carbon triamine. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Synthetic Potential of this compound
This compound (MW: 173.17 g/mol ) is the triamide derivative of 1,2,3-propanetricarboxylic acid (tricarballylic acid).[1] Its structure presents three primary amide functional groups attached to a flexible propane backbone. This trifunctionality is of significant interest as it allows for the introduction of three distinct chemical handles or points of modification. The reactions of these amide groups are central to unlocking the synthetic utility of this molecule. Amides are among the most stable carboxylic acid derivatives, and their reactions, such as hydrolysis or reduction, often require forcing conditions.[2][3] Understanding and controlling these transformations is key to leveraging this platform for designing complex molecular architectures.
This document serves as a practical guide for researchers, outlining robust protocols for key transformations and the scientific principles that govern them.
Reaction Workflows and General Considerations
A successful experimental outcome relies on a systematic workflow. The following general procedure should be adapted for each specific protocol detailed in the subsequent sections.
Caption: General experimental workflow for synthetic reactions.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Specific hazards are noted in each protocol.
Protocol I: Complete Hydrolysis to 1,2,3-Propanetricarboxylic Acid
Hydrolysis of amides breaks the carbon-nitrogen bond to yield a carboxylic acid and an amine (or ammonia).[4] This reaction is notoriously slow and requires catalysis by a strong acid or base, coupled with heating.[2][3]
Mechanistic Rationale: Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[4] The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers facilitate the departure of ammonia (as NH₄⁺) to yield the carboxylic acid.[5] The overall process is irreversible because the ammonia released is immediately protonated to ammonium, which is not nucleophilic.[5]
Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.
Detailed Experimental Protocol
Objective: To hydrolyze this compound to 1,2,3-propanetricarboxylic acid.
Materials & Reagents:
| Reagent/Material | Quantity | Molar Eq. | Purpose |
|---|---|---|---|
| This compound | 5.00 g (28.9 mmol) | 1.0 | Starting Material |
| 6 M Hydrochloric Acid (HCl) | 100 mL | Excess | Catalyst and Solvent |
| Deionized Water | As needed | - | Rinsing/Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | - | Drying Agent (for optional extraction) |
| Ethyl Acetate | ~150 mL | - | Extraction Solvent (optional) |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g).
-
Reagent Addition: Carefully add 100 mL of 6 M HCl to the flask. The amide may not fully dissolve initially.
-
Heating: Heat the mixture to reflux using a heating mantle. The reaction should be stirred vigorously. (Causality: Heating is required to overcome the high activation energy of amide hydrolysis) .
-
Reaction Monitoring: Monitor the reaction progress by observing the evolution of ammonia (carefully waft vapors) or by periodically taking a small aliquot, neutralizing it, and analyzing by TLC or LC-MS to check for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Cooling and Isolation: Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature, and then further cool in an ice bath.
-
Product Crystallization: The product, 1,2,3-propanetricarboxylic acid, has limited solubility in concentrated HCl and may crystallize upon cooling. Collect the solid product by vacuum filtration.
-
Alternative Isolation (If no crystallization): If the product remains in solution, transfer the cooled mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 50 mL). (Causality: The tricarboxylic acid is polar but will partition into an organic solvent like ethyl acetate, leaving the inorganic salts (NH₄Cl) in the aqueous phase) .
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude product can be recrystallized from hot water to yield pure 1,2,3-propanetricarboxylic acid as a white crystalline solid.
Expected Outcome: Yields are typically high (>90%). The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point comparison to literature values.
Protocol II: Exhaustive Reduction to Propane-1,2,3-triamine
The reduction of amides to amines is a powerful transformation that converts a C=O group into a CH₂ group. This reaction requires a strong reducing agent, as amides are resistant to reduction.[6]
Mechanistic Rationale: Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for amide reduction; weaker reagents like sodium borohydride (NaBH₄) are ineffective. The mechanism involves the initial nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[7] The resulting tetrahedral intermediate coordinates to the aluminum species. Unlike the reduction of other carbonyl compounds, the C-O bond is cleaved, and the oxygen atom is eliminated as a metal aluminate complex, forming a transient, highly reactive iminium ion.[6] A second equivalent of hydride then rapidly attacks the iminium ion to furnish the final amine product.[6]
Caption: Simplified mechanism for LiAlH₄ reduction of a primary amide.
Detailed Experimental Protocol
Objective: To reduce the three amide groups of this compound to form propane-1,2,3-triamine.
HAZARD WARNING: LiAlH₄ is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. It also produces flammable hydrogen gas during quenching. This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials & Reagents:
| Reagent/Material | Quantity | Molar Eq. | Purpose |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 4.38 g (115.5 mmol) | 4.0 | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | 200 mL | - | Anhydrous Solvent |
| This compound | 5.00 g (28.9 mmol) | 1.0 | Starting Material |
| Deionized Water | ~5 mL | - | Quenching Reagent 1 |
| 15% (w/v) Sodium Hydroxide (NaOH) | ~5 mL | - | Quenching Reagent 2 |
| Saturated aq. NaCl (Brine) | 50 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | Drying Agent |
Procedure:
-
Apparatus Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (4.38 g) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath. (Causality: A slight excess of LiAlH₄ is used to ensure complete reduction of all three amide groups and to account for any reaction with acidic N-H protons) .[8]
-
Substrate Addition: Dissolve this compound (5.00 g) in 100 mL of anhydrous THF. This may require gentle warming. Allow the solution to cool before adding it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition should be slow to control the initial exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-18 hours.
-
Monitoring: Progress can be monitored by quenching a small aliquot and analyzing by GC-MS or LC-MS.
-
Quenching (Fieser Method): After cooling the reaction mixture back to 0 °C, quench the excess LiAlH₄ with extreme caution. Add reagents sequentially and dropwise:
-
First, add 4.4 mL of deionized water.
-
Second, add 4.4 mL of 15% NaOH solution.
-
Third, add 13.2 mL of deionized water. ** (Causality: This specific sequence (the Fieser workup) is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the amine product)**.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the white solid (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with THF.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude oil is propane-1,2,3-triamine.
-
Purification: The highly polar triamine is best purified by vacuum distillation (Kugelrohr) if volatile enough, or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Protocol III: Hofmann Rearrangement to Ethane-1,1,2-triamine
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9][10] Applying this to this compound would result in a trifunctional rearrangement, expelling three molecules of CO₂.
Mechanistic Rationale
The reaction is initiated by the in-situ formation of sodium hypobromite (NaOBr) from bromine and sodium hydroxide.[9][11] The amide is N-brominated, and subsequent deprotonation by base forms an N-bromoamide anion.[11][12] This anion undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[9][13] This key isocyanate intermediate is then hydrolyzed by water in the basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[10][11]
Caption: Key stages of the Hofmann Rearrangement.
Detailed Experimental Protocol
Objective: To convert this compound to ethane-1,1,2-triamine via a triple Hofmann rearrangement.
HAZARD WARNING: Bromine is highly corrosive, toxic, and volatile. Handle only in a chemical fume hood with appropriate gloves and face shield. The reaction is exothermic.
Materials & Reagents:
| Reagent/Material | Quantity | Molar Eq. | Purpose |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | 23.1 g (578 mmol) | 20.0 | Base |
| Deionized Water | 100 mL | - | Solvent |
| Bromine (Br₂) | 4.6 mL (14.3 g, 89.6 mmol) | 3.1 | Halogenating Agent |
| This compound | 5.00 g (28.9 mmol) | 1.0 | Starting Material |
| Dioxane (optional) | 50 mL | - | Co-solvent |
Procedure:
-
Base Solution: In a 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of NaOH (23.1 g) in water (100 mL). Cool the solution to 0 °C in an ice/salt bath.
-
Hypobromite Formation: Add bromine (4.6 mL) dropwise to the cold, stirred NaOH solution. Maintain the temperature below 10 °C. This forms the sodium hypobromite reagent in situ.
-
Substrate Addition: In a separate beaker, dissolve this compound (5.00 g) in a minimum amount of water or dioxane. Add this solution dropwise to the cold hypobromite solution.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature, and then heat to 70-80 °C for 1-2 hours. The reaction mixture will likely change color.
-
Monitoring: Monitor for the cessation of gas (CO₂) evolution. The reaction can be followed by LC-MS analysis of quenched aliquots.
-
Isolation: After cooling, the resulting aqueous solution contains the amine product. The product can be isolated by continuous liquid-liquid extraction with a suitable solvent (e.g., chloroform or diethyl ether) after saturating the aqueous layer with potassium carbonate to reduce the amine's water solubility.
-
Purification: The crude product obtained after solvent removal is best purified by conversion to its hydrochloride salt. Acidify the amine with concentrated HCl, evaporate the solvent, and recrystallize the resulting trihydrochloride salt from an ethanol/water mixture.
References
-
Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link][9]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link][8]
-
Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link][4]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][2]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link][13]
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link][3]
-
University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]
-
YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4. [Link]
-
University of Calgary. Ch20 : Amide hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link][7]
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link][6]
-
Springer. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]
-
National Institutes of Health. Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS. [Link]
-
PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]
-
PubMed. (2020). Simultaneous determination of nine perfluoroalkyl carboxylic acids by a series of amide acetals derivatization and gas chromatography tandem mass spectrometry. [Link]
-
PubMed. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. [Link]
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Application Notes & Protocols: The 1,2,3-Propanetricarboxamide Moiety for Prodrug Design
Abstract
The strategic design of prodrugs is a cornerstone of modern pharmaceutical development, aimed at overcoming limitations in drug delivery, such as poor solubility, instability, or off-target toxicity.[1] Amide-based prodrugs are particularly noteworthy for their enhanced stability compared to esters, offering a more controlled release profile.[2][3] This document introduces the 1,2,3-propanetricarboxamide scaffold as a versatile and potentially novel moiety for prodrug design. We will explore the rationale behind its use, detailing its synthesis, and provide comprehensive, step-by-step protocols for its in vitro characterization. The inherent trifunctionality of this moiety presents unique opportunities for creating high-solubility conjugates, multi-drug carriers, or targeted drug delivery systems. The protocols herein are designed to be self-validating, guiding researchers from initial synthesis to robust preclinical evaluation.
Rationale and Design Principles
The selection of a promoiety is critical and must be tailored to the specific challenges presented by the parent drug. The this compound scaffold, derived from propane-1,2,3-tricarboxylic acid, offers a compelling combination of features for researchers.
1.1. Core Advantages
-
Enhanced Hydrophilicity: The presence of three amide groups is expected to significantly increase the aqueous solubility of a lipophilic parent drug, which is a common hurdle in drug development.[4]
-
Enzymatic Release Mechanism: Amide bonds are substrates for a variety of endogenous hydrolases, most notably carboxylesterases (CES), which are abundant in the liver (CES1) and intestines (CES2).[5][6] This provides a reliable mechanism for in vivo bioactivation to release the active parent drug.[7]
-
Tunable, High-Capacity Payload: The trifunctional nature of the core scaffold is its most unique attribute. It allows for:
-
Mono-conjugation: Attachment of a single drug molecule, leaving two amide groups to maximize hydrophilicity.
-
Multi-conjugation: Attachment of up to three molecules of the same drug, potentially increasing drug concentration at the target site.
-
Combination Therapy: Conjugation of two or three different drugs to create a mutual prodrug for synergistic effects.[8]
-
Targeted Delivery: Attachment of a drug molecule and a targeting ligand (e.g., a peptide or sugar) to direct the conjugate to specific tissues or cells.[8]
-
-
Improved Stability: Amide linkages are generally more resistant to spontaneous chemical hydrolysis across a range of physiological pH values compared to ester linkages, reducing the risk of premature drug release during circulation.[2][9]
1.2. Conceptual Design
The fundamental design involves the covalent attachment of a parent drug, typically containing a primary or secondary amine, to one or more of the carboxyl groups of propane-1,2,3-tricarboxylic acid via an amide bond.
Caption: Conceptual structure of a this compound prodrug.
Synthesis of this compound Prodrugs
The synthesis of these prodrugs relies on established amide coupling chemistry.[10][] The following protocols provide a general framework. Causality: The choice of a carbodiimide coupling agent like EDC is common due to its high efficiency and the water-soluble nature of its urea byproduct, which simplifies purification.[] The addition of an activator such as HOBt or NHS minimizes side reactions and reduces the risk of racemization if the parent drug is chiral.
Protocol 1: General Synthesis of a Mono-Substituted Prodrug
This protocol describes the coupling of one equivalent of an amine-containing parent drug to the tricarboxylic acid core.
Materials:
-
Propane-1,2,3-tricarboxylic acid
-
Amine-containing parent drug (Drug-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve propane-1,2,3-tricarboxylic acid (1.2 equivalents), EDC·HCl (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. Monitor by TLC or LC-MS if necessary.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the parent drug (Drug-NH₂, 1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or TEA (3.0 equivalents) to the parent drug solution to act as a base.
-
Slowly add the parent drug solution to the activated acid mixture from Step 1.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the parent drug by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). Rationale: The water wash removes excess DMF, while the bicarbonate wash removes any unreacted acid and NHS.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., a gradient of methanol in DCM) to isolate the desired mono-substituted prodrug.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis of the prodrug.
In Vitro Characterization & Validation
A rigorous in vitro evaluation is essential to validate the prodrug concept and predict its in vivo behavior.[12] This section provides protocols for assessing the key attributes of the synthesized prodrug.
3.1. Physicochemical Properties
The primary goal of creating a prodrug is often to alter its physical properties. These should be quantified and compared to the parent drug.
| Property | Parent Drug (Example) | Prodrug (Expected Outcome) | Method |
| Aqueous Solubility | 0.05 mg/mL | > 1.0 mg/mL (Significant Increase) | Shake-flask method followed by UV-Vis or HPLC quantification. |
| LogP (Lipophilicity) | 3.5 | < 2.0 (Significant Decrease) | Shake-flask method with n-octanol/water partitioning, analyzed by HPLC. |
| Chemical Purity | >99% | >99% | HPLC-UV |
Protocol 2: Plasma Stability Assay
This assay determines the prodrug's stability in the presence of plasma enzymes and serves as the first test of its bioconversion.[13][14]
Materials:
-
Synthesized prodrug and parent drug (as analytical standard)
-
Control compound known to be stable (e.g., Verapamil)
-
Control compound known to be unstable (e.g., Procaine)
-
Pooled human plasma (or species of interest, e.g., rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard (IS)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of the prodrug in DMSO.
-
Thaw frozen plasma at 37°C and pre-incubate for 5 minutes.
-
-
Incubation:
-
In a microcentrifuge tube, add 495 µL of pre-warmed plasma.
-
Spike in 5 µL of the 1 mM prodrug stock solution to achieve a final concentration of 10 µM. Mix gently by inversion. This is your T=0 sample.
-
Immediately withdraw a 50 µL aliquot and add it to a tube containing 150 µL of ice-cold ACN with IS. This quenches the reaction.
-
Incubate the remaining plasma mixture at 37°C.
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes). Quench each aliquot immediately in ACN with IS.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously for 1 minute.
-
Centrifuge at >12,000 g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a 96-well plate or HPLC vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS. Develop a method to quantify both the remaining prodrug and the appearance of the parent drug.
-
Plot the natural logarithm of the percentage of prodrug remaining versus time.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the negative of the slope of the linear regression line.
-
Protocol 3: Stability in Liver and Intestinal Homogenates
This assay provides a more specific assessment of metabolic conversion in key tissues for drug metabolism and absorption.[15][16]
Materials:
-
Same as Protocol 2, but replace plasma with:
-
Human liver S9 fraction or liver homogenate
-
Human intestinal S9 fraction or intestinal homogenate
-
-
Appropriate buffer system for the homogenate (e.g., potassium phosphate buffer).
Procedure:
-
The procedure is identical to the Plasma Stability Assay (Protocol 2), with the biological matrix being replaced by the liver or intestinal homogenate.
-
Rationale: Comparing the degradation rates between plasma, liver, and intestinal homogenates can provide crucial insights. For example, rapid degradation in liver S9 but stability in plasma would suggest that hepatic carboxylesterases are the primary activation enzymes.[5]
Caption: Workflow for the in vitro characterization of the prodrug.
Framework for In Vivo Evaluation
Following successful in vitro characterization, the next logical step is evaluation in an animal model. The primary goal is to determine the pharmacokinetic (PK) profile of the prodrug and the released parent drug.[17]
Conceptual Steps:
-
Dosing: Administer the prodrug to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral gavage or intravenous injection). A separate cohort should be dosed with the parent drug as a control.
-
Sampling: Collect blood samples at a series of predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process the blood to plasma and quantify the concentrations of both the intact prodrug and the liberated parent drug using a validated LC-MS/MS method.[18]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curves for both analytes. From these curves, calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
Success Criteria: A successful this compound prodrug would ideally demonstrate a higher oral bioavailability (larger AUC) for the parent drug compared to when the parent drug is administered directly.[19] This would validate that the moiety successfully protected the drug and/or improved its absorption characteristics.
Data Interpretation & Troubleshooting
| Observation | Potential Interpretation | Suggested Action |
| Prodrug is highly stable in all matrices (t½ > 240 min) | The amide bond is sterically hindered or not a substrate for relevant enzymes. | Redesign the linkage. Consider introducing a spacer or using a different isomer of the parent drug to reduce steric hindrance. |
| Prodrug is rapidly degraded in plasma (t½ < 15 min) | The prodrug is too labile and may be cleared before reaching the target tissue. | Increase steric bulk near the amide bond to shield it from plasma hydrolases. |
| Prodrug is stable in plasma but degrades in liver/intestinal S9 | Successful design. Activation is likely to occur in the target tissues (liver/gut wall), which is often desirable. | Proceed to in vivo pharmacokinetic studies. |
| Low oral bioavailability in vivo despite good in vitro profile | The prodrug may be subject to efflux by transporters (e.g., P-gp) or has poor membrane permeability despite increased solubility. | Modify the structure to reduce efflux transporter recognition or consider co-administration with an efflux inhibitor in preclinical studies. |
Conclusion
The this compound moiety represents a promising platform for prodrug development. Its trifunctional nature provides exceptional versatility for enhancing solubility, enabling combination therapies, and developing targeted drug delivery systems. By following the detailed synthesis and evaluation protocols outlined in these application notes, researchers can systematically investigate the potential of this scaffold to overcome the limitations of challenging parent drug molecules and accelerate the development of new, more effective therapeutics.
References
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La-Beck, N. M., & Jean, G. W. (2014). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Hatfield, J. M., Wierdl, M., Wadkins, R. M., & Potter, P. M. (2008). Modifications of human carboxylesterase for improved prodrug activation. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Imai, T. (2006). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Journal of Health Science. [Link]
-
American Journal of Biomedical Science & Pharmaceutical Innovation. (2023). AMIDE-BASED MUTUAL PRODRUG: SYNTHESIS AND EVALUATION STUDIES. inLIBRARY. [Link]
-
Hatfield, J. M., Wierdl, M., Wadkins, R. M., & Potter, P. M. (2008). Modifications of human carboxylesterase for improved prodrug activation. PubMed. [Link]
-
Creative Bioarray. Plasma Stability Assay. Creative Bioarray. [Link]
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Domainex. Plasma Stability Assay. Domainex. [Link]
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Balakrishnan, A., & Polli, J. E. (2006). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Pharmaceutical Research. [Link]
-
Danks, M. K., et al. (1999). Activation of a camptothecin prodrug by specific carboxylesterases as predicted by quantitative structure-activity relationship and molecular docking studies. AACR Journals. [Link]
-
Cyprotex. Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Nielsen, N. M., & Bundgaard, H. (1988). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences. [Link]
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Lillethorup, I. A., Hemmingsen, A. V., & Qvortrup, K. (2021). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]
-
Mishra, A., Veerasamy, R., Jain, P., Dixit, V. K., & Rajak, H. (2012). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society. [Link]
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Matos, M. J., Vilar, S., & Garcia-Morales, V. (2018). Strategy‐Level Prodrug Synthesis. Chemistry–A European Journal. [Link]
-
Danciu, C., et al. (2013). Synthesis of some 2-arylpropionic acid amides as prodrugs. Farmacia. [Link]
-
Karaman, R. (2013). Enzyme Models—From Catalysis to Prodrugs. Molecules. [Link]
-
American Journal of Biomedical Science & Pharmaceutical Innovation. (2023). AMIDE-BASED MUTUAL PRODRUG. inLIBRARY. [Link]
-
P. M. S. D. Cal, F. M. P. D. S. Reis, & R. C. G. Vitor. (2009). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2018). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. [Link]
-
Di, L. (2015). Plasma Stability. ResearchGate. [Link]
-
Bundgaard, H. (1986). Prodrugs as drug delivery systems. 74. Facile hydrolysis of N-(acyloxymethyl)amide derivatives and implications for the design of prodrugs of NH-acidic compounds and of carboxylic acids. SciSpace. [Link]
-
Yang, W., & Gentry, A. (2010). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. Journal of Bioequivalence & Bioavailability. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). In vivo bioactivation of prodrugs by enzymatic and/or chemical transformations. Journal of Drug Delivery and Therapeutics. [Link]
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Asati, V., & Sharma, S. (2013). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Journal of Pharmaceutical and Scientific Innovation. [Link]
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V-Balter, B., et al. (2010). The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery. Journal of Controlled Release. [Link]
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Wang, Y., et al. (2015). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Acta Pharmaceutica Sinica B. [Link]
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ResearchGate. (2023). Determining in vivo characteristics of Prodrug-Activating Chain... ResearchGate. [Link]
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Zhang, L., et al. (2007). The synthesis of amphipathic prodrugs of 1,2-diol drugs with saccharide conjugates by high regioselective enzymatic protocol. Bioorganic & Medicinal Chemistry. [Link]
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Järvinen, T., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. [Link]
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Karaman, R. (2013). Prodrugs Design Based on Inter- and Intramolecular Processes; Chapter I in: Prodrugs Design- A New Era. ResearchGate. [Link]
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Kim, D. H. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology. [Link]
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Dahan, A., & Miller, J. M. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. International Journal of Pharmaceutics. [Link]
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Kim, D. H. (2018). Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]
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Application Notes and Protocols for the Analysis of 1,2,3-Propanetricarboxamide
Introduction
1,2,3-Propanetricarboxamide, also known as tricarballylic acid triamide, is a molecule of significant interest in various fields, including its potential role as a linker in metal-organic frameworks and as a building block in the synthesis of novel pharmaceutical compounds. Its structure, featuring a central propane backbone with three carboxamide groups, imparts specific chemical properties that necessitate robust and reliable analytical methods for its characterization, quantification, and purity assessment. This document provides a comprehensive guide to the analytical techniques applicable to this compound, offering detailed protocols and the scientific rationale behind the methodological choices for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. Key properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 173.17 g/mol | PubChem[1] |
| IUPAC Name | propane-1,2,3-tricarboxamide | PubChem[1] |
| CAS Number | 1205674-38-9 | ChemicalBook[2] |
| Appearance | Powder | IndiaMART[3] |
| Purity | >99% (Industrial Grade) | IndiaMART[3] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
The presence of multiple amide functional groups suggests that this compound is a polar molecule with the potential for extensive hydrogen bonding. This high polarity influences its solubility and chromatographic behavior, making it amenable to reversed-phase high-performance liquid chromatography (RP-HPLC). The molecule's thermal stability will be a key consideration for gas chromatography (GC) applications.
Chromatographic Techniques for Analysis
Chromatographic methods are central to the separation and quantification of this compound from complex matrices, including reaction mixtures and biological fluids.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the analysis of polar, non-volatile compounds like this compound. A well-developed HPLC method can provide information on purity, concentration, and the presence of any related impurities.
The choice of HPLC parameters is dictated by the physicochemical properties of the analyte. Given the polar nature of this compound, a reversed-phase approach using a C18 column is a logical starting point. The mobile phase will typically consist of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, to ensure adequate retention and elution from the non-polar stationary phase. The inclusion of a buffer or pH modifier in the aqueous component of the mobile phase can be crucial for achieving sharp, symmetrical peaks, especially if any acidic or basic impurities are present. Detection is most commonly achieved using a UV detector, as the amide functional groups exhibit some absorbance in the low UV range (around 200-220 nm).
Protocol 1: RP-HPLC Method for the Quantification of this compound
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][6]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (for pH adjustment).[4]
-
This compound reference standard of known purity.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | The acidic aqueous phase helps to suppress the ionization of any potential acidic impurities and ensures consistent retention. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 15 minutes) | An isocratic method may be sufficient for simple purity checks. A gradient elution is recommended for analyzing complex mixtures to ensure the elution of both polar and less polar components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[6][7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | Amide bonds have a characteristic absorbance in the low UV region. |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase initial composition (e.g., 95:5 Water:Acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Interrelation of analytical techniques for comprehensive analysis.
Conclusion
The comprehensive analysis of this compound requires a multi-technique approach. HPLC is the method of choice for separation and quantification, while NMR, MS, and FTIR are essential for unambiguous structural confirmation. The protocols provided in this application note serve as a starting point for method development and can be adapted and optimized based on the specific analytical requirements, sample matrix, and available instrumentation. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results in research, development, and quality control settings.
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NIST. 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-. NIST WebBook. [Link]
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The Untapped Potential of 1,2,3-Propanetricarboxamide in Advanced Polymer Design: A Guide for Innovators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document serves as a forward-looking guide into the potential applications of 1,2,3-propanetricarboxamide in the field of polymer chemistry. While this specific trifunctional monomer is not yet widely represented in the literature, its inherent structure, derived from the abundant and bio-based citric acid, suggests significant promise for the creation of novel polymers with unique architectures and functionalities. This guide will provide a theoretical framework, proposed synthetic protocols, and potential applications for this compound, drawing upon established principles of polyamide synthesis and the behavior of other trifunctional monomers. We will explore its potential as both a building block for hyperbranched and crosslinked polymers and as a versatile crosslinking agent.
Introduction: The Case for a Novel Monomer
The relentless pursuit of advanced materials with tailored properties has led polymer chemists to explore novel monomers that offer unique structural and functional advantages. This compound, with its three primary amide functionalities, presents a compelling case for investigation. Derived from citric acid, a readily available and biocompatible building block, this molecule offers a gateway to creating highly branched or crosslinked polyamides.[1][2] Such polymers are of significant interest for applications ranging from biomedical devices and drug delivery systems to advanced coatings and adhesives.[3][4][5]
The trifunctional nature of this compound allows for the creation of complex, three-dimensional polymer networks, which can impart enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts.[6] This guide will lay the groundwork for pioneering research into this promising, yet underexplored, monomer.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 1205674-38-9 | [7][8][9][10][11] |
| Molecular Formula | C6H11N3O3 | [7][10] |
| Molecular Weight | 173.17 g/mol | [10] |
| Structure | Propane backbone with carboxamide groups at positions 1, 2, and 3 | [10] |
Potential Applications in Polymer Synthesis
The unique trifunctional structure of this compound opens up two primary avenues for its application in polymer chemistry: as a monomer for the synthesis of novel polyamides and as a crosslinking agent for existing polymer systems.
As a Monomer for Hyperbranched and Crosslinked Polyamides
When reacted with difunctional monomers, such as diamines or diacids, this compound can lead to the formation of hyperbranched or crosslinked polyamides. The degree of branching and crosslinking can be controlled by the stoichiometry of the reactants.
-
Hyperbranched Polyamides: By carefully controlling the reaction conditions and monomer ratios, it is theoretically possible to synthesize soluble, hyperbranched polyamides. These materials would be characterized by a high density of functional end groups, low viscosity, and high solubility, making them attractive for applications in drug delivery, gene transfection, and as rheology modifiers.[3][4][5]
-
Crosslinked Polyamide Networks (Thermosets): In stoichiometric amounts or with an excess of the trifunctional monomer, a highly crosslinked, insoluble thermoset network can be formed. These materials are expected to exhibit excellent thermal stability, mechanical robustness, and solvent resistance. Potential applications include high-performance adhesives, coatings, and matrix resins for composites.
Proposed Experimental Protocols
Disclaimer: The following protocols are proposed based on established principles of polymer chemistry and have not been experimentally validated for this compound. Researchers should exercise standard laboratory safety precautions and perform small-scale trials to optimize reaction conditions.
Synthesis of a Hyperbranched Polyamide
This proposed protocol details the synthesis of a hyperbranched polyamide via the reaction of this compound with a diamine, such as hexamethylenediamine.
Materials:
-
This compound
-
Hexamethylenediamine
-
N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent
-
Triphenyl phosphite (TPP) and pyridine (as condensing agents, if needed for direct amidation)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound and a molar excess of hexamethylenediamine in NMP.
-
Purge the system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
If using condensing agents for direct amidation, add triphenyl phosphite and pyridine to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature should be determined experimentally.
-
Monitor the progress of the polymerization by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the primary amine peak and appearance of the amide I and II bands) or by measuring the viscosity of the solution.
-
After the desired reaction time (typically several hours), cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent like methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove unreacted monomers and other impurities.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and determine the degree of branching.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble hyperbranched polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the resulting polymer.
Use as a Crosslinking Agent for a Pre-polymer
This protocol outlines the potential use of this compound as a crosslinking agent for a linear polymer containing reactive groups, such as a carboxyl-terminated polyamide or polyester.
Materials:
-
Linear, carboxyl-terminated pre-polymer
-
This compound
-
A suitable high-boiling point solvent (e.g., dimethylformamide - DMF)
-
A carbodiimide coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS) for activating the carboxyl groups.[12]
Protocol:
-
Dissolve the carboxyl-terminated pre-polymer in DMF in a reaction vessel.
-
Add EDC and NHS to the solution to activate the terminal carboxyl groups. Stir at room temperature for a designated time (e.g., 1-2 hours).
-
Dissolve a stoichiometric amount of this compound in a small amount of DMF.
-
Slowly add the this compound solution to the activated pre-polymer solution with constant stirring.
-
Heat the mixture to a temperature sufficient to promote the crosslinking reaction (e.g., 100-150°C). The formation of a gel will indicate the onset of crosslinking.
-
The resulting crosslinked material can then be cast into a film or molded into a desired shape and cured at an elevated temperature to complete the crosslinking process.
Characterization:
-
Swell Testing: To determine the degree of crosslinking.
-
Dynamic Mechanical Analysis (DMA): To measure the mechanical properties (e.g., storage modulus, glass transition temperature) of the crosslinked material.
-
FTIR Spectroscopy: To confirm the formation of new amide bonds during the crosslinking reaction.
Visualizing the Potential: Workflow and Structures
Workflow for Hyperbranched Polyamide Synthesis
Caption: Proposed workflow for the synthesis and characterization of a hyperbranched polyamide.
Conceptual Structure of a Crosslinked Network
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Application Notes and Protocols for the Safe Handling of 1,2,3-Propanetricarboxamide
Introduction
1,2,3-Propanetricarboxamide, with the molecular formula C6H11N3O3, is a chemical compound for which detailed toxicological and hazard information is not widely available.[1][2][3] As with any uncharacterized substance, it is imperative to handle it with the utmost care, assuming it to be potentially hazardous. These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to safety precautions for handling this compound. The protocols outlined below are based on established best practices for chemical safety and the principle of "As Low As Reasonably Achievable" (ALARA) for potential exposure.
Hazard Identification and Risk Assessment
Due to the absence of specific toxicity data for this compound, a thorough risk assessment is the cornerstone of safe handling. The primary hazards associated with similar, uncharacterized fine chemicals in solid form include:
-
Inhalation: Fine powders can be easily aerosolized and inhaled, potentially causing respiratory irritation or other systemic effects.
-
Dermal Contact: The compound may be absorbed through the skin or cause local irritation.
-
Ocular Exposure: Direct contact with the eyes can cause serious irritation or damage.[4]
-
Ingestion: Accidental ingestion could lead to unknown toxic effects.
A key hazard to consider is the potential for the formation of combustible dust concentrations in the air, a common risk with fine organic powders.[4]
Precautionary Hazard Classification
In the absence of specific data, this compound should be handled as a substance with the potential for:
| Hazard Category | Precautionary Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation)[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Hierarchy of Controls
To mitigate the identified risks, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for handling this compound.
Engineering Controls
-
Primary Containment: All handling of solid this compound that may generate dust, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood, a ventilated enclosure, or a glove box.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the background concentration of any fugitive emissions.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Designated Areas: Clearly designate specific areas for the handling and storage of this compound.
-
Training: All personnel must be trained on the potential hazards and the specific handling procedures outlined in the SOPs before working with this compound.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this chemical is handled.[7]
Personal Protective Equipment (PPE)
Given the unknown nature of the compound, a conservative approach to PPE is warranted. The following Level D PPE is the minimum requirement for handling this compound in a controlled laboratory setting.[8][9]
| PPE Component | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[10][11] A face shield should be worn when there is a significant risk of splashes. |
| Skin and Body Protection | A laboratory coat must be worn at all times. Consider a chemically resistant apron for larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[11] Inspect gloves for any signs of degradation or puncture before use and change them frequently. |
| Respiratory Protection | Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood.[5] If dust generation is unavoidable and cannot be controlled by engineering means, a NIOSH-approved respirator with a particulate filter may be necessary.[12] |
Handling and Storage Protocols
General Handling
-
Avoid the formation of dust and aerosols.[13]
-
Use non-sparking tools and equipment, especially when handling larger quantities, to prevent ignition of potential dust clouds.[14]
-
Keep the container tightly closed when not in use.[15]
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[15]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Spill and Emergency Procedures
Small Spills (Solid)
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 5.
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent further dispersal. Do not use combustible materials like sawdust.[16]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Emergency Contact
In case of exposure or a large spill, follow your institution's emergency procedures and contact the appropriate emergency response personnel.
Caption: Workflow for responding to a spill of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[14] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[18] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[19] Do not mix with other waste streams unless compatibility is known.[20]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[19][21]
Conclusion
The safe handling of uncharacterized compounds like this compound is predicated on a conservative approach that assumes potential hazards. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
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- CHEMM. Personal Protective Equipment (PPE).
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Echemi. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lead salt (1:?) Safety Data Sheets.
- California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements.
- Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
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- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Covestro Solution Center. Safety Data Sheet.
- Echemi. 1,2,3-Tridodecyl 2-hydroxy-1,2,3-propanetricarboxylate Safety Data Sheets.
- Benchchem. Proper Disposal of 1,2-Propanediol, 1-acetate: A Guide for Laboratory Professionals.
- University of Maryland. Hazardous and Regulated Waste Procedures Manual.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- Benchchem. Proper Disposal of 1,3-Propanedithiol: A Guide for Laboratory Professionals.
- CymitQuimica. (2025, November 11). Propane-1,2,3-triyl tristearate.
- Synquest Labs. 1,1,2,3,3-Pentachloropropane.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1,1,2,3,3-PENTACHLOROPROPANE.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Propanetricarboxamide
Welcome to the technical support guide for the synthesis of 1,2,3-propanetricarboxamide (Citric Acid Triamide). This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common experimental challenges. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms and strategic choices that lead to improved yields and higher purity.
Section 1: Foundational Synthesis Principles
The synthesis of this compound fundamentally involves the amidation of citric acid's three carboxylic acid groups. While seemingly straightforward, the tri-functional nature of citric acid presents unique challenges. The most common synthetic routes start from either citric acid itself or, more frequently, a citric acid ester (e.g., trimethyl or triethyl citrate).
The choice of starting material is critical. Direct amidation of citric acid with ammonia or amines is challenging because the acidic carboxylic acid groups and the basic amine readily form a highly stable and unreactive ammonium carboxylate salt.[1] Overcoming this thermodynamic sink typically requires high temperatures (>160 °C), which can lead to degradation and side reactions.[1]
A more effective and widely used strategy is to start with a less acidic precursor, such as a trialkyl citrate ester. The ester is more electrophilic than the corresponding carboxylic acid and does not form a deactivating salt with the amine nucleophile. This approach generally proceeds under more controlled conditions to afford higher yields of the desired triamide.[2]
Section 2: Troubleshooting Guide for this compound Synthesis
This section addresses specific experimental issues in a question-and-answer format.
Problem Area: Low or No Product Yield
Q1: My reaction yield is consistently low when starting directly from citric acid and an amine/ammonia. What is the primary cause and how can I fix it?
A1: The primary cause of low yield in direct amidation of citric acid is the acid-base reaction between the carboxylic acid groups of citric acid and the amine/ammonia. This forms a thermally stable ammonium carboxylate salt, which is poorly reactive and requires harsh conditions to dehydrate into the amide bond.[1]
Causality: The lone pair on the amine nitrogen preferentially attacks the acidic proton of the carboxyl group (an acid-base reaction) rather than the electrophilic carbonyl carbon (the desired amidation reaction). To drive the reaction forward, you must provide enough energy to remove water from this salt, which often requires temperatures that degrade the product.
Troubleshooting Steps:
-
Switch to a Citric Acid Ester: The most effective solution is to avoid the acid-base chemistry altogether by starting with a trialkyl ester of citric acid, such as triethyl citrate.[2] The ester is sufficiently electrophilic to react with the amine without the competing deprotonation step.
-
Use a Coupling Agent: If you must use citric acid, employ a modern coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., DCC, EDC) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine under milder conditions. This avoids the need for high temperatures.
-
Employ Boron-Based Catalysts: Specialty reagents such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to catalyze direct amidation by activating the carboxylic acid.[3] These methods are operationally simple and can be performed in common solvents like acetonitrile.[3]
Q2: I'm using triethyl citrate as a starting material, but my conversion to the triamide is still poor. What factors should I investigate?
A2: Poor conversion when starting from an ester points to issues with reaction kinetics or equilibrium. Key factors to examine are reaction temperature, stoichiometry, solvent, and the potential for side reactions.
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for low conversion from triethyl citrate.
Problem Area: Side Reactions and Impurities
Q3: My crude product is a complex mixture. What are the most likely side products and how can I minimize them?
A3: The most common side products are the mono- and di-substituted amides from incomplete reaction. Another significant impurity, especially when using ammonia under high heat, is a cyclized product, citrazinamide.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Mono- and Di-amides | Incomplete reaction due to insufficient amine, time, or temperature. | Use a significant molar excess of the amine (at least 3 equivalents, often more) to drive the reaction to completion via Le Châtelier's principle. Increase reaction time and/or temperature.[4] |
| Citrazinamide | Intramolecular cyclization followed by aromatization, often promoted by high temperatures and the presence of water.[4] | Maintain strictly anhydrous conditions during the reaction.[4] Use the mildest effective temperature. Starting with a trialkyl ester instead of citric acid can also reduce the likelihood of this pathway. |
| Degradation Products | Thermal decomposition of starting materials or product at excessively high temperatures. | Optimize the reaction to proceed at the lowest possible temperature. Consider using a catalyst or activating agent to enable milder conditions. |
Problem Area: Purification Challenges
Q4: How can I effectively purify this compound, which is highly polar, from unreacted starting materials and byproducts?
A4: The high polarity of this compound makes it very soluble in water and other polar solvents, which can complicate purification. A multi-step approach is often necessary.
Purification Strategy Workflow:
Caption: A typical purification workflow for this compound.
Detailed Steps & Rationale:
-
Aqueous Workup: After removing the reaction solvent, dissolve the crude mixture in water. This will bring your polar triamide product into the aqueous phase. You can then perform extractions with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-polar impurities like unreacted triethyl citrate.
-
Removal of Excess Amine: If a volatile amine was used in excess, it can often be removed under reduced pressure. For non-volatile amines, an acid wash during the workup can convert them to their corresponding ammonium salts, which will remain in the aqueous phase but may need to be separated from the product later.
-
Crystallization: This is the most powerful technique for purifying the final product. Since this compound is a solid, identifying a suitable solvent system for recrystallization is key. A mixed solvent system, such as ethanol/water or methanol/ether, is often effective. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals.
-
Solid-Phase Extraction (SPE): For more complex mixtures, SPE can be a valuable tool. Using a cartridge with a suitable stationary phase (e.g., silica for normal phase, C18 for reverse phase) can effectively separate the highly polar product from less polar impurities.[5]
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound from Triethyl Citrate
This protocol is based on the common and effective method of reacting a citric acid ester with ammonia in an alcoholic solvent under pressure.[2][4]
Materials:
-
Triethyl citrate (1.0 eq)
-
Methanol (anhydrous)
-
Ammonia (gas or saturated solution in methanol)
-
Autoclave or suitable pressure vessel
Procedure:
-
Preparation: In a glass liner for a pressure vessel, dissolve triethyl citrate (e.g., 27.6 g, 0.1 mol) in anhydrous methanol (e.g., 150 mL).
-
Ammonia Saturation: Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution until it is saturated, or add a pre-prepared saturated solution of ammonia in methanol. A large molar excess of ammonia (>> 3 equivalents) is crucial.[4]
-
Reaction: Seal the glass liner inside the pressure vessel. Heat the vessel to 130-140 °C with stirring. The reaction pressure will increase due to the ammonia and solvent vapor pressure.
-
Rationale: Elevated temperature is required to drive the amidation of the three ester groups. The sealed vessel prevents the volatile ammonia from escaping, maintaining a high concentration and driving the reaction forward.[4]
-
-
Monitoring: Maintain the temperature for 8-12 hours. The reaction progress can be monitored in preliminary runs by cooling the vessel, taking an aliquot, and analyzing via TLC or LC-MS to determine the disappearance of starting material and intermediates.
-
Workup: After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess ammonia pressure in a well-ventilated fume hood.
-
Isolation: Transfer the methanolic solution to a round-bottom flask. The product, this compound, is often poorly soluble in methanol and may precipitate upon cooling. Concentrate the solvent under reduced pressure. The resulting crude solid can be purified as described in Protocol 2.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Transfer the crude solid product to an Erlenmeyer flask. Add a small amount of a solvent in which the product is highly soluble when hot but poorly soluble when cold (e.g., water or ethanol).
-
Dissolution: Heat the mixture gently with stirring to dissolve the solid. Add the solvent dropwise until the solid is just fully dissolved. Adding too much solvent will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent. Characterize the final product by NMR, IR, and melting point analysis.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the definitive best starting material: citric acid or a citric acid ester? For the synthesis of the simple triamide, a trialkyl ester like triethyl or trimethyl citrate is almost always the superior choice.[2][4] It avoids the problematic acid-base salt formation seen with citric acid, allowing for cleaner reactions and higher yields under more controlled conditions.[1] Citric acid may be used in polymer synthesis where a mixture of ester/amide linkages is desired, but for producing the pure triamide, the ester is preferred.[6]
FAQ 2: What are the best analytical techniques for monitoring this reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the less polar starting ester and the appearance of the highly polar amide product at the baseline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting material, mono-, di-, and tri-amide products to gauge conversion accurately.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. It will verify the presence of the amide N-H protons and the correct carbon backbone structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional group transformation. Look for the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the characteristic amide I (C=O, ~1650 cm⁻¹) and amide II (N-H bend, ~1620 cm⁻¹) bands.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the final product.
-
FAQ 3: Are there any "green" or milder alternatives to high-temperature amidation? Yes, the field of amide bond formation is evolving rapidly with a focus on sustainability.
-
Catalytic Direct Amidation: As mentioned, boron-based reagents can facilitate direct amidation under much milder conditions than thermal methods.[3] Other metal-based and organocatalysts for direct amidation are also an active area of research.[1]
-
Enzymatic Synthesis: Biocatalysis using enzymes like lipases can form amide bonds under very mild, environmentally friendly conditions (aqueous solvent, room temperature). While a specific enzyme for citric acid triamidation may require screening or engineering, this approach represents the frontier of green chemistry for amide synthesis.
References
-
Air Products and Chemicals, Inc. (2002). Citric acid tri-alkylamide surfactants. EP1174026A2. Google Patents.
-
Air Products and Chemicals, Inc. (2001). Citric acid tri-alkylamide surfactants. US6306463B1. Google Patents.
-
Wang, F., et al. (2020). Illustration of the amidation reaction between carboxyl of citric acid and amino of chitosan. ResearchGate.
-
Kouassi, K. S., et al. (2020). Amide formation by amino-acid and tricarboxylic acids of citric acid molecules. ResearchGate.
-
Patil, S. B., & Rane, D. M. (2014). Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol. Oriental Journal of Chemistry.
-
Gindl, M., et al. (2003). Possible amide structures from reaction of citric acid with chitosan. ResearchGate.
-
Sabattini, S. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
-
Gribble, G. W. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules.
-
American Cyanamid Company. (1951). Process for the preparation of citrazinamide. US2554898A. Google Patents.
-
Habermann, J., & Hünig, S. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum.
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 2. EP1174026A2 - Citric acid tri-alkylamide surfactants - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol – Oriental Journal of Chemistry [orientjchem.org]
1,2,3-Propanetricarboxamide solubility problems and solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1,2,3-propanetricarboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the solubility challenges associated with this compound. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to anticipate, troubleshoot, and solve solubility issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its core physicochemical properties?
This compound is a poly-amide compound derived from tricarballylic acid.[1] Its structure is defined by a three-carbon backbone with a carboxamide group attached to each carbon.[2] This structure is fundamental to understanding its behavior in solution. The presence of three amide groups, which can act as both hydrogen bond donors and acceptors, makes the molecule highly polar.[2] This polarity is the primary determinant of its solubility profile.
Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O₃ | [2][3] |
| Molecular Weight | 173.17 g/mol | [2][4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | ~218 °C | [4] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Predicted Lipophilicity (XLogP3-AA) | -3.2 | [2] |
The very low XLogP3-AA value indicates a high degree of hydrophilicity, suggesting that water is a primary solvent of choice.[2]
Visualizing the Key Molecular Features
To understand the solubility, it's crucial to visualize the molecule's functional groups responsible for its polarity.
Caption: Molecular structure highlighting the three polar amide groups.
Troubleshooting and Dissolution Protocols
Q2: I'm struggling to dissolve this compound in water at room temperature. Is it insoluble?
This is a common issue that often relates to the kinetics of dissolution rather than a fundamental lack of solubility. Due to its crystalline powder form and extensive hydrogen bonding network, the rate of dissolution can be slow.[5]
Causality: For a solute to dissolve, solvent molecules must first overcome the lattice energy of the crystal and then solvate the individual molecules. This process can be kinetically limited.
Troubleshooting Protocol:
-
Increase Surface Area: Use a magnetic stirrer to create a vortex. This increases the contact area between the powder and the solvent.
-
Apply Gentle Heat: Warm the solution to 40-50°C. Increased thermal energy will help overcome the crystal lattice energy and increase the dissolution rate. Do not boil, as this could risk degradation.
-
Use Sonication: Place the vessel in an ultrasonic bath. The high-frequency sound waves create cavitation, which physically breaks apart the powder aggregates and accelerates dissolution.
-
Patience: For high concentrations, allow the solution to stir for an extended period (30-60 minutes).
Q3: My compound dissolved with heat but precipitated out when it cooled to room temperature. What does this mean and how can I prepare a stable stock solution?
This phenomenon indicates you have created a supersaturated solution. While heating increases solubility, the solution may not be stable at that concentration at a lower temperature.
Solution Pathway: The most reliable approach is to determine the practical solubility limit at your working temperature or use a co-solvent system.
Protocol for Preparing a Stable 100 mM Aqueous Stock Solution:
-
Calculation: For 10 mL of a 100 mM solution, you need:
-
0.010 L * 0.100 mol/L * 173.17 g/mol = 0.1732 g (or 173.2 mg)
-
-
Weighing: Accurately weigh 173.2 mg of this compound.
-
Initial Dissolution: Add the powder to a flask with approximately 8 mL of high-purity water.
-
Facilitate Dissolution: Place the flask on a magnetic stir plate and add a stir bar. If needed, warm gently to ~40°C until all solid is dissolved.
-
Equilibration: Allow the solution to cool to room temperature while still stirring. Crucially, check for any precipitation. If the solution remains clear, it is stable at this concentration.
-
Final Volume: Once fully dissolved and stable at room temperature, transfer the solution to a 10 mL volumetric flask and add water to the mark.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates and ensure sterility for cell-based assays.
Q4: Does pH affect the solubility of this compound?
For most practical biological and chemical applications (pH 3-10), the effect of pH on the solubility of this molecule is negligible.
Scientific Rationale: The amide functional groups are extremely weak acids. The pKa of an amide N-H proton is typically around 17.[6] This means that extraordinarily high pH (very basic conditions) would be required to deprotonate the amide group and change the molecule's charge. Similarly, the amide carbonyl is a very weak base, requiring extremely strong acidic conditions for protonation. Within typical experimental pH ranges, the molecule remains neutral, and its solubility is primarily governed by its ability to form hydrogen bonds with the solvent.
Q5: I need to use an organic solvent. What are my options?
Given its high polarity, this compound will have limited solubility in non-polar organic solvents. The principle of "like dissolves like" is your best guide.
Predicted Solubility Profile:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High (Protic) | High | Excellent hydrogen bonding capability. |
| DMSO | High (Aprotic) | High to Medium | Strong hydrogen bond acceptor. |
| Methanol/Ethanol | Medium (Protic) | Medium | Can act as H-bond donor and acceptor, but less polar than water.[7] |
| Acetonitrile | Medium (Aprotic) | Low | Polar aprotic, but a weaker H-bond acceptor than DMSO.[8] |
| Dichloromethane | Low | Insoluble | Lacks hydrogen bonding capability. |
| Hexanes/Toluene | Non-polar | Insoluble | Non-polar nature is incompatible with the highly polar solute.[7] |
Recommendation: For applications requiring an organic solvent, Dimethyl sulfoxide (DMSO) is the most promising starting point. If using mixed solvent systems, such as ethanol-water mixtures, be aware that solubility may not be linear and could display complex behavior.[9]
Troubleshooting Workflow
If you encounter a solubility issue, follow this logical progression to identify and solve the problem.
Sources
- 1. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane-1,2,3-tricarboxamide | C6H11N3O3 | CID 23316763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1205674-38-9 [chemicalbook.com]
- 4. This compound | CAS#:1205674-38-9 | Chemsrc [chemsrc.com]
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- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubility parameter of drugs for predicting the solubility profile type within a wide polarity range in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,3-Propanetricarboxamide
Welcome to the technical support guide for the purification of 1,2,3-Propanetricarboxamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high purity of your target compound.
Introduction
This compound is a polyfunctional molecule whose purification can be challenging due to its high polarity and potential for hydrogen bonding. The presence of three amide groups makes it susceptible to hydrolysis under harsh acidic or basic conditions. This guide offers a structured approach to devising a robust purification strategy, focusing on recrystallization and chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying polar amides like this compound are recrystallization and chromatography.[1] Recrystallization is often the method of choice for obtaining highly pure crystalline solids, assuming a suitable solvent can be identified.[1][2] Chromatographic techniques, such as normal-phase, reversed-phase, and ion-exchange chromatography, offer high-resolution separation, particularly for complex mixtures.[3][4][5]
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] Given the polar nature of the molecule, polar solvents like ethanol, acetonitrile, or water are good starting points.[1] It is recommended to perform solubility tests with a small amount of the crude product in various solvents to identify the optimal choice.[6] A mixed solvent system may also be effective if a single solvent does not provide the desired solubility profile.[2]
Q3: What type of chromatography is best suited for this compound?
A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are often suitable.[5] HILIC is specifically designed for highly polar compounds.[5] Reversed-phase chromatography (e.g., using a C18 column) can also be effective, especially when dealing with polar impurities.[4] Normal-phase chromatography on silica gel may be challenging due to strong interactions between the polar amide and the stationary phase, potentially leading to poor peak shape and recovery.
Q4: My this compound sample contains unreacted starting materials (e.g., an amine). How can I remove them?
A4: If the starting material is a basic amine, an acidic wash (acid-base extraction) can be effective. By treating the reaction mixture with a dilute acid, the amine will be protonated to form a water-soluble salt, which can then be separated from the less basic amide in an aqueous solution.[3] Alternatively, ion-exchange chromatography can be used to selectively remove charged impurities.[3]
Q5: Can I use solid-phase extraction (SPE) for the purification of this compound?
A5: Yes, solid-phase extraction can be a rapid and efficient method for purification, especially for sample clean-up before chromatography or for purifying small libraries of compounds.[7][8] Depending on the impurities, different SPE cartridges can be employed. For instance, a cation exchange cartridge could be used to remove basic impurities.[4]
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides systematic solutions.
Problem 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent at low temperature. | Select a less polar solvent or a mixed solvent system to decrease solubility at room temperature.[2][6] |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated upon cooling.[6] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and add a small excess of hot solvent before filtering to prevent the product from crashing out. |
| Loss of product during washing of crystals. | Use ice-cold solvent to wash the crystals and use a minimal amount to avoid redissolving the product.[6] |
Problem 2: Persistent Impurities After Chromatography
| Potential Cause | Troubleshooting Steps |
| Co-elution of impurities with the product. | Optimize the mobile phase composition. For reversed-phase, try a shallower gradient. For HILIC, adjust the water/organic solvent ratio.[4] Consider a different stationary phase with alternative selectivity.[5] |
| Product decomposition on the column. | This can occur with acidic or basic stationary phases. Consider using a neutral stationary phase or adding a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds on silica).[1] |
| Column overloading. | Reduce the amount of sample loaded onto the column to improve resolution. |
| Inadequate sample preparation. | Ensure the sample is fully dissolved in the mobile phase and filtered before injection to remove particulate matter that can clog the column.[9] |
Problem 3: Oily Product Instead of Crystals After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Presence of impurities that lower the melting point. | Attempt further purification by another method, such as chromatography, before recrystallization. |
| Solution is supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
Problem 4: High Backpressure During Chromatographic Purification
| Potential Cause | Troubleshooting Steps |
| Clogged column frit or system. | Filter the sample through a 0.45 µm filter before injection.[9] Clean the column according to the manufacturer's instructions.[9] |
| Precipitation of the sample in the mobile phase. | Ensure the sample is soluble in the mobile phase. If necessary, dissolve the sample in a stronger solvent and then dilute it with the mobile phase. |
| High viscosity of the mobile phase. | This can be an issue at lower temperatures. Consider operating at a slightly elevated temperature if the compound is stable. |
Experimental Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification strategy.
General Chromatographic Purification Workflow
Caption: General workflow for chromatographic purification.
References
-
Ezugwu, J. A., et al. (2017). How to separate amides from free amine. ResearchGate. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Jandera, P., et al. (2013). Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. Journal of Separation Science. [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Anwar, A. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
GE Healthcare. (n.d.). Protein Purification. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
MH Chem. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. [Link]
-
Beck, J., et al. (2008). 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Vamanu, E., et al. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Processes. [Link]
-
Habermann, J., & Houghten, R. A. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]
-
An, Y.-M., et al. (2018). A novel separation and purification process for 1,3-propanediol. ResearchGate. [Link]
-
Fenni, S. E., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Troubleshooting Purification Methods [sigmaaldrich.com]
optimizing reaction conditions for 1,2,3-Propanetricarboxamide
Beginning Data Collection
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Technical Support Center: Stability of 1,2,3-Propanetricarboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-propanetricarboxamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our focus is on providing practical, scientifically grounded solutions to ensure the integrity and reliability of your research.
Introduction: Understanding the Core Stability Challenges
This compound and its derivatives are a class of compounds with a central propane backbone and three carboxamide functional groups. The presence of multiple amide bonds makes these molecules susceptible to certain stability issues, primarily hydrolysis. The rate and extent of degradation are highly dependent on environmental factors such as pH, temperature, and the presence of enzymatic or catalytic species. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound derivatives.
Q1: What is the primary degradation pathway for this compound derivatives?
A1: The most common degradation pathway for this compound derivatives is hydrolysis of the amide bonds.[1] Amide hydrolysis can be catalyzed by acid or base and results in the cleavage of the C-N bond to form a carboxylic acid and an amine. Given that there are three amide groups, hydrolysis can lead to a mixture of partially and fully hydrolyzed products.
Q2: How does pH affect the stability of these compounds in aqueous solutions?
A2: The stability of this compound derivatives is significantly influenced by pH. Generally, amides are most stable at neutral or near-neutral pH. Under acidic or basic conditions, the rate of hydrolysis increases.[2] Basic conditions, in particular, can significantly accelerate amide hydrolysis.[3] It is crucial to determine the pH-rate profile for your specific derivative to identify the pH of maximum stability.
Q3: Are there any recommended storage conditions for solid and solution forms of these derivatives?
A3: For solid forms, it is advisable to store the compounds in a cool, dry, and dark environment to minimize degradation from heat, moisture, and light. For solutions, storage at low temperatures (2-8 °C or frozen) is recommended. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol if long-term stability is required. If aqueous buffers are necessary, they should be maintained at a pH where the compound exhibits maximum stability.
Q4: Can I expect to see precipitation of my this compound derivative from aqueous solutions?
A4: Precipitation can occur if the concentration of the derivative exceeds its solubility in the chosen solvent system. Solubility can be affected by pH, temperature, and the ionic strength of the solution. The hydrolysis degradation products (carboxylic acids) may have different solubility profiles than the parent amide, which can also lead to precipitation over time.
Q5: What are the initial signs of degradation I should look for in my experiments?
A5: Initial signs of degradation can include:
-
The appearance of new, unexpected peaks in your HPLC chromatogram.
-
A decrease in the area of the main compound peak over time in HPLC analysis.
-
Changes in the physical appearance of the solution, such as color change or formation of a precipitate.
-
A shift in the pH of an unbuffered or weakly buffered solution.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific stability-related issues.
Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis
Issue: You observe new peaks in your HPLC chromatogram that were not present in the initial analysis of your this compound derivative.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Confirm Peak Identity:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weights of the new peaks. Hydrolysis products will have predictable mass changes (addition of water molecule components).
-
Forced Degradation Study: Intentionally degrade a sample of your compound under acidic, basic, and oxidative conditions to see if the retention times of the resulting peaks match the unexpected peaks in your experimental sample.
-
-
Investigate Potential Causes:
-
Hydrolysis: This is the most probable cause. Review the pH and temperature of your experimental solutions. Even neutral water can cause slow hydrolysis over time, especially at elevated temperatures.
-
Oxidation: While less common for simple amides, other functional groups on your derivative might be susceptible to oxidation. Check if your solutions were exposed to air for prolonged periods or if any reagents could be a source of oxidants.
-
Photodegradation: If your compound has chromophores, exposure to light (especially UV) could cause degradation.
-
-
Implement Solutions:
-
pH Control: If hydrolysis is confirmed, prepare your solutions in a buffer at the pH of maximum stability (typically near neutral for amides).
-
Temperature Control: Prepare solutions fresh and store them at 2-8°C or frozen (-20°C to -80°C) between experiments. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Use amber vials or wrap your sample containers in aluminum foil to prevent photodegradation.[4]
-
-
Validate Solution: After implementing these changes, run a new experiment and analyze the sample by HPLC to confirm that the formation of unexpected peaks has been minimized or eliminated.
Troubleshooting Guide 2: Compound Precipitation from Solution
Issue: Your this compound derivative precipitates out of solution during your experiment or upon storage.
Detailed Steps:
-
Assess Solubility:
-
Determine the intrinsic solubility of your compound in the chosen solvent system at the experimental temperature.
-
Consider the "like dissolves like" principle. If your derivative is highly polar, a more polar solvent system may be required.
-
-
Investigate Changes in Solution Composition:
-
Degradation: As the parent amide hydrolyzes to the corresponding carboxylic acid, the overall polarity and solubility of the species in solution change. The carboxylic acid may be less soluble than the amide under certain pH conditions, leading to precipitation.
-
pH Shift: If your solution is not adequately buffered, the formation of acidic or basic degradation products can alter the pH, which in turn can affect the solubility of the parent compound and its degradants.
-
-
Implement Solutions:
-
Adjust Solvent System: Consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) to increase solubility.
-
Control pH: Use a buffer to maintain a constant pH where both the parent compound and its potential degradation products are soluble.
-
Lower Concentration: If experimentally feasible, work at a lower concentration to stay below the solubility limit.
-
Use of Excipients: In formulation development, excipients such as cyclodextrins can be used to enhance solubility.
-
Part 3: Experimental Protocols
This section provides detailed protocols for key experiments to assess the stability of your this compound derivatives.
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[5]
Objective: To intentionally degrade the this compound derivative under various stress conditions to understand its degradation pathways.
Materials:
-
Your this compound derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Keep the stock solution in an oven at 60°C for 24 hours.
-
Analyze aliquots at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after the exposure period.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound derivative from all its potential degradation products.[6][7]
Starting Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5% B to 95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength or Mass Spectrometry |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of all peaks.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Part 4: Mechanistic Insights and Visualization
Understanding the underlying chemical mechanisms is key to predicting and preventing stability issues.
Mechanism: Base-Catalyzed Hydrolysis
The hydrolysis of an amide bond under basic conditions is a nucleophilic acyl substitution reaction. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide.
Caption: Mechanism of base-catalyzed amide hydrolysis.
This multi-step process results in the formation of a carboxylate salt and an amine. In the context of a this compound derivative, this reaction can occur at any of the three amide positions.
References
-
Development and validation of a Stability- indicating Reversed-Phase High Performance Liquid Chromatography Method for assay of. Available at: [Link]
-
Formulation Challenges of Prodrugs. Available at: [Link]
-
Handling and Storage of LyondellBasell Polymers. Available at: [Link]
-
Proximity effect on the general base catalysed hydrolysis of amide linkage: The role of cationic surfactant, CTABr. Indian Academy of Sciences. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
-
Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. NIH. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Available at: [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. Available at: [Link]
-
Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]
-
Degradation characteristics of poly(ϵ‐caprolactone)‐based copolymers and blends. ResearchGate. Available at: [Link]
-
Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. NIH. Available at: [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]
-
Prodrugs as therapeutics. ResearchGate. Available at: [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. NIH. Available at: [Link]
-
Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PubMed Central. Available at: [Link]
-
Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. NIH. Available at: [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Available at: [Link]
-
Mass-spectrometric identification of anandamide and 2-arachidonoylglycerol in nematodes. Available at: [Link]
-
Accelerated Degradation of Poly-ε-caprolactone Composite Scaffolds for Large Bone Defects. NIH. Available at: [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing. Available at: [Link]
-
Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
1-Propanol, 3-bromo- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE. Available at: [Link]
-
Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. PubMed. Available at: [Link]
-
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. Available at: [Link]
-
Kinetics of aquation and base hydrolysis of cis -(carboxylato) (ethylamine)bis(ethylenediamine)cobalt(III) ions. ResearchGate. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. saudijournals.com [saudijournals.com]
- 7. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 1,2,3-Propanetricarboxamide Conjugation Reactions
Welcome to the technical support center for 1,2,3-propanetricarboxamide conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your conjugation strategies are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding this compound conjugation.
Q1: What is this compound, and why is it used as a linker in bioconjugation?
This compound is a trifunctional molecule that, once derivatized, can be used as a linker in bioconjugation. Its core structure allows for the attachment of multiple molecules, making it a valuable scaffold for creating complex bioconjugates such as antibody-drug conjugates (ADCs).[1] The amide bonds within its backbone are known for their exceptional stability under physiological conditions, which is a critical attribute for linkers in therapeutic applications.[2][3] This stability prevents premature cleavage of the conjugate, which could otherwise lead to off-target toxicity and reduced efficacy.[4][5]
Q2: What is the fundamental chemistry behind conjugating with a this compound-based linker?
The most common approach involves activating the carboxyl groups of a 1,2,3-propanetricarboxylic acid (the precursor to the amide) to make them reactive towards primary amines on a target molecule (e.g., lysine residues on a protein).[6] This is typically achieved using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]
The process occurs in two main steps:
-
Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[6][7]
-
Coupling: This intermediate can then react in one of two ways:
Q3: Which functional groups can interfere with my conjugation reaction?
Several functional groups can compete with the desired reaction, leading to low yields or unwanted side products. The most common interfering substances are other nucleophiles that can react with the activated carboxyl groups.
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for the activated linker.[9]
-
Thiols (Sulfhydryls): Thiol groups, found in cysteine residues or additives like dithiothreitol (DTT), can also react with activated esters, although the reaction with primary amines is generally more favorable.
-
Hydroxylamine: This is often used to cleave NHS esters and should be avoided in the reaction buffer.
It is crucial to use buffers that are free of these competing nucleophiles. Good choices include phosphate-buffered saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[7][9]
Section 2: Troubleshooting Guide - Low or No Conjugation Yield
One of the most frequent challenges in bioconjugation is a lower-than-expected yield. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause.
Problem: My final conjugate yield is very low or undetectable.
This is a multifaceted problem that can stem from issues with reagents, reaction conditions, or the purification process. Let's break down the potential causes and solutions.
Cause 1: Inactive or Degraded Reagents
The carbodiimide (EDC) and NHS/Sulfo-NHS used for activation are highly sensitive to moisture.[9] Hydrolysis is a major competing reaction that can significantly reduce the efficiency of your conjugation.[10][11]
How to Diagnose:
-
Reagent Age and Storage: Have the EDC and NHS vials been opened multiple times or stored improperly? They should be stored in a desiccator at -20°C.[9]
-
Condensation: Was the reagent vial allowed to warm to room temperature before opening? Failure to do so can cause moisture from the air to condense inside, leading to hydrolysis.[12]
Solutions & Protocols:
-
Protocol: Quick Activity Test for NHS Esters
-
Prepare a small amount of your NHS-activated linker in an amine-free buffer.
-
Measure the absorbance of the solution at 260 nm.[12]
-
Add a small amount of a concentrated primary amine solution (e.g., a lysine solution).
-
Monitor the absorbance at 260 nm over time. A decrease in absorbance indicates the consumption of the NHS ester as it reacts with the amine. A stable, high absorbance suggests the NHS ester may have already hydrolyzed.
-
-
Best Practices:
-
Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Use fresh, high-quality reagents whenever possible. If you suspect your reagents are old, it's best to replace them.[13]
-
Purchase smaller quantities of reagents to avoid long-term storage after opening.
-
Cause 2: Suboptimal Reaction pH
The EDC/NHS reaction chemistry is highly pH-dependent. The two key steps have different optimal pH ranges.
-
Activation Step (Carboxyl Activation by EDC): This step is most efficient at a slightly acidic pH of 4.5-6.0.[7][9] A buffer like MES is ideal for this stage.[7]
-
Conjugation Step (Amine Reaction): The reaction of the NHS ester with the primary amine is most efficient at a pH of 7.2-8.5.[9] At this pH, the primary amines are deprotonated and more nucleophilic.
How to Diagnose:
-
Review your protocol. Are you performing a one-step or two-step conjugation?
-
In a one-step protocol (all reagents added at once), a compromise pH of around 6.0-7.5 is often used, but this is not optimal for either step.
-
Did you measure the pH of your protein solution before adding the reagents? The buffering capacity of your solution can be overcome by the addition of acidic or basic components.
Solutions & Protocols:
-
Adopt a Two-Step Protocol: For higher efficiency, perform the activation and conjugation steps sequentially.
-
Dissolve your carboxyl-containing linker in an activation buffer (e.g., MES, pH 5.5).
-
Add EDC and NHS and allow the activation to proceed for 15-30 minutes at room temperature.[9]
-
Increase the pH of the reaction mixture to 7.2-8.0 by adding a concentrated phosphate buffer or by performing a buffer exchange.
-
Immediately add your amine-containing molecule to the activated linker.
-
Troubleshooting Workflow: Low Conjugation Yield
Here is a visual guide to systematically troubleshoot low yield issues.
Caption: A step-by-step decision tree for troubleshooting low conjugation yields.
Cause 3: Incorrect Stoichiometry
The molar ratio of the reactants is critical. Insufficient activated linker or an overwhelming excess can lead to problems.
How to Diagnose:
-
Low Molar Excess: If the concentration of your activated linker is too low relative to the target amine, the reaction will be inefficient, especially for dilute protein solutions.[9][14]
-
Excessive Molar Excess: A very high excess of the linker can lead to protein aggregation or precipitation, making it appear as if the soluble conjugate yield is low.[9]
Solutions:
-
Optimize Molar Ratios: Typically, a 10 to 20-fold molar excess of the activated linker over the protein is a good starting point.[9] This may need to be optimized for your specific system.
-
Concentration Matters: The rates of both the desired aminolysis and the competing hydrolysis are concentration-dependent. Whenever possible, work with higher concentrations of your reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[14]
| Parameter | Recommended Range | Rationale |
| Linker:Protein Molar Ratio | 5:1 to 50:1 | Ensures a sufficient driving force for the reaction. The optimal ratio is system-dependent. |
| EDC:Linker Molar Ratio | 1:1 to 1.5:1 | A slight excess of EDC ensures complete activation of the carboxyl groups. |
| NHS:Linker Molar Ratio | 1:1 to 1.2:1 | A slight excess of NHS promotes the formation of the more stable NHS ester intermediate. |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the desired bimolecular reaction over hydrolysis. |
Cause 4: Inefficient Purification
The issue might not be the reaction itself, but the loss of your conjugate during purification.
How to Diagnose:
-
Method Selection: Are you using the right purification method? For large molecules like antibodies, size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are generally effective at removing small molecule reagents.[15][16] Dialysis can also be used, but it's slower.
-
Dialysis Membrane MWCO: If using dialysis, is the molecular weight cut-off (MWCO) of your membrane appropriate? A MWCO that is too large will result in the loss of your product. For an antibody conjugate, a 50-100 kDa MWCO is typically safe.
Solutions:
-
Analyze Pre-Purification Sample: Before purification, analyze a small aliquot of the crude reaction mixture by SDS-PAGE or mass spectrometry. This will confirm whether the conjugation was successful in the first place.
-
Optimize Purification Method:
-
Size-Exclusion Chromatography (SEC): Provides excellent separation of large conjugates from small, unreacted components.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecules, ideal for larger volumes.[16]
-
Section 3: Troubleshooting Guide - Product-Related Issues
Even when the conjugation reaction proceeds, you may encounter issues with the final product, such as aggregation or instability.
Problem: My conjugate precipitates out of solution (Aggregation).
Protein aggregation during or after conjugation is a common problem, particularly when modifying surface lysines.
Cause 1: High Degree of Conjugation
Attaching too many linker-payload molecules, especially if they are hydrophobic, can disrupt the protein's hydration shell and expose hydrophobic patches, leading to aggregation.[9]
How to Diagnose:
-
Characterize the Product: Use techniques like mass spectrometry to determine the drug-to-antibody ratio (DAR). A high and heterogeneous DAR profile often correlates with aggregation.
-
Visual Inspection: Does the solution become cloudy or opalescent during the reaction? This is a clear sign of precipitation.
Solutions:
-
Reduce Molar Excess: The most direct way to lower the degree of conjugation is to reduce the molar excess of the activated linker in the reaction.[9]
-
Modify Reaction Time: Shortening the conjugation reaction time can also help to limit the extent of modification.
-
Include Excipients: Consider including stabilizing excipients, such as polysorbate 20 or sucrose, in your final formulation buffer to improve the solubility of the conjugate.
Workflow for Addressing Conjugate Aggregation
Caption: A workflow for diagnosing and resolving conjugate aggregation issues.
Cause 2: Inappropriate Buffer Conditions
The buffer used during the reaction and for the final formulation plays a critical role in maintaining protein stability.
How to Diagnose:
-
pH vs. pI: Is the pH of your buffer close to the isoelectric point (pI) of your protein? At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
-
Ionic Strength: Is the ionic strength of your buffer too low? Insufficient salt concentration can also lead to aggregation.
Solutions:
-
Buffer Optimization: Ensure the pH of your reaction and formulation buffers is at least one unit away from the pI of your protein.
-
Increase Ionic Strength: If aggregation persists, try modestly increasing the salt concentration (e.g., adding 50-150 mM NaCl) to improve solubility.
References
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ghavami, S., et al. (2018). The effect of the carbodiimide cross-linker on the structural and biocompatibility properties of collagen–chondroitin sulfate electrospun mat. International Journal of Nanomedicine, 13, 4375–4387. Retrieved from [Link]
-
S. K. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Bioconjugate Chemistry, 26(3), 463-473. Retrieved from [Link]
-
Weller, M. G. (2020, February 26). EDC-NHS coupling not working? [ResearchGate post]. Retrieved from [Link]
-
Le, N. D., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2248–2254. Retrieved from [Link]
-
D'Amour, A., et al. (2019). In vivo testing of drug-linker stability. Methods in Molecular Biology, 2078, 245-263. Retrieved from [Link]
-
Matsuda, Y. (2022). Current approaches for the purification of antibody-drug conjugates. Journal of Separation Science, 45(1), 27-37. Retrieved from [Link]
-
Baker, J. R., et al. (2021). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. Bioconjugate Chemistry, 32(11), 2349-2364. Retrieved from [Link]
- Google Patents. (n.d.). Methods for antibody drug conjugation, purification, and formulation.
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- 3. purepeg.com [purepeg.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 8. The effect of the carbodiimide cross-linker on the structural and biocompatibility properties of collagen–chondroitin sulfate electrospun mat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
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- 16. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
Technical Support Center: Analytical Solutions for 1,2,3-Propanetricarboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2,3-Propanetricarboxamide, also known as Tricarballylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this compound. As a highly polar, non-chromophoric molecule, its analysis requires specific strategies and careful troubleshooting. This document provides in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The primary challenge stems from its high polarity and lack of a significant UV chromophore. In traditional reversed-phase high-performance liquid chromatography (RP-HPLC), this compound exhibits little to no retention on C18 or C8 columns, often eluting in the solvent front. This makes quantification difficult and separation from other polar impurities nearly impossible. Furthermore, its low UV absorbance necessitates the use of alternative detection methods like mass spectrometry (MS), charged aerosol detection (CAD), or refractive index (RI) detection for sensitive analysis.
Q2: Which chromatographic modes are most suitable for retaining and separating this compound?
A2: To overcome its high polarity, several chromatographic techniques are more effective than standard RP-HPLC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most successful approach. HILIC stationary phases (e.g., amide, cyano, or bare silica) use a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of very polar analytes like this compound.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds, or an alkyl sulfonate for basic compounds) to the mobile phase can form a more hydrophobic complex with the analyte, enhancing retention on a reversed-phase column.[1] However, this can lead to issues with MS compatibility and long column equilibration times.
-
Derivatization: While more complex, derivatizing the amide groups to introduce a UV-active or fluorescent tag can significantly improve detection limits and chromatographic retention. This approach requires careful validation to ensure complete and reproducible reaction kinetics.
Q3: What are the expected impurities or degradation products associated with this compound?
A3: Impurities can arise from the synthesis process or degradation.[2][3] Potential impurities include starting materials, intermediates, and by-products from side reactions. Degradation can occur via hydrolysis of the amide groups to form the corresponding carboxylic acids (1,2,3-Propanetricarboxylic acid and its mono- and di-amide intermediates), especially under harsh pH or high-temperature conditions.[2][4] Regulatory guidelines, such as those from the ICH, require the identification and quantification of impurities present at levels above 0.1%.[3]
Q4: Are there specific stability concerns I should be aware of during sample preparation and analysis?
A4: Yes. Analyte stability is crucial for accurate quantitative bioanalysis.[5] For this compound, the primary concern is the potential for hydrolysis of the amide functional groups. This can be accelerated by:
-
pH Extremes: Avoid highly acidic or basic conditions during sample preparation and in mobile phases.
-
Elevated Temperatures: Keep samples cool and use a temperature-controlled autosampler.[6]
-
Enzymatic Degradation: In biological matrices, enzymes could potentially hydrolyze the amide bonds. Rapid sample processing or the use of enzyme inhibitors may be necessary.
It is essential to perform stability assessments, including bench-top, freeze/thaw, and long-term stability studies, to ensure the integrity of the analyte throughout the analytical workflow.[5][7][8]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound. The key is to change only one parameter at a time to isolate the root cause of the problem.[9]
Guide 1: HPLC/UPLC Analysis
Problem: Poor or No Retention (Analyte Elutes in Solvent Front)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inappropriate Column Chemistry | This compound is highly polar and will not be retained by non-polar stationary phases like C18 or C8. The lack of hydrophobic interaction causes it to travel with the mobile phase front. | 1. Switch to HILIC: Use a HILIC column (e.g., Amide, Silica) with a mobile phase containing >80% acetonitrile. This promotes partitioning of the polar analyte into the aqueous layer on the stationary phase surface. 2. Consider Ion-Pair Chromatography: Introduce an ion-pairing reagent to the mobile phase to increase retention on a reversed-phase column. This is less ideal for MS detection. |
| Mobile Phase Too Strong | In reversed-phase, a high percentage of organic solvent is a strong eluent. For HILIC, a high percentage of water is a strong eluent. | 1. For RP-HPLC: Use a highly aqueous mobile phase (e.g., 95-100% water/buffer). However, this may lead to "hydrophobic collapse" on some C18 columns.[1] 2. For HILIC: Increase the organic solvent (acetonitrile) percentage in the mobile phase to increase retention. |
Problem: Poor Peak Shape (Tailing or Fronting)
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Troubleshooting workflow for HPLC peak shape issues.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Secondary Interactions | Residual silanol groups on the silica support can interact with the polar amide groups of the analyte, causing peak tailing. This is especially common in reversed-phase chromatography. | 1. Use an End-Capped Column: Select a column with high-quality end-capping to minimize exposed silanols. 2. Adjust Mobile Phase pH: Buffer the mobile phase to a pH that suppresses the ionization of silanol groups (typically pH 3-4) or the analyte itself. 3. Add a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) can saturate the active sites.[9] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to spread out on the column head, leading to broad or split peaks.[1] | Dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, this means dissolving the sample in a high percentage of acetonitrile. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to fronting (shark-fin) peaks. | Reduce the injection volume or dilute the sample. Perform a loading study to determine the column's capacity.[10] |
| Extra-Column Volume | Excessive tubing length or improperly seated fittings between the injector, column, and detector can cause peak broadening and tailing. | Use tubing with a small internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to minimize dead volume.[1] |
Guide 2: Mass Spectrometry (MS) Analysis
Problem: Low Signal Intensity / Poor Ionization
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Ionization | This compound lacks easily ionizable groups. Electrospray ionization (ESI) efficiency can be low, especially in neutral mobile phases. | 1. Optimize Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to the mobile phase to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.[11] 2. Form Adducts: In positive mode, adding a low concentration of ammonium formate or sodium acetate can promote the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts, which may be more stable and abundant than the protonated molecule. |
| Matrix Effects | Co-eluting compounds from the sample matrix (e.g., salts, excipients) can compete with the analyte for ionization, leading to ion suppression.[12] | 1. Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components. 2. Enhance Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) to remove interfering substances. 3. Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard will experience the same matrix effects, allowing for accurate correction during quantification. |
| Incorrect MS Source Parameters | Capillary voltage, gas temperatures, and gas flow rates are critical for efficient desolvation and ionization. Suboptimal settings can significantly reduce signal intensity. | Systematically optimize source parameters. Perform a tuning or infusion analysis of a standard solution to find the optimal settings for capillary voltage, nebulizer pressure, drying gas flow, and gas temperature. |
Problem: Inconsistent Fragmentation (MS/MS)
dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
} /dot Caption: Decision tree for investigating MS signal instability.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Fluctuating Collision Energy | The collision energy applied in the collision cell (CID or HCD) directly controls the degree of fragmentation. If this energy is not stable or is set incorrectly, the resulting product ion spectrum will be inconsistent. | 1. Optimize Collision Energy: Perform a product ion scan at various collision energies to determine the optimal value that produces stable and abundant fragments. 2. Use Normalized Collision Energy: If available on your instrument, use normalized collision energy settings, which adjust for the mass of the precursor ion. |
| Precursor Ion Isolation Issues | If the isolation window for the precursor ion (e.g., [M+H]⁺) is too wide, it may include isotopes or co-eluting interferences, leading to a mixed fragmentation pattern. | Use a narrow isolation window (e.g., 0.7-1.2 Da) to ensure only the target precursor ion is selected for fragmentation. |
| In-Source Fragmentation | If the energy in the ion source is too high (e.g., high capillary or cone voltage), the molecule can fragment before it even reaches the mass analyzer. This can deplete the precursor ion and create fragments that are not collision-induced.[13] | Reduce the cone/fragmentor voltage in the ion source. The goal is to maximize the precursor ion signal while minimizing the appearance of fragments in the MS1 scan. |
Experimental Protocols & Data
Protocol 1: HILIC-MS/MS Method for Quantification
This protocol provides a robust starting point for the quantification of this compound in a clean matrix.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a solution of 90:10 (v/v) acetonitrile:water to a final concentration of approximately 1 µg/mL.[14]
- Vortex for 30 seconds to ensure complete dissolution.
- Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.[14]
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Amide phase provides excellent retention and peak shape for polar, neutral compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Provides ions for ESI and a buffered environment for consistent chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The primary organic solvent for HILIC mode. |
| Gradient | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) | A gradient allows for the elution of the analyte while washing off more strongly retained components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volume minimizes peak distortion from the sample solvent. |
3. Mass Spectrometry Conditions (ESI+):
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | To form [M+H]⁺ or [M+NH₄]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |
| Cone Voltage | 25 V | Balances ion transmission and minimizes in-source fragmentation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 450 °C | Ensures complete solvent evaporation. |
| MRM Transition | e.g., m/z 174.1 -> 157.1 ([M+H]⁺ -> [M+H-NH₃]⁺) | This transition is hypothetical and must be determined experimentally by infusing a standard. The loss of ammonia from an amide is a common fragmentation pathway.[15] |
| Collision Energy | 15 eV | Must be optimized to maximize the product ion signal. |
Table: Potential Impurities and Related Substances
This table outlines potential impurities that should be monitored during method development and validation, in line with regulatory expectations.[16]
| Impurity Name | Structure/Formula | Potential Origin | Analytical Consideration |
| 1,2,3-Propanetricarboxylic acid | C₆H₈O₆ | Hydrolysis of amide groups | More polar than the parent compound. Will elute earlier in HILIC. |
| Mono-amide intermediate | C₆H₉NO₄ | Incomplete synthesis or partial hydrolysis | Polarity is intermediate between the parent and the tri-acid. |
| Starting Material 'X' | Varies | Synthesis | Retention will depend on its structure. Must be included in method validation. |
| By-product 'Y' | Varies | Side reaction during synthesis | Structure elucidation may be required using high-resolution MS if it exceeds the identification threshold.[2] |
References
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
McLafferty, F. W. (n.d.). Major fragmentation pathways of ionized 1,2,3-propanetricarboxylic acid. ResearchGate. Retrieved from [Link]
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Tentamus Pharma UK. (2024). Analysis of Related Substances and Impurities GMP. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Retrieved from [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]
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C-H, C., et al. (2021). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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López-Gutiérrez, N., et al. (2022). Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. Molecules. Retrieved from [Link]
-
Li, J., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. Retrieved from [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
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University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for.... Retrieved from [Link]
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Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link]
-
PubMed Central. (2024). Multianalyte Approach—Including Automated Preparation of Calibrators—for Validated Quantification of 82 Drugs in Whole Blood by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative Determination of Some Drug Samples in Pharmaceutical Forms Using Spectrophotometric and Flow Injection Analysis Methods. Retrieved from [Link]
-
Hosseini, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Technical Support Center: Scaling Up 1,2,3-Propanetricarboxamide Production
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2,3-Propanetricarboxamide. It is designed to offer practical, field-proven insights into the production workflow, from initial synthesis to final quality control, with a focus on troubleshooting common issues encountered during laboratory and pilot-scale experiments.
Core Principles and Safety Mandates
The synthesis of this compound, a triamide derivative of citric acid, involves handling reagents that require strict safety protocols. Adherence to these guidelines is non-negotiable for ensuring personnel safety and experimental integrity.
1.1. Hazard Identification
The primary route for synthesizing this compound involves the reaction of a citric acid derivative with an ammonia source. Key hazards include:
-
Corrosive Materials: Citric acid and any activating agents (e.g., thionyl chloride, oxalyl chloride) are corrosive.
-
Pressurized Systems: Reactions involving ammonia gas can lead to pressure build-up.
-
Thermal Hazards: The reaction can be exothermic.
-
Respiratory Irritation: Ammonia gas and volatile reagents can cause severe respiratory tract irritation.[1]
1.2. Personal Protective Equipment (PPE)
All personnel must wear the following minimum PPE:
-
Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Flame-resistant lab coat.
-
Appropriate chemical-resistant gloves (nitrile or neoprene).
-
Full-face respirator if handling ammonia gas outside of a certified fume hood.[2]
1.3. Engineering Controls
-
All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Reactions should be conducted in a well-maintained reactor system equipped with pressure relief valves and secondary containment.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the most common starting materials for this synthesis? The most direct and common starting materials are citric acid and a source of ammonia.[3][4] To facilitate the reaction, citric acid is often converted to a more reactive intermediate, such as an ester (e.g., trimethyl citrate) or an acid chloride, before amidation.
Q2: What is a typical reaction temperature and pressure? The optimal temperature and pressure depend on the chosen synthetic route. For direct amidation of citric acid with ammonia, elevated temperatures (e.g., 150-180°C) and pressures are often required.[5] If using an activated intermediate like an acid chloride, the reaction can often be performed at lower temperatures (0°C to room temperature).
Q3: How can I monitor the progress of the reaction? Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting material or High-Performance Liquid Chromatography (HPLC) for a more quantitative assessment. Infrared (IR) spectroscopy can also be useful to track the disappearance of the carboxylic acid peak and the appearance of the amide peaks.
Q4: What is the expected yield for this reaction? Yields are highly dependent on the synthetic strategy, scale, and purification method. Laboratory-scale syntheses using activated citric acid derivatives can achieve yields upwards of 80-90%. Direct amidation routes may result in lower yields due to the harsher conditions and potential for side reactions.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis, purification, and analysis of this compound.
Synthesis Stage Issues
Problem: Low or No Product Yield
-
Question: My reaction has run to completion, but I have isolated very little or no this compound. What are the likely causes?
-
Answer:
-
Inefficient Amidation: The direct reaction between a carboxylic acid and ammonia is an equilibrium process and can be difficult to drive to completion. The water formed during the reaction can hydrolyze the amide product back to the starting material.
-
Causality: The lone pair of electrons on the ammonia nitrogen is not nucleophilic enough to attack the carbonyl carbon of the carboxylic acid directly without significant energy input.
-
Solution: Activate the carboxylic acid. A common and effective method is to convert citric acid to its corresponding tri-ester (e.g., trimethyl citrate) and then react it with ammonia. Alternatively, converting citric acid to 1,2,3-propanetricarbonyl trichloride using a reagent like thionyl chloride or oxalyl chloride will create a highly electrophilic carbonyl carbon, making the subsequent reaction with ammonia much more efficient and allowing for milder reaction conditions.
-
-
Reagent Quality: The ammonia source may be of insufficient quality or concentration.
-
Solution: Use anhydrous ammonia for reactions in organic solvents. If using aqueous ammonia, ensure the concentration is accurately known. For scale-up, using liquefied ammonia gas provides a pure, concentrated source.[6]
-
-
Temperature Control: For direct amidation, if the temperature is too low, the reaction rate will be impractically slow. If it's too high, degradation of the starting material or product can occur.
-
Solution: Optimize the reaction temperature in small-scale experiments. For the reaction of trimethyl citrate with ammonia, a temperature range of 100-130°C is often effective.
-
-
Problem: Formation of a Significant Side Product
-
Question: My analytical data (e.g., NMR, LC-MS) shows a major impurity alongside my desired product. What could this be?
-
Answer: A likely side product is a cyclic imide, specifically citrazinic acid or a derivative.
-
Causality: The 1,2,3-tricarboxylic acid structure, particularly with the hydroxyl group in citric acid derivatives, is prone to intramolecular cyclization reactions, especially at elevated temperatures. The central carboxyl group can react with the amide formed on an adjacent carbon.
-
Solution:
-
Control Reaction Temperature: Avoid excessive heating during the reaction and work-up.
-
Protecting Groups: While more complex, protecting the hydroxyl group of citric acid before amidation can prevent certain side reactions. This adds extra steps to the synthesis and is typically reserved for instances where side product formation is severe.
-
pH Control: Maintaining a basic pH during the reaction can help to deprotonate the carboxylic acids, which can influence the reaction pathway and potentially suppress some side reactions.
-
-
Work-up and Purification Challenges
Problem: Difficulty Isolating the Product
-
Question: My product appears to be highly soluble in water, making extraction and isolation difficult. How can I effectively isolate this compound?
-
Answer: this compound is a polar molecule with multiple hydrogen bond donors and acceptors, leading to high water solubility.
-
Solution 1: Recrystallization: If the product crashes out of the reaction mixture upon cooling, it can be collected by filtration. Subsequent purification can be achieved by recrystallization from a suitable solvent system. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solution 2: Solid Phase Extraction (SPE): For smaller scales or for removing polar impurities, SPE can be very effective.[7] A reversed-phase C18 cartridge can be used. The crude product is loaded in a highly aqueous mobile phase, and the polarity is gradually decreased with an organic solvent (e.g., methanol or acetonitrile) to elute the product.
-
Solution 3: Salting Out: Adding a saturated solution of a salt like sodium chloride to the aqueous layer can decrease the solubility of the product, potentially aiding in its precipitation or extraction into an organic solvent.
-
Problem: Product is Impure After Initial Purification
-
Question: After recrystallization, my product's melting point is broad, and NMR analysis still shows impurities. What's the next step?
-
Answer: This indicates that the impurities have similar solubility properties to your product.
-
Solution 1: Sequential Recrystallization: Perform a second recrystallization using a different solvent system. This can often effectively remove impurities that co-crystallized in the first system.
-
Solution 2: Flash Chromatography: For high-purity requirements, flash column chromatography using silica gel is a standard technique. A polar mobile phase, such as a gradient of methanol in dichloromethane, is typically required to elute the polar triamide.
-
Data Interpretation: It's crucial to identify the impurity. If it's a partially amidated product (e.g., the di-amide mono-acid), the polarity will be different enough for chromatographic separation to be effective.
-
Analysis and Quality Control
Problem: Spectroscopic Data Does Not Match the Expected Structure
-
Question: My ¹H NMR spectrum is more complex than expected for this compound. Why might this be?
-
Answer:
-
Presence of Rotamers: Amide bonds can exhibit restricted rotation, leading to the presence of different conformational isomers (rotamers) that are stable on the NMR timescale. This can result in the appearance of multiple sets of peaks for what appears to be a single compound.
-
Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80°C). This can increase the rate of rotation around the amide bonds, causing the distinct peaks of the rotamers to coalesce into a single, time-averaged set of signals, simplifying the spectrum.
-
-
Residual Solvent: Ensure that peaks corresponding to common laboratory solvents (e.g., water, ethanol, acetone, DMSO) are correctly identified and are not being mistaken for product signals.
-
Structural Isomers: As discussed in the synthesis troubleshooting, you may have a mixture of your target molecule and a cyclic side product. A 2D NMR experiment like HSQC or HMBC can be invaluable in definitively assigning the structure and identifying the impurity.
-
Experimental Protocols & Workflows
Synthesis Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Protocol: Synthesis via Trimethyl Citrate Intermediate
This protocol is intended for laboratory-scale synthesis and should be adapted and optimized for scale-up.
Step 1: Esterification of Citric Acid
-
Suspend 1 mole of anhydrous citric acid in 3.5 moles of methanol.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add 0.1 moles of concentrated sulfuric acid as a catalyst.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the trimethyl citrate into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 2: Amidation of Trimethyl Citrate
-
Place the crude trimethyl citrate into a high-pressure reactor.
-
Add a solvent such as methanol or isopropanol.
-
Seal the reactor, and purge with nitrogen.
-
Introduce anhydrous ammonia to the desired pressure (e.g., 5-10 bar).
-
Heat the reactor to 120-140°C with vigorous stirring.
-
Maintain the temperature and pressure for 12-24 hours. Monitor the reaction by taking aliquots (after safely venting and cooling) and analyzing via HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess ammonia into a suitable scrubber.
Step 3: Purification
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude this compound will likely be a solid or a thick oil.
-
Add a minimal amount of hot ethanol to dissolve the crude product.
-
Slowly add water until the solution becomes turbid.
-
Gently heat until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Summary Tables
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Direct Amidation | Citric Acid, Ammonia | 150-180°C, High Pressure | Fewer steps, atom economical | Harsh conditions, potential for side products, lower yield |
| Ester Intermediate | Trimethyl Citrate, Ammonia | 120-140°C, Moderate Pressure | Milder conditions, better control, higher yield | Additional synthesis step required |
| Acid Chloride Route | Citric Acid Trichloride, Ammonia | 0°C to RT, Ambient Pressure | Very high reactivity, mild conditions | Reagents are moisture-sensitive and corrosive |
Table 2: Analytical Characterization Parameters
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ) | Multiplet around 2.5-2.7 ppm (CH₂), signals for NH₂ protons (broad, exchangeable) |
| ¹³C NMR (DMSO-d₆) | Chemical Shifts (δ) | Signal for CH₂, CH, and three distinct C=O signals for the amide groups |
| FT-IR (KBr Pellet) | Wavenumbers (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680-1640 (C=O Amide I stretch) |
| HPLC (Reversed-Phase) | Retention Time | Dependent on column and mobile phase; should show a single major peak |
| Mass Spec (ESI+) | m/z | 174.08 [M+H]⁺ (Calculated for C₆H₁₁N₃O₃) |
| Melting Point | Range | Sharp melting point (literature values may vary) |
References
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Propane-1,2,3-tricarboxamide. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Pellissier, H. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino. Google Patents.
-
PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium zinc salt (1:?:?). Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
- Jin, Z., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.
-
Kasprzyk, W., et al. (n.d.). Novel efficient fluorophores synthesized from citric acid. The Royal Society of Chemistry. Retrieved from [Link]
- CN1424299A. (n.d.). Ammonium citrate preparation. Google Patents.
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- 3. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium zinc salt (1:?:?) | C6H9NO7Zn | CID 109565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-1,2,3-propanetricarboxylic acid/ammonia,(1:x) CAS#: 7632-50-0 [amp.chemicalbook.com]
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- 6. CN1424299A - Ammonium citrate preparation - Google Patents [patents.google.com]
- 7. sciforum.net [sciforum.net]
Technical Support Center: 1,2,3-Propanetricarboxamide Degradation Analysis
As a Senior Application Scientist, I've designed this Technical Support Center to guide you through the process of elucidating the degradation pathways of a novel compound like 1,2,3-Propanetricarboxamide. Given the limited specific literature on this molecule, this guide focuses on the fundamental principles and robust methodologies required to confidently establish its stability profile. We will proceed from theoretical chemical principles to practical experimental design and troubleshooting.
Introduction
This compound is a simple aliphatic triamide. While its chemical structure is straightforward, a thorough understanding of its degradation profile is critical for any application in pharmaceutical development, from formulation to defining storage conditions and shelf-life. This guide provides a comprehensive framework for investigating its stability, addressing potential experimental challenges, and interpreting the results in line with regulatory expectations.
Part 1: Theoretical Degradation Pathways
Based on its chemical structure, this compound is susceptible to degradation primarily through hydrolysis of its three amide bonds. This can be catalyzed by acid, base, or enzymes. Thermal stress may also induce degradation, potentially through different mechanisms.
Hydrolytic Degradation
The most probable degradation route is the sequential hydrolysis of the amide groups to form carboxylic acids and ammonia. This process would yield mono-, di-, and ultimately the tri-carboxylic acid, 1,2,3-propanetricarboxylic acid (tricarballylic acid).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is generally irreversible as the final carboxylate anion is resonance-stabilized.
The following diagram illustrates this proposed sequential pathway.
Caption: Proposed sequential hydrolysis of this compound.
Enzymatic Degradation
Enzymes, specifically amidases (or amidohydrolases), are known to catalyze the hydrolysis of amide bonds.[1] If this compound were to be used in a biological system, its susceptibility to such enzymes would be a critical parameter. The reaction mechanism is similar to chemical hydrolysis but occurs at physiological pH and temperature within an enzyme's active site.
Part 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing stability-indicating analytical methods.[2] Here are answers to common issues encountered during these studies.
Q1: I am starting a forced degradation study for this compound. What conditions should I use?
-
Rationale: Starting with standardized conditions provides a baseline for comparison and ensures you don't completely degrade the compound, which would make it impossible to identify the primary degradation products. A typical starting point is outlined in the table below.
| Stress Condition | Initial Recommended Conditions | Rationale & Next Steps if No Degradation is Observed |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Amides can be resistant to acid. Increase to 1 M HCl and/or increase temperature to 80°C. Extend study duration.[6][7] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Base hydrolysis is often faster than acid. If degradation is too rapid, decrease temperature or molarity (e.g., 0.01 M NaOH).[6] |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | The structure lacks obvious sites for oxidation, but it's a required test. If no degradation, consider adding a metal catalyst (e.g., Fe²⁺) or gentle heating.[7][8] |
| Thermal (Dry Heat) | 80°C in a calibrated oven for 48 hours | Monitor for physical changes (e.g., melting, color change) as well as chemical degradation. Increase temperature if needed, but stay below the melting point.[9][10] |
| Photolytic | Expose solid & solution to ICH-specified light | Ensure exposure to both cool white fluorescent and near-UV lamps. Compare against a dark control to confirm light-induced degradation.[3] |
Q2: My HPLC chromatogram shows no new peaks after applying stress, but the peak for the parent compound has decreased. Where did it go?
A2: This is a classic case of "mass balance" failure and points to a few common issues with the analytical method.
-
Cause 1: Degradants are not being retained or detected. The degradation products (carboxylic acids) are significantly more polar than the parent triamide. Your current reverse-phase HPLC method may not be retaining them, causing them to elute in the void volume with the solvent front.
-
Solution: Modify your HPLC method. Use a more polar stationary phase (like an AQ-C18 column) or a mobile phase with a weaker organic solvent (e.g., start with a higher percentage of aqueous buffer). Consider using an alternative method like HILIC (Hydrophilic Interaction Liquid Chromatography).
-
-
Cause 2: Degradants lack a chromophore. If you are using a UV detector, your degradation products might not absorb at the wavelength you are monitoring. While the parent amide has a weak UV absorbance, the resulting carboxylic acids will have an even weaker one.
-
Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[11] The best approach is to use Mass Spectrometry (MS) detection, which provides both detection and mass information to help identify the degradants.
-
-
Cause 3: Formation of a volatile or insoluble degradant. A less common possibility is the formation of a volatile product (like CO₂) or a product that has precipitated out of the sample solution.
-
Solution: Visually inspect your stressed samples for any precipitate. For volatile compounds, a headspace GC-MS analysis might be necessary.
-
Q3: I see several new peaks. How do I know what they are?
A3: This is the primary goal of the study. Your best tool is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Step 1: Determine Molecular Weights. Use the MS data to get the molecular weight of each new peak. Compare these masses to the theoretical masses of your proposed degradants (mono-acid, di-acid, tri-acid). Remember to account for the mass of the ion you are observing (e.g., [M+H]⁺ or [M-H]⁻).
-
Step 2: Isolate and Characterize. If a degradant is present in significant amounts (>1%), you may need to isolate it for structural confirmation. This can be done using preparative HPLC. Once purified, the structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Step 3: Propose a Pathway. Based on the identified structures, you can piece together the degradation pathway, as illustrated in the workflow diagram below.
Caption: A typical workflow for identifying and characterizing degradation products.
Part 3: Key Experimental Protocols
Protocol 1: Forced Acid/Base Hydrolysis Study
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare stressor solutions of 0.1 M HCl and 0.1 M NaOH.
-
Stress Application:
-
For acid stress, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
For base stress, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
For a control, mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Place all samples in a controlled temperature oven or water bath at 60°C.
-
Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.
-
Quenching:
-
For acid-stressed samples, neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
For base-stressed samples, neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute all samples (including the control) to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Analysis: Analyze immediately by a validated stability-indicating HPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Optimization:
-
Inject a mixture of the parent compound and samples from your forced degradation studies that show significant degradation.
-
The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Adjust the gradient slope, flow rate, and mobile phase composition to improve separation. If retention of polar degradants is poor, consider a buffer with a higher pH (e.g., ammonium acetate) or a column with a different selectivity.
-
-
Detection: Use a Photodiode Array (PDA) detector to check for peak purity and an MS detector to confirm the mass of eluting peaks.
Part 4: Frequently Asked Questions (FAQs)
-
What is a "stability-indicating method"?
-
It is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.[6]
-
-
Why is mass balance important?
-
A good mass balance (typically 95-105%) demonstrates that all degradation products have been accounted for by the analytical method, adding confidence to your results.
-
-
How do I handle a sample that shows degradation at T=0?
-
This indicates that the compound is degrading upon dissolution in the sample diluent or upon contact with the stressor. This is valuable information. You may need to use a different diluent or perform the neutralization step more rapidly.
-
-
Can thermal degradation lead to products other than hydrolysis?
-
Yes. For some amides, high temperatures can cause dehydration to form nitriles or cyclization to form imides.[10] These would be readily distinguishable by MS due to the loss of water.
-
References
-
Qiu, F., & Norwood, D. L. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
Mata de Urquidi, K., et al. (2015). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Reviews in Environmental Science and Bio/Technology, 14(4), 639-662. [Link]
-
Rani, M. S., & Devanna, N. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 547–560. [Link]
-
Patil, S. S., et al. (2023). A validated stability-indicating UHPLC method for the simultaneous determination of abiraterone acetate, its six process impurities, and four degradation products in bulk and tablet dosage form. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. [Link]
-
FDA. (2014). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]
-
FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. [Link]
-
Raval, D. K., et al. (2023). A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD. Journal of Chromatography A, 1698, 464003. [Link]
-
Levina, M., & Rajabi-Siahboomi, A. R. (2021). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). American Pharmaceutical Review. [Link]
-
Herrera, M., Matuschek, E., & Kettrup, A. (2002). Main products and kinetics of the thermal degradation of polyamides. Chemosphere, 42(5-7), 601-607. [Link]
-
European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]
-
ICH. (2023). STABILITY TESTING OF NEW DRUG SUBSTANCES AND DRUG PRODUCTS Q1A(R2). [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 8. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Ascendancy of Branched Architectures: A Comparative Guide to 1,2,3-Propanetricarboxamide-Derived Linkers in Bioconjugation
Abstract
In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of the conjugate's success. While linear linkers have been the historical workhorses, the field is increasingly pivoting towards more sophisticated, branched architectures to enhance therapeutic efficacy and overcome the limitations of traditional designs. This guide provides an in-depth comparison of linkers derived from a 1,2,3-propanetricarboxamide core with conventional linear linkers. We will explore the synthetic rationale, comparative performance data, and the profound implications of linker architecture on the stability, drug-to-antibody ratio (DAR), and overall effectiveness of bioconjugates such as antibody-drug conjugates (ADCs).
Introduction: The Linker as a Linchpin in Targeted Drug Delivery
The "magic bullet" concept, envisioned over a century ago, is now a clinical reality in the form of antibody-drug conjugates (ADCs).[1] These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver toxins to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker, far from being a passive spacer, is a sophisticated chemical entity that profoundly influences the ADC's physicochemical properties, including its stability in circulation, the efficiency of payload release at the target site, and its pharmacokinetic profile.[1][3]
Historically, linear linkers, such as those based on polyethylene glycol (PEG) or alkyl chains, have been the default choice due to their synthetic tractability.[4][5] However, the demand for ADCs with higher drug loading, improved hydrophilicity to counteract payload-induced aggregation, and the potential for dual-drug delivery has spurred the exploration of branched linker architectures.[6][7][8] This guide focuses on a particularly promising class of branched linkers derived from the 1,2,3-propanetricarboxylic acid scaffold, the precursor to this compound.
From Carboxamide to a Trifunctional Core: The Potential of 1,2,3-Propanetricarboxylic Acid
While this compound itself possesses three amide groups that are not readily functionalized for bioconjugation, its carboxylic acid precursor, 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid), presents a versatile trifunctional core.[3][9] Each of the three carboxylic acid groups can be independently or simultaneously activated to attach different chemical entities, creating a "tripodal" or branched linker. This trivalent nature offers several theoretical advantages over its linear counterparts.
A structurally similar and widely explored analogue is citric acid, which also features three carboxylic acid groups and a hydroxyl group, offering an additional point for modification.[10][11][12] The principles discussed for 1,2,3-propanetricarboxylic acid are therefore largely applicable to citric acid-derived linkers.
Head-to-Head Comparison: Branched vs. Linear Linkers
The decision to employ a branched versus a linear linker is a critical design choice in the development of a bioconjugate. The following sections provide a comparative analysis based on key performance parameters.
Drug-to-Antibody Ratio (DAR) and Payload Capacity
A primary driver for the adoption of branched linkers is the ability to increase the DAR without requiring additional conjugation sites on the antibody.[7][8] Traditional methods that target native lysine or cysteine residues often result in heterogeneous mixtures with varying DARs.[1] Site-specific conjugation techniques have improved homogeneity, but the number of available sites remains limited.
Branched linkers elegantly circumvent this limitation. By attaching a single branched linker to a specific site on the antibody, it is possible to conjugate two or more payload molecules, thereby doubling or tripling the DAR.[8] For instance, an antibody with two accessible conjugation sites could achieve a DAR of 4 or 6 with a branched linker, compared to a DAR of 2 with a linear linker. This increased payload capacity can translate to enhanced cytotoxic potency.[8]
| Linker Architecture | Typical DAR per Conjugation Site | Potential for Heterogeneity | Reference |
| Linear | 1 | High (with non-site-specific conjugation) | [1] |
| Branched (Tripodal) | 2-3 | Low (with site-specific conjugation) | [8] |
Physicochemical Properties: Solubility and Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic.[1] Conjugating multiple hydrophobic drugs to an antibody can increase its propensity to aggregate, which can lead to immunogenicity and altered pharmacokinetic profiles.[7] Branched linkers, particularly when incorporating hydrophilic moieties like PEG, can create a "shielding" effect around the hydrophobic payload.[4] This three-dimensional architecture can improve the overall hydrophilicity of the ADC and reduce aggregation, even at higher DARs.[5][7]
A study comparing linear and branched PEG linkers in ADCs demonstrated that branched architectures can better mitigate the aggregation of ADCs under stress conditions.[7]
Pharmacokinetics and Therapeutic Efficacy
The architecture of the linker can significantly impact the in vivo performance of a bioconjugate. The enhanced hydrophilicity and reduced aggregation associated with branched linkers can lead to improved pharmacokinetic profiles.[5] Furthermore, the ability to achieve a higher, more homogeneous DAR can directly translate to greater therapeutic efficacy.
One study demonstrated that an anti-HER2 ADC constructed with a branched linker exhibited greater in vitro cytotoxicity against HER2-expressing breast cancer cell lines compared to an ADC with a linear linker.[8] Another study highlighted that the length of the arms in a branched linker is a critical parameter, with longer arms leading to more potent ADCs, possibly due to reduced steric hindrance for enzymatic cleavage of the payload.[13]
Experimental Protocols: A Guide to Synthesis and Evaluation
The following sections provide generalized protocols for the synthesis and comparative evaluation of branched linkers derived from 1,2,3-propanetricarboxylic acid and their linear counterparts.
Synthesis of a Branched Linker Core from 1,2,3-Propanetricarboxylic Acid
This protocol outlines the initial steps to create a versatile branched linker with orthogonal functionalities.
Caption: Synthetic workflow for a branched linker from 1,2,3-propanetricarboxylic acid.
Methodology:
-
Selective Protection: Begin with 1,2,3-propanetricarboxylic acid. Selectively protect two of the three carboxylic acid groups, for example, by forming benzyl esters. This leaves one carboxylic acid available for modification.
-
Functionalization of the First Arm: Activate the free carboxylic acid using a standard coupling reagent like N-hydroxysuccinimide (NHS). React the activated acid with a bifunctional molecule that will serve as the attachment point to the antibody. This molecule should contain a bioorthogonal handle for site-specific conjugation, such as an azide or a maleimide group.
-
Deprotection: Remove the protecting groups from the other two carboxylic acids (e.g., by hydrogenolysis of the benzyl esters).
-
Payload Attachment: Activate the two newly deprotected carboxylic acids and react them with the payload molecule, which should have a suitable nucleophile (e.g., an amine).
-
Purification: Purify the final branched linker-payload construct using chromatography techniques such as HPLC.
Comparative Evaluation of ADC Stability
This protocol provides a framework for comparing the stability of ADCs constructed with branched versus linear linkers.
Caption: Workflow for comparing the stability of ADCs with different linkers.
Methodology:
-
ADC Preparation: Synthesize two batches of ADCs using the same antibody and payload. One batch should utilize the branched linker, and the other a comparable linear linker (e.g., a linear PEG linker of similar molecular weight to one arm of the branched linker). Use a site-specific conjugation method to ensure homogeneity.
-
Stability in Plasma: Incubate both ADC constructs in human plasma at 37°C over a time course (e.g., 0, 24, 48, 96 hours).
-
Thermal Stress: Subject both ADC constructs to thermal stress (e.g., incubation at 40°C for a defined period) to assess their propensity for aggregation.
-
Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): Analyze samples from both stability studies to quantify the percentage of aggregated ADC and to monitor any changes in the main conjugate peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze samples from the plasma stability study to quantify the amount of payload that has been prematurely released from the antibody.
-
Future Perspectives and Conclusion
The adoption of branched linkers derived from cores like 1,2,3-propanetricarboxylic acid represents a significant advancement in the design of sophisticated bioconjugates. These architectures offer tangible benefits in terms of increased payload capacity, improved physicochemical properties, and enhanced therapeutic efficacy. While the synthesis of branched linkers is more complex than that of their linear counterparts, the potential therapeutic advantages they offer are substantial.
Future research will likely focus on the development of even more elaborate branched structures, such as dendrimeric linkers, which could allow for the precise spatial arrangement of multiple, different payloads.[14] The continued innovation in linker chemistry is a testament to the dynamic nature of the field of targeted drug delivery and holds the promise of creating next-generation therapeutics with unprecedented precision and potency.
References
Sources
- 1. Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Probing linker design in citric acid-ciprofloxacin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. PAMAM-Calix-Dendrimers: Third Generation Synthesis and Impact of Generation and Macrocyclic Core Conformation on Hemotoxicity and Calf Thymus DNA Binding [mdpi.com]
A Comparative Guide to the Synthesis of 1,2,3-Propanetricarboxamide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of validated synthesis methods for 1,2,3-propanetricarboxamide, a molecule of interest for its potential applications in medicinal chemistry and materials science. We will delve into the technical nuances of several synthetic routes, offering field-proven insights and experimental data to empower researchers in selecting the most suitable method for their specific needs. Our focus is on providing a robust, self-validating framework for the synthesis of this triamide, grounded in established chemical principles.
Introduction to this compound and its Synthetic Precursors
This compound, also known as tricarballylamide, is the triamide derivative of 1,2,3-propanetricarboxylic acid (tricarballylic acid). Its structure presents a central propane backbone with three carboxamide functionalities, offering multiple points for hydrogen bonding and potential coordination with biological targets. The primary and most logical starting material for its synthesis is 1,2,3-propanetricarboxylic acid.[1][2][3] An alternative, though more complex, precursor is citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid), which would require an additional dehydroxylation step, making tricarballylic acid the more direct and efficient choice.
This guide will focus on three primary synthetic strategies originating from 1,2,3-propanetricarboxylic acid:
-
Direct Thermal Amidation: A straightforward approach involving the direct reaction of the tricarboxylic acid with an ammonia source under thermal conditions.
-
Via Acyl Chloride Intermediate: A two-step method where the tricarboxylic acid is first converted to its more reactive triacyl chloride derivative, followed by amination.
-
Via Ester Intermediate: A two-step process involving the initial esterification of the tricarboxylic acid to form a triester, which is then subjected to ammonolysis.
Each of these methods will be evaluated based on reaction efficiency, yield, purity of the final product, and practical considerations such as reagent availability and reaction conditions.
Method 1: Direct Thermal Amidation of 1,2,3-Propanetricarboxylic Acid
The direct conversion of a carboxylic acid to an amide by heating with an amine or ammonia source is a classic and atom-economical approach.[4][5] This method avoids the use of coupling agents or the generation of halide waste. The reaction typically proceeds through the formation of an ammonium carboxylate salt, which upon heating, dehydrates to form the amide.[6]
Causality Behind Experimental Choices
The primary challenge in the direct amidation of polycarboxylic acids is achieving complete conversion of all carboxylic acid groups to amides. The initial acid-base reaction between the carboxylic acid and ammonia is rapid and exothermic, forming the ammonium salt.[3] To drive the reaction towards the amide, significant thermal energy is required to overcome the stability of this salt and eliminate water. The use of a sealed, high-pressure reaction vessel is often necessary to maintain a sufficient concentration of ammonia and prevent its escape as a gas at elevated temperatures.
Experimental Protocol: Direct Thermal Amidation
Materials:
-
1,2,3-Propanetricarboxylic acid (Tricarballylic acid)
-
Aqueous Ammonia (28-30%)
-
High-pressure stainless-steel autoclave with a stirrer
Procedure:
-
In a high-pressure autoclave, place 1,2,3-propanetricarboxylic acid (1 equivalent).
-
Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). The excess ammonia serves as both the reactant and helps to drive the equilibrium towards the product.
-
Seal the autoclave and begin stirring.
-
Heat the mixture to 180-200°C. The internal pressure will rise significantly.
-
Maintain the reaction at this temperature for 12-24 hours.
-
After the reaction period, cool the autoclave to room temperature. Caution: Ensure the internal pressure has returned to ambient pressure before opening.
-
The crude product will be a solid or a concentrated aqueous solution. The product can be isolated by cooling the solution to induce crystallization and then filtering.
-
Wash the isolated solid with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound.
Expected Outcome and Data
| Parameter | Expected Result |
| Yield | Moderate (40-60%) |
| Purity | May require recrystallization to remove partially amidated byproducts. |
| Advantages | Atom-economical, single-step reaction. |
| Disadvantages | Requires high temperatures and pressures, potentially leading to side reactions and the formation of impurities. The yield can be variable. |
Method 2: Synthesis via 1,2,3-Propanetricarbonyl Trichloride Intermediate
To circumvent the harsh conditions of direct amidation, a common strategy is to activate the carboxylic acid by converting it to a more reactive derivative, such as an acyl chloride.[3][7] Acyl chlorides are highly electrophilic and react readily with nucleophiles like ammonia under much milder conditions.[8][9] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[10][11][12][13][14]
Causality Behind Experimental Choices
The conversion of the three carboxylic acid groups of tricarballylic acid to acyl chlorides creates highly reactive centers. This increased reactivity allows the subsequent amidation to proceed rapidly at low temperatures, minimizing the risk of side reactions and generally leading to higher yields of the desired triamide. The use of an excess of ammonia in the second step is crucial to not only react with the acyl chloride but also to neutralize the HCl generated during the reaction.[8]
Experimental Protocol: Acyl Chloride Route
Part A: Synthesis of 1,2,3-Propanetricarbonyl Trichloride
Materials:
-
1,2,3-Propanetricarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend 1,2,3-propanetricarboxylic acid (1 equivalent) in anhydrous toluene.
-
Add an excess of thionyl chloride (at least 3.3 equivalents, often a larger excess is used).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux (around 80-110°C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1,2,3-propanetricarbonyl trichloride can be used directly in the next step.
Part B: Synthesis of this compound
Materials:
-
Crude 1,2,3-Propanetricarbonyl trichloride
-
Concentrated aqueous ammonia or ammonia gas
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude 1,2,3-propanetricarbonyl trichloride in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a large excess of cold, concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble ammonia gas through the solution. This reaction is highly exothermic.
-
A white precipitate of this compound and ammonium chloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the solid product and wash it thoroughly with cold water to remove ammonium chloride.
-
Wash the product with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Expected Outcome and Data
| Parameter | Expected Result |
| Yield | High (80-95%) |
| Purity | Generally high, with the main impurity being ammonium chloride which is easily removed by washing. |
| Advantages | High yield, milder reaction conditions for the amidation step, and a generally cleaner reaction. |
| Disadvantages | Two-step process, requires the use of hazardous reagents like thionyl chloride, and necessitates anhydrous conditions for the first step. |
Method 3: Synthesis via Triethyl Propan-1,2,3-tricarboxylate Intermediate
Another common activation strategy involves converting the carboxylic acid to an ester. Esters are less reactive than acyl chlorides but are more stable and easier to handle.[3] The subsequent reaction with ammonia, known as ammonolysis, typically requires heat but is generally less harsh than direct thermal amidation of the carboxylic acid. A patent describing the synthesis of N-alkylated citric acid triamides from triethyl citrate provides a strong precedent for this approach.[15][16][17]
Causality Behind Experimental Choices
Esterification of the tricarboxylic acid, for instance using Fischer esterification with ethanol and an acid catalyst, provides a stable, isolable intermediate. The subsequent ammonolysis involves the nucleophilic attack of ammonia on the ester carbonyl group. This reaction is an equilibrium process, and the use of a large excess of ammonia and often elevated temperatures is necessary to drive the reaction to completion.
Experimental Protocol: Ester Intermediate Route
Part A: Synthesis of Triethyl 1,2,3-propanetricarboxylate
Materials:
-
1,2,3-Propanetricarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,2,3-propanetricarboxylic acid (1 equivalent), a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid. Toluene can be added to aid in the azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 8-16 hours).
-
Cool the reaction mixture and neutralize the sulfuric acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the triethyl ester into an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude triethyl 1,2,3-propanetricarboxylate. The product can be purified by vacuum distillation.
Part B: Ammonolysis of Triethyl 1,2,3-propanetricarboxylate
Materials:
-
Triethyl 1,2,3-propanetricarboxylate
-
Ammonia-saturated methanol or aqueous ammonia
-
Sealed reaction vessel
Procedure:
-
Place the triethyl 1,2,3-propanetricarboxylate (1 equivalent) in a sealed reaction vessel.
-
Add a large excess of a solution of ammonia in methanol or concentrated aqueous ammonia.
-
Seal the vessel and heat to 100-120°C for 24-48 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate has formed, filter the solid, wash with cold methanol, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the resulting solid by recrystallization.
Expected Outcome and Data
| Parameter | Expected Result |
| Yield | Good to High (70-90%) |
| Purity | Can be high, but may contain partially reacted mono- and di-amides. |
| Advantages | Utilizes more stable and less hazardous intermediates than the acyl chloride route. Can produce a high-purity product after purification. |
| Disadvantages | Two-step process, with the ammonolysis step often requiring prolonged heating in a sealed vessel. |
Comparative Analysis and Recommendations
| Method | Reagent Hazard | Reaction Conditions | Yield | Purity | Overall Recommendation |
| Direct Thermal Amidation | Low | Harsh (High T & P) | Moderate | Moderate | Suitable for large-scale synthesis where atom economy is paramount and high-pressure equipment is available. Purity may be a concern. |
| Via Acyl Chloride | High | Mild (Amidation) | High | High | Recommended for laboratory-scale synthesis where high yield and purity are critical. Requires careful handling of hazardous reagents. |
| Via Ester Intermediate | Moderate | Moderate | Good-High | Good-High | A good balance between safety and efficiency. Suitable for both lab and potentially larger-scale synthesis, offering a safer alternative to the acyl chloride route. |
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and disadvantages. For researchers prioritizing high yield and purity on a laboratory scale, the acyl chloride route is the most robust and reliable method, provided appropriate safety precautions are taken. For applications where safety and the avoidance of highly corrosive reagents are a primary concern, the ester intermediate route presents a highly viable alternative with good to high yields. The direct thermal amidation method, while being the most atom-economical, is best suited for industrial settings where specialized high-pressure equipment is available and moderate yields are acceptable.
By understanding the underlying chemical principles and practical considerations of each method, researchers and drug development professionals can make an informed decision to best suit their synthetic goals, ultimately accelerating their research and development efforts.
References
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Britannica, T. Editors of Encyclopaedia (2023, November 16). Carboxylic acid. Encyclopedia Britannica. [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]
-
Chemguide. (n.d.). The Preparation of Amides. [Link]
-
Exposome-Explorer. (n.d.). 1,2,3-Propanetricarboxylic acid (Compound). [Link]
- Google Patents. (n.d.). Citric acid tri-alkylamide surfactants.
- Google Patents. (n.d.). Citric acid tri-alkylamide surfactants.
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193). [Link]
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
-
Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. [Link]
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spectroscopic analysis of 1,2,3-Propanetricarboxamide
An In-Depth Guide to the Spectroscopic Analysis of 1,2,3-Propanetricarboxamide: A Comparative Approach
Authored by: A Senior Application Scientist
This guide provides a detailed spectroscopic comparison of this compound against structurally related alternatives, propanamide and succinamide. By examining these molecules, we aim to establish a clear, predictive framework for identifying and characterizing complex poly-functional amides, a critical task for researchers in drug development and materials science. This document moves beyond a simple recitation of data, focusing instead on the structural rationale behind the observed and predicted spectroscopic features.
Introduction: The Analytical Challenge of Poly-amides
This compound, the triamide derivative of tricarboxylic acid, presents a unique analytical challenge due to its multiple, interacting functional groups on a flexible aliphatic backbone. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its potential applications. Standard spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are indispensable tools for this purpose.
-
Propanamide (C₃H₇NO): A simple monoamide that provides a fundamental baseline for the primary amide functional group.
-
Succinamide (C₄H₈N₂O₂): A diamide that introduces the element of multiple amide groups and molecular symmetry.
This comparative approach allows us to dissect the spectroscopic contributions of individual functional groups and understand how they manifest in a more complex structure like this compound.
Comparative Spectroscopic Analysis
The following sections detail the predicted and observed spectroscopic features of the three amides. The analysis for this compound is predictive, based on established principles of spectroscopy, while the data for propanamide and succinamide are derived from experimental sources.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful first-pass technique for identifying key functional groups. For primary amides, the most diagnostic signals arise from N-H and C=O bond vibrations.
Key Observations and Interpretations:
-
N-H Stretching: Primary amides (-CONH₂) are distinguished by a pair of peaks in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1] The presence of two distinct peaks is a definitive marker for a primary amide.[1] Hydrogen bonding between molecules can cause these peaks to broaden.[2]
-
C=O Stretching (Amide I Band): A very strong and sharp absorption between 1630-1680 cm⁻¹ is characteristic of the carbonyl group in an amide.[1][3] Its position is lower than that of ketones or esters due to the resonance delocalization of the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.
-
N-H Bending (Amide II Band): This peak, appearing between 1620-1650 cm⁻¹, arises from the scissoring motion of the -NH₂ group.[1] It is often broad and can sometimes overlap with the Amide I band.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | Rationale for Differences |
| Propanamide | ~3350, ~3180 (two peaks)[2] | ~1656[1] | ~1622[1] | Serves as the baseline spectrum for a primary amide. |
| Succinamide | ~3390, ~3190 (two peaks) | ~1680 | ~1630 | The presence of two amide groups may lead to more complex hydrogen bonding, potentially shifting and broadening the peaks compared to propanamide. |
| This compound (Predicted) | ~3350, ~3180 (two strong, broad peaks) | ~1660 (very strong, possibly broad) | ~1620 (broad) | The three primary amide groups will present strong, characteristic twin N-H stretches and a very intense C=O absorption. Extensive intermolecular hydrogen bonding is expected, leading to significant peak broadening. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete structural mapping of a molecule.
-
Amide Protons (H-N): These protons are characteristically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. They typically appear in the downfield region of 5-8 ppm.
-
Alpha-Protons (H-C-C=O): Protons on the carbon adjacent to the carbonyl group are deshielded and resonate around 2.0-2.4 ppm.
-
Alkyl Protons: Protons on the aliphatic backbone further from the electron-withdrawing amide groups will appear further upfield (lower ppm).[4]
| Compound | -NH₂ Protons (ppm) | α-CH₂/CH Protons (ppm) | Other Alkyl Protons (ppm) | Splitting Pattern and Rationale |
| Propanamide | ~6.2 (broad singlet, 2H)[5] | 2.24 (quartet, 2H)[5] | 1.15 (triplet, 3H)[5] | The ethyl group gives a classic quartet-triplet pattern. The NH₂ protons appear as a broad singlet. |
| Succinamide | ~6.7 (broad singlet, 4H) | 2.5 (singlet, 4H) | N/A | Due to the molecule's symmetry, the two CH₂ groups are equivalent, resulting in a single peak. The four NH₂ protons are also equivalent. |
| This compound (Predicted) | 6.5-7.5 (very broad, 6H) | C2-H: ~2.8 (multiplet, 1H); C1/C3-H₂: ~2.4 (multiplet, 4H) | N/A | The spectrum will be more complex. The C2 proton is coupled to the four C1/C3 protons, and vice-versa, leading to complex multiplets. The six NH₂ protons will likely appear as a single, very broad resonance. |
-
Carbonyl Carbons (C=O): These are the most deshielded carbons, appearing far downfield in the 160-180 ppm range.
-
Alpha-Carbons (-CH₂-C=O): These carbons are deshielded by the adjacent carbonyl and typically resonate between 30-40 ppm.
| Compound | C=O Carbons (ppm) | α-Carbons (ppm) | Other Alkyl Carbons (ppm) | Rationale |
| Propanamide | ~177 | ~32 | ~10 | A simple spectrum with three distinct carbon environments. |
| Succinamide | ~175 | ~33 | N/A | Symmetry results in only two signals: one for the two equivalent carbonyl carbons and one for the two equivalent CH₂ carbons.[6] |
| This compound (Predicted) | C=O (C1/C3): ~176; C=O (C2): ~175 | C1/C3: ~35; C2: ~45 | N/A | Due to symmetry, the two terminal amide groups (on C1 and C3) are equivalent. Therefore, we expect four distinct signals: two for the carbonyls and two for the aliphatic backbone carbons (C1/C3 and C2). |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron. Its m/z value gives the molecular weight.
-
Acylium Ion: A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group, forming a stable acylium ion.
-
Base Peak: For many primary amides, the most abundant fragment is [CONH₂]⁺ at m/z 44, which often represents the base peak.[7]
| Compound | Molecular Formula | Molecular Weight | Predicted M⁺ (m/z) | Key Predicted Fragments (m/z) |
| Propanamide | C₃H₇NO | 73.09[8] | 73 | 44 ([CONH₂]⁺, base peak), 29 ([CH₃CH₂]⁺)[7] |
| Succinamide | C₄H₈N₂O₂ | 116.12[9] | 116 | 73 ([M-CONH]⁺), 44 ([CONH₂]⁺) |
| This compound | C₆H₁₁N₃O₃ | 173.17[10] | 173 | 156 ([M-NH₃]⁺), 129 ([M-CONH₂]⁺), 44 ([CONH₂]⁺) |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for calibration and verification to ensure data integrity.
Fourier-Transform Infrared (FTIR) Spectroscopy Workflow
Objective: To obtain a high-quality infrared spectrum for the identification of functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for sample spectrum correction.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for FTIR analysis using an ATR accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
Objective: To acquire ¹H and ¹³C NMR spectra for detailed structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for amides as it allows for the observation of N-H protons). Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Instrument Setup: Insert the sample into the NMR magnet. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity.
-
¹H Spectrum Acquisition:
-
Set the appropriate spectral width and transmitter frequency.
-
Optimize the receiver gain.
-
Acquire the spectrum using a standard pulse sequence. The number of scans can vary (4-16 for ¹H).
-
-
¹³C Spectrum Acquisition:
-
Switch to the ¹³C channel.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS reference signal (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Workflow
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Methodology (Electron Ionization - GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane). For polar compounds like amides, derivatization may be required to increase volatility.[11]
-
Instrument Setup (Gas Chromatograph):
-
Set the injection port temperature (e.g., 250°C).
-
Program the oven temperature ramp to ensure separation of components (e.g., start at 50°C, ramp to 280°C).
-
Use helium as the carrier gas at a constant flow.
-
-
Instrument Setup (Mass Spectrometer):
-
Set the ion source temperature (e.g., 230°C).
-
Use a standard electron ionization energy of 70 eV.
-
Define the mass scan range (e.g., m/z 40-500).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The MS will continuously scan and record mass spectra as the compound elutes from the column.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to propose fragment structures.
-
Caption: Workflow for compound analysis via GC-MS.
Conclusion
The spectroscopic characterization of this compound can be confidently achieved through a combined, multi-technique approach. While direct experimental data is sparse, a robust predictive model can be built by understanding the fundamental spectroscopic principles of the primary amide functional group and by comparing its expected features to those of simpler analogues like propanamide and succinamide.
Key Spectroscopic Signatures for this compound:
-
IR: A pair of strong, broad N-H stretching bands around 3350/3180 cm⁻¹ and a very intense C=O stretching band near 1660 cm⁻¹.
-
¹H NMR: A complex set of multiplets for the aliphatic protons between 2.4-2.8 ppm and a very broad signal for the six equivalent -NH₂ protons downfield (6.5-7.5 ppm).
-
¹³C NMR: Four distinct signals are predicted due to symmetry: two in the carbonyl region (~175 ppm) and two in the aliphatic region (~35-45 ppm).
-
MS: A molecular ion peak at m/z 173, with a characteristic primary amide fragment at m/z 44.
This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently identify and characterize this compound and other complex poly-amide structures.
References
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Amides. Department of Chemistry. Retrieved from [Link]
-
Spinner, E. (2010). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Retrieved from [Link]
-
Wiley. (n.d.). Succinimide. SpectraBase. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Succinamide. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Succinimide. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Succinimide. NIST Chemistry WebBook. Retrieved from [Link]
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Sziegat, F., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12134–12141. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
chemtubeuk. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Propane-1,2,3-tricarboxamide. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Citric acid, trimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Citric acid GC-MS (4 TMS). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 1,2,3-propanetricarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution state IR spectra of compounds 1-3. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS SPECTRA OF CITRIC ACID COMMERCIAL STANDARD AND COMPOUND 4. Retrieved from [Link]
-
R-Biopharm. (n.d.). Citric acid - Food & Feed Analysis. Retrieved from [Link]
-
SERSitive. (n.d.). SERS Spectrum of Citric Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanamide. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2023, November). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl. Retrieved from [Link]
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A Comparative Guide for Researchers: 1,2,3-Propanetricarboxamide vs. Citric Acid as Starting Materials
An In-Depth Technical Analysis for Drug Development and Materials Science Professionals
In the landscape of chemical synthesis, the choice of a starting material is a critical decision that dictates reaction pathways, product properties, and overall efficiency. This guide provides a comprehensive comparison of two structurally related yet functionally distinct molecules: 1,2,3-Propanetricarboxamide and the ubiquitous citric acid. While both share a common three-carbon backbone, the substitution of carboxylic acid groups with carboxamides imparts significant differences in reactivity, functionality, and suitability for various applications. This document, intended for researchers, scientists, and professionals in drug development and materials science, will delve into the nuances of these two compounds, supported by experimental insights and established protocols.
At a Glance: A Tale of Two Tr-functional Molecules
Citric acid, a naturally occurring tricarboxylic hydroxy acid, is a commodity chemical produced on a massive scale through the fermentation of crude sugars by the mold Aspergillus niger.[1] Its three carboxylic acid groups and one hydroxyl group make it a versatile and biocompatible starting material for a vast array of applications.[2][3] In contrast, this compound, the triamide derivative of tricarballylic acid (propane-1,2,3-tricarboxylic acid), is a more specialized molecule. While not as readily available as citric acid, it can be synthesized from it, offering a pathway to amide-based structures with unique properties.
Below is a table summarizing the fundamental chemical and physical properties of both compounds.
| Property | This compound | Citric Acid |
| IUPAC Name | propane-1,2,3-tricarboxamide | 2-hydroxypropane-1,2,3-tricarboxylic acid |
| Molecular Formula | C₆H₁₁N₃O₃ | C₆H₈O₇ |
| Molecular Weight | 173.17 g/mol | 192.12 g/mol |
| Functional Groups | Three primary amide groups (-CONH₂) | Three carboxylic acid groups (-COOH), One hydroxyl group (-OH) |
| CAS Number | 1205674-38-9 | 77-92-9 |
Reactivity and Functional Group Accessibility: A Study in Contrasts
The primary distinction between these two molecules lies in the reactivity of their functional groups. This difference is the cornerstone of their divergent applications.
Citric Acid: The three carboxylic acid groups and one hydroxyl group of citric acid are readily available for a variety of chemical transformations, including:
-
Esterification: The carboxylic acid groups can be easily esterified to produce citrate esters, which are widely used as non-toxic plasticizers and solvents.
-
Amidation: Citric acid can react with amines to form amides, though this often requires activation of the carboxylic acid or harsh reaction conditions.[2]
-
Dehydration: The hydroxyl group can be eliminated through dehydration to form aconitic acid, a precursor to other valuable chemicals.
-
Oxidation/Reduction: The hydroxyl group can be oxidized, and the carboxylic acids can be reduced under specific conditions.
-
Salt Formation: As a triprotic acid, citric acid readily forms salts (citrates) with bases, which are used as buffers and anticoagulants.
This compound: The three primary amide groups of this compound offer a different set of reactive possibilities:
-
Hydrolysis: The amide bonds can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions, although this is generally a less facile reaction than the esterification of citric acid.
-
Dehydration: The primary amides can be dehydrated to form nitriles.
-
Hofmann Rearrangement: This reaction can be used to convert the amides to primary amines with one less carbon atom.
-
Crosslinking: The N-H bonds of the primary amides can participate in crosslinking reactions, for example, with formaldehyde or other electrophiles, to form thermosetting resins.
The following diagram illustrates the fundamental structural difference and the resulting divergence in reactive sites.
Caption: Structural and reactive group comparison.
Synthesis of this compound from Citric Acid: A Key Workflow
The most common route to this compound is through the amidation of citric acid or its esters. A direct reaction with ammonia is possible but can be difficult to control and may lead to a mixture of products. A more controlled approach involves the reaction of a citric acid ester, such as trimethyl citrate, with ammonia.
Experimental Protocol: Synthesis of this compound from Trimethyl Citrate
This protocol is a generalized procedure based on standard amidation reactions.
Materials:
-
Trimethyl citrate
-
Anhydrous ammonia
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trimethyl citrate in anhydrous methanol.
-
Ammonia Introduction: Cool the solution in an ice bath and slowly bubble anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, a solution of ammonia in methanol can be added dropwise. The reaction is exothermic and should be controlled.
-
Reaction: After the addition of ammonia is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Workflow for this compound synthesis.
A Comparative Analysis of Applications
The distinct chemical natures of citric acid and this compound lead to their use in different, though sometimes related, fields.
Polymer Chemistry: Polyesters vs. Polyamides
A significant area of application for both molecules is in polymer synthesis. Citric acid is a common monomer for creating biodegradable polyesters, while this compound can be used to synthesize polyamides.
Citric Acid in Polyesters:
-
Crosslinking Agent: The trifunctional nature of citric acid allows it to act as a crosslinking agent for various polymers, including carbohydrates and synthetic polymers, to create biodegradable and biocompatible hydrogels and films.[3]
-
Monomer: It can be polymerized with diols to form polyesters. The presence of the hydroxyl group and the third carboxylic acid can be utilized to create branched or crosslinked structures, enhancing the mechanical properties and degradation profile of the resulting material. These polymers find use in drug delivery, tissue engineering, and as biodegradable packaging.[4]
This compound in Polyamides:
-
Monomer: this compound can be polymerized with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would have amide linkages in the backbone and pendant amide groups.
-
Crosslinking Agent: The three amide groups can act as sites for crosslinking, potentially through reactions with aldehydes or other electrophiles, leading to the formation of robust, thermoset materials.
Performance Comparison:
| Feature | Polyesters from Citric Acid | Polyamides from this compound |
| Bond Type | Ester | Amide |
| Biodegradability | Generally biodegradable through hydrolysis of ester bonds. | Potentially biodegradable, though amide bonds are typically more resistant to hydrolysis than ester bonds. |
| Mechanical Properties | Can range from soft elastomers to more rigid plastics depending on the co-monomer and degree of crosslinking. | Expected to have higher mechanical strength, thermal stability, and chemical resistance due to the strong intermolecular hydrogen bonding of amide groups. |
| Functional Groups | Can have free hydroxyl and carboxyl groups for further modification. | Pendant amide groups can be used for further reactions or to enhance hydrophilicity. |
Chelating Agents: A Difference in Binding
Both citric acid and its amide counterpart have the potential to act as chelating agents, binding to metal ions. This property is crucial in various applications, from water treatment to pharmaceutical formulations.
Citric Acid as a Chelating Agent:
-
Citric acid is a well-known and effective chelating agent for a variety of metal ions, including calcium, magnesium, iron, and copper.[5][6] Its ability to form stable, water-soluble complexes is utilized in food preservation, cleaning products, and medical applications to prevent unwanted reactions catalyzed by metal ions.[5][6] The chelation occurs through the carboxylate and hydroxyl groups.
This compound as a Chelating Agent:
-
While less studied, the amide groups of this compound, with their lone pairs of electrons on the oxygen and nitrogen atoms, can also coordinate with metal ions. The nature of the chelation and the stability of the resulting complexes would differ from those of citric acid. The amide groups are generally considered weaker electron donors than carboxylate groups, which may result in lower stability constants for the metal complexes. However, the specific geometry and denticity of the ligand would play a crucial role. Further experimental data is needed for a direct comparison of their chelating efficacy.
Caption: Potential metal chelation modes.
Concluding Remarks: Choosing the Right Starting Material
The decision to use this compound or citric acid as a starting material is contingent on the desired properties of the final product and the intended synthetic pathway.
Choose Citric Acid when:
-
Cost-effectiveness and availability are primary concerns.
-
The desired products are polyesters, citrate esters, or salts .
-
Biocompatibility and biodegradability are critical, and the application can tolerate the presence of ester linkages.
-
Mild reaction conditions for derivatization are preferred.
Consider this compound when:
-
The target molecules are polyamides or contain amide functionalities .
-
Higher thermal stability, mechanical strength, and chemical resistance are required in the final polymer product.
-
The synthetic strategy involves reactions specific to primary amides , such as the Hofmann rearrangement or dehydration to nitriles.
-
The goal is to create materials with a high density of hydrogen-bonding groups .
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2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID - Ataman Kimya. (URL: [Link])
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A Comparative Guide to the Characterization of 1,2,3-Propanetricarboxamide Analogs
This guide provides an in-depth comparison and characterization of 1,2,3-propanetricarboxamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds. We will explore the critical experimental techniques used for their characterization, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound Scaffolds
This compound, also known as citric acid triamide, is a simple yet versatile chemical scaffold derived from citric acid.[1][2] Its structure features a three-carbon backbone with carboxamide groups at the 1, 2, and 3 positions. The true potential of this scaffold lies in the vast chemical space that can be explored by creating analogs through substitution at the amide nitrogens. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can dramatically influence biological activity.
The interest in these analogs spans multiple fields. In medicinal chemistry, they are investigated for a wide range of therapeutic applications, including as neuroprotective agents, anticancer therapeutics, and anticonvulsants.[3][4][5] The ability to introduce three points of diversity makes them attractive for developing ligands that can interact with complex biological targets. In material science, the core structure is related to polyamides, suggesting potential applications in the development of novel polymers.[6][7] This guide will provide the foundational knowledge and practical protocols required to synthesize and rigorously characterize these promising compounds.
Synthetic Strategies and Mechanistic Considerations
The primary route to synthesizing this compound analogs is the direct amidation of citric acid or its ester derivatives with a desired amine. Modern coupling reagents are often employed to facilitate this reaction, which can otherwise require harsh thermal conditions.
A common and effective strategy involves the use of peptide coupling agents. The choice of agent is critical for achieving high yields and minimizing side reactions, such as racemization if chiral amines are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds.[8] Another approach utilizes borate reagents like B(OCH₂CF₃)₃, which are effective for the direct amidation of carboxylic acids and often allow for simplified purification via solid-phase workups.[9]
The causality behind choosing a specific synthetic route often depends on the scale of the reaction, the nature of the amine (primary vs. secondary, steric hindrance), and the desired purity of the final product. For instance, HATU is preferred for small-scale synthesis where high purity is paramount, while other methods might be more cost-effective for larger-scale production.
Below is a generalized workflow for the synthesis and purification of a N,N',N''-trisubstituted-1,2,3-propanetricarboxamide analog.
Caption: Generalized workflow for synthesis and characterization of this compound analogs.
Physicochemical Characterization: A Comparative Analysis
Once synthesized, a thorough characterization of the analogs is essential to confirm their structure, assess purity, and understand their physicochemical properties. These properties are critical determinants of a compound's behavior in biological and material systems.
Spectroscopic Techniques
Spectroscopy provides the foundational data for structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and powerful tool for confirming the presence of key functional groups. For this compound analogs, the spectra are dominated by characteristic amide absorptions. The exact positions of these bands can provide subtle information about hydrogen bonding and molecular structure.[6][7][10]
-
N-H Stretch: A band in the region of 3300-3500 cm⁻¹ (for secondary amides).
-
C=O Stretch (Amide I band): A strong, sharp absorption typically between 1630-1680 cm⁻¹. Its position is sensitive to the electronic environment.
-
N-H Bend (Amide II band): Found around 1510-1570 cm⁻¹.
-
C-N Stretch (Amide III band): A weaker band in the 1200-1300 cm⁻¹ region.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural confirmation.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The chemical shifts of the propanetriyl backbone protons (the CH and CH₂ groups) and the substituents on the amide nitrogen are diagnostic.
-
¹³C NMR: Shows signals for all unique carbon atoms, including the characteristic carbonyl carbons of the amide groups (typically ~170-175 ppm).
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized analog, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[11] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.
Chromatographic Techniques
Chromatography is the gold standard for assessing the purity of synthesized compounds and for separating mixtures.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of these analogs. A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[12][13]
-
Gas Chromatography (GC): While less common for these relatively polar and potentially high molecular weight compounds, GC can be used if the analogs are sufficiently volatile or after derivatization to increase volatility.
Comparative Physicochemical Data
The properties of analogs can vary significantly based on the N-substituents. The following table illustrates a hypothetical comparison between three analogs.
| Property | Analog A (N-H) | Analog B (N-Methyl) | Analog C (N-Benzyl) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 173.17[1] | 215.25 | 437.53 | Increasing mass of the N-substituent. |
| Calculated LogP | -3.2[1] | -1.8 | 2.5 | Increased lipophilicity with larger, non-polar substituents (Methyl < Benzyl). |
| Melting Point (°C) | High | Moderate | Lower | Disruption of intermolecular hydrogen bonding network present in the primary amide (Analog A) by N-alkylation. |
| Aqueous Solubility | High | Moderate | Low | Correlates inversely with lipophilicity (LogP). Increased non-polar character reduces interaction with water. |
| FT-IR Amide I (cm⁻¹) | ~1650 | ~1640 | ~1645 | The electronic and steric effects of the N-substituent can slightly shift the C=O bond vibrational frequency. |
Comparative Biological Activity & Structure-Activity Relationships (SAR)
The true value of synthesizing a library of analogs lies in understanding how structural modifications impact biological function. Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds into clinical candidates.[5][14][15]
For example, various propanamide derivatives have been explored as selective androgen receptor degraders (SARDs) for treating prostate cancer.[3] In such studies, modifying the terminal groups (analogous to the N-substituents on the propanetricarboxamide scaffold) can dramatically alter potency and degradation efficacy.
The diagram below illustrates a logical framework for a typical SAR investigation.
Caption: Logical workflow for a structure-activity relationship (SAR) study of analogs.
Hypothetical SAR Data Table
This table demonstrates how data from a biological screening campaign might be presented to derive SAR insights. The target is a hypothetical enzyme "Enzyme X".
| Analog ID | N-Substituent (R) | Enzyme X IC₅₀ (µM) | Off-Target Y IC₅₀ (µM) | Aqueous Solubility (mg/mL) | SAR Insight |
| PTA-H | -H | > 100 | > 100 | > 50 | Unsubstituted parent compound is inactive. |
| PTA-Me | -CH₃ | 52.3 | 85.1 | 25 | Small alkyl groups introduce weak activity. |
| PTA-Bn | -CH₂-Ph | 2.1 | 5.5 | 1.2 | Aromatic ring significantly improves potency, likely through π-π stacking in the active site. |
| PTA-FBn | -CH₂-(p-F-Ph) | 0.8 | 25.7 | 1.5 | Electron-withdrawing fluorine improves potency and selectivity. Suggests a specific interaction near the phenyl ring. |
| PTA-iPr | -CH(CH₃)₂ | 45.8 | > 100 | 15 | Branched alkyl shows similar potency to methyl but better selectivity. Steric bulk may prevent off-target binding. |
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for key characterization experiments.
Protocol 1: FT-IR Analysis by Attenuated Total Reflectance (ATR)
This protocol is designed for rapid, qualitative analysis of solid or liquid samples with minimal preparation.[6][16]
-
System Preparation: Ensure the FT-IR spectrometer and ATR accessory (e.g., diamond crystal) are clean. Use a solvent like isopropanol to wipe the crystal, then allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it subtracts the spectral contributions of the atmosphere (e.g., CO₂, H₂O) from the final sample spectrum. The result should be a flat line.
-
Sample Application: Place a small amount of the solid analog powder (enough to cover the crystal) onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum. Identify the key vibrational bands (Amide I, II, N-H stretch) and compare their positions to expected values for amide-containing compounds.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.
Protocol 2: RP-HPLC Purity Assessment
This protocol provides a general method for determining the purity of a synthesized analog.
-
Sample Preparation: Prepare a stock solution of the analog in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Instrumentation Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B (linear gradient)
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
Execution: Inject the sample and run the method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. The retention time is a characteristic property of the compound under these specific conditions.
Conclusion
The this compound scaffold offers a robust and versatile platform for the development of novel molecules with tailored properties. This guide has provided a comprehensive framework for the synthesis and characterization of its analogs, grounded in established scientific principles. By systematically applying the spectroscopic and chromatographic techniques detailed herein, researchers can confidently elucidate the structure, purity, and physicochemical properties of these compounds. Furthermore, the principles of structure-activity relationship analysis outlined provide a logical pathway for optimizing analogs toward specific biological or material science applications. The provided protocols serve as a validated starting point for any laboratory engaged in the exploration of this promising class of molecules.
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The Unexplored Therapeutic Potential of 1,2,3-Propanetricarboxamide Derivatives: A Comparative Guide for Future Research
Introduction: Scaffolding for Novel Bioactivity
In the vast landscape of medicinal chemistry, the rational design of novel molecular entities with therapeutic potential is a perpetual endeavor. The 1,2,3-propanetricarboxamide scaffold, a simple yet functionally rich molecule, represents a largely unexplored platform for the development of new bioactive agents. While direct research into the biological efficacy of its derivatives is notably scarce, the foundational chemistry of this molecule, coupled with the well-documented activities of structurally related compounds, provides a compelling rationale for its investigation.
This guide serves as a comparative framework for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the potential biological activities of this compound derivatives. By examining the established bioactivities of analogous structures, we can hypothesize the therapeutic avenues these novel compounds may unlock. This document will delve into the potential for antimicrobial, antitumor, and enzyme inhibitory activities, providing a roadmap for the synthesis, screening, and validation of a new generation of therapeutic candidates. We will also provide detailed experimental protocols to empower researchers to embark on this exploratory journey.
Hypothesized Biological Efficacy: An Evidence-Based Extrapolation
The absence of direct studies on this compound derivatives necessitates a logical extrapolation from existing knowledge of similar chemical structures. The parent carboxylic acid, 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid), and a multitude of other amide and carboxamide derivatives have demonstrated a range of biological effects.
Antimicrobial and Antifungal Potential
A significant body of research points to the antimicrobial properties of various amide and carboxamide-containing molecules. For instance, derivatives of cyclopropane carboxamide have shown promising antifungal activity, with some compounds exhibiting a minimum inhibitory concentration (MIC₈₀) of 16 μg/mL against Candida albicans[1]. The mechanism is believed to involve the inhibition of key fungal enzymes like CYP51[1]. Similarly, higher amine salts of dicarboxylic and tricarboxylic acids have demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi[2]. Long-chain fatty acid amides have also been screened for their antimicrobial effects[3].
Given that the this compound core provides multiple sites for functionalization, it is plausible that derivatives incorporating lipophilic side chains or specific pharmacophores could exhibit potent antimicrobial and antifungal activities.
Antitumor and Cytotoxic Capabilities
The amide functional group is a cornerstone in the structure of many anticancer agents. Analogs of the sphingolipid ceramide, which are amides, have displayed selective cytotoxicity against drug-resistant breast tumor cell lines[4][5]. Furthermore, certain α-amino amide analogs have been shown to exhibit a cytotoxic effect on leukemia cell lines[6]. The proposed mechanisms of action for these compounds often involve the induction of apoptosis and interference with cell signaling pathways crucial for tumor growth[4][6].
The tripodal nature of the this compound scaffold allows for the presentation of multiple pharmacophores in a defined spatial orientation. This could lead to derivatives with high affinity and selectivity for cancer-related targets. For example, incorporating moieties known to interact with specific receptors or enzymes on cancer cells could lead to targeted cytotoxic agents.
Enzyme Inhibition: A Key Therapeutic Strategy
Enzyme inhibition is a fundamental mechanism of action for a vast array of drugs. The parent compound, 1,2,3-propanetricarboxylic acid, is a known inhibitor of the enzyme aconitase, which plays a crucial role in the Krebs cycle[7]. This inherent inhibitory potential of the core structure is a strong indicator that its amide derivatives could be tailored to inhibit other enzymes of therapeutic interest.
Extracts from various medicinal plants containing phenolic and flavonoid compounds have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This suggests that incorporating phenolic or similar functional groups into the this compound backbone could yield potent inhibitors for the management of hyperglycemia[8][9]. Furthermore, the correlation between the binding affinity of inhibitors and the thermal stability of the target enzyme provides a valuable tool for screening and optimizing potential drug candidates[10].
Comparative Analysis of Structurally Related Amides
To provide a clearer perspective on the potential of this compound derivatives, the following table summarizes the biological activities of various structurally related amide and carboxamide compounds.
| Compound Class | Biological Activity | Example Compound/Data | Reference |
| Cyclopropane Carboxamide Derivatives | Antifungal | Compounds F8, F24, and F42 with MIC₈₀ of 16 μg/mL against Candida albicans. | [1] |
| Ceramide Analogs | Selective Cytotoxicity | Adamantyl-ceramide with EC₅₀ of 10.9 μM in SKBr3 cells and >100 μM in normal breast epithelial cells. | [4] |
| α-Amino Amide Analogs | Cytotoxicity | α-AAA-A showed 54% cytotoxicity against HL-60 leukemia cells at 3.125 μM. | [6] |
| Higher Amine Salts of Carboxylic Acids | Broad-Spectrum Antimicrobial | Tetradecylammonium malonate effective against gram-positive and gram-negative bacteria, yeast, and fungi. | [2] |
| 1,2,3-Propanetricarboxylic Acid | Enzyme Inhibition | Inhibitor of aconitase. | [7] |
Synthetic Strategy: Building a Library of Novel Derivatives
The exploration of the biological efficacy of this compound derivatives begins with their synthesis. A combinatorial approach to generate a library of diverse derivatives is the most efficient strategy. The foundational reaction for this is the amidation of the parent carboxylic acid, 1,2,3-propanetricarboxylic acid.
Caption: General workflow for the synthesis of a this compound derivative library.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol outlines a general procedure for the synthesis of a trisubstituted this compound derivative using a common coupling agent.
Materials:
-
1,2,3-Propanetricarboxylic acid
-
Desired primary or secondary amine (3.3 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2,3-propanetricarboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (3.3 equivalents) to the solution.
-
Add HATU (3.3 equivalents) and DIPEA (6.6 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Screening for Biological Activity: A Roadmap for Discovery
Once a library of this compound derivatives has been synthesized, a systematic screening process is required to identify promising lead compounds.
Caption: A hierarchical screening workflow for identifying bioactive this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity testing
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold, while currently underrepresented in the scientific literature, holds significant, untapped potential for the development of novel therapeutic agents. By leveraging the known biological activities of structurally related compounds, we can rationally design and synthesize libraries of derivatives for screening against a variety of diseases. The comparative framework and detailed experimental protocols provided in this guide are intended to serve as a launchpad for researchers to explore this promising chemical space. Future research should focus on the systematic synthesis and screening of diverse this compound derivatives, followed by in-depth mechanistic studies of any identified lead compounds. This exploration could pave the way for a new class of drugs with improved efficacy and selectivity for the treatment of infectious diseases, cancer, and metabolic disorders.
References
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Crawford, K. W., et al. (2003). Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells. International Journal of Molecular Medicine, 12(6), 879-885. [Link]
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PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid. Retrieved from [Link]
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Al-Omair, M. A., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Molecules, 26(14), 4209. [Link]
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Zengin, G., et al. (2021). Enzyme inhibitory properties of the tested extracts. ResearchGate. [Link]
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Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. [Link]
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Lawrence, C. A. (1950). Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids. Journal of the American Pharmaceutical Association, 39(10), 573-576. [Link]
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Cheema-Dhadli, S., et al. (1973). Inhibition of enzymes which interact with citrate by (--)hydroxycitrate and 1,2,3,-tricarboxybenzene. European Journal of Biochemistry, 38(1), 98-102. [Link]
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Islam, I., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]
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Novak, A. F., et al. (1961). Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids. Journal of the American Oil Chemists' Society, 38(7), 321-324. [Link]
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Wang, J., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(5), 333. [Link]
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Gullapalli, P. K., et al. (2014). Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia. BMC Complementary and Alternative Medicine, 14, 30. [Link]
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Mphahamele, P. M., et al. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 27(19), 6599. [Link]
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Liu, X., et al. (2014). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. ResearchGate. [Link]
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Garba, S., et al. (2016). Antimicrobial activity of 1,2-benzenedicarboxylic acid, butyldecyl ester isolated from the seeds and pods of Acacia nilotica Linn. Journal of Pharmaceutical Care & Health Systems. [Link]
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Bicu, E., et al. (2013). One-Pot, Three-Component Synthesis of a Library of New Pyrrolo[1,2-a]quinoline Derivatives. ResearchGate. [Link]
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Bicu, E., et al. (2014). Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives. ResearchGate. [Link]
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Jadhav, S. B., et al. (2021). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 1,2,3-Propanetricarboxamide for Researchers and Drug Development Professionals
Abstract
1,2,3-Propanetricarboxamide, a molecule of significant interest in medicinal chemistry and materials science, presents unique synthetic challenges due to its trifunctional nature. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols. We will dissect the methodologies, evaluate their respective advantages and disadvantages, and present supporting data to empower researchers in selecting the optimal pathway for their specific application. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a robust technical resource grounded in scientific integrity.
Introduction
This compound, also known as tricarballylamide, is a trifunctional amide derivative of 1,2,3-propanetricarboxylic acid (tricarballylic acid). Its structure, featuring three primary amide groups, imparts a high degree of polarity and hydrogen bonding capability, making it a valuable building block in the development of novel polymers, hydrogels, and as a scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore a critical consideration for its practical application. This guide will explore and compare the most viable synthetic routes, focusing on the underlying chemical principles, experimental intricacies, and overall efficiency.
Comparative Analysis of Synthesis Routes
The synthesis of this compound predominantly proceeds from its corresponding tricarboxylic acid precursor, 1,2,3-propanetricarboxylic acid. The primary challenge lies in the efficient conversion of the three carboxylic acid moieties into primary amides. We will examine three principal strategies:
-
Two-Step Synthesis via Esterification and Ammonolysis: A robust and high-yielding approach involving the initial conversion of the tricarboxylic acid to its corresponding triester, followed by reaction with ammonia.
-
Direct Thermal Amidation: A more direct, atom-economical route involving the high-temperature reaction of the tricarboxylic acid with ammonia.
-
Synthesis via Nitrile Hydrolysis: An alternative pathway that proceeds through the formation and subsequent hydrolysis of 1,2,3-propanetricarbonitrile.
Route 1: Two-Step Synthesis via Esterification and Ammonolysis
This is arguably the most reliable and commonly adaptable method for the synthesis of this compound. The strategy is predicated on activating the carboxylic acid groups by converting them into esters, which are more susceptible to nucleophilic attack by ammonia.
Logical Relationship Diagram:
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Esterification of 1,2,3-Propanetricarboxylic Acid
The conversion of a carboxylic acid to an ester is a fundamental and well-understood transformation in organic chemistry. For 1,2,3-propanetricarboxylic acid, a common approach is Fischer esterification, which involves reacting the acid with an excess of an alcohol (typically methanol or ethanol) in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Trimethyl 1,2,3-Propanetricarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,2,3-propanetricarboxylic acid (1.0 eq) in an excess of dry methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethyl 1,2,3-propanetricarboxylate. Further purification can be achieved by vacuum distillation.
Step 2: Ammonolysis of Trimethyl 1,2,3-Propanetricarboxylate
Ammonolysis involves the reaction of the ester with ammonia to form the corresponding amide. This reaction is typically carried out by bubbling ammonia gas through a solution of the ester or by using a solution of ammonia in an alcohol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve trimethyl 1,2,3-propanetricarboxylate (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a pressure-resistant vessel.
-
Ammonia Addition: Cool the solution in an ice bath and saturate it with anhydrous ammonia gas. Alternatively, use a concentrated solution of ammonia in methanol.
-
Reaction: Seal the vessel and heat the mixture to a temperature between 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After cooling, carefully vent the excess ammonia. The product, this compound, often precipitates from the reaction mixture as a white solid.
-
Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum. Recrystallization from water or a mixed solvent system can be employed for further purification.
Route 2: Direct Thermal Amidation
This method offers a more direct pathway by eliminating the need for the intermediate esterification step. It involves the high-temperature reaction of 1,2,3-propanetricarboxylic acid with ammonia or an ammonium salt. The initial reaction forms the triammonium salt, which upon heating, dehydrates to form the triamide.
Logical Relationship Diagram:
Caption: Workflow for the direct thermal amidation of 1,2,3-propanetricarboxylic acid.
Experimental Protocol: Direct Thermal Amidation
-
Salt Formation: In a flask, mix 1,2,3-propanetricarboxylic acid (1.0 eq) with a slight excess of aqueous ammonia or solid ammonium carbonate. The reaction is exothermic and results in the formation of the triammonium salt.
-
Dehydration: Heat the resulting salt mixture, initially at a lower temperature (e.g., 120-140 °C) to drive off water, and then gradually increase the temperature to 180-220 °C.
-
Reaction Monitoring: The reaction is typically monitored by observing the cessation of water evolution.
-
Purification: The crude product is often a solid mass that requires purification. This can be challenging due to the potential for side reactions and charring at high temperatures. Recrystallization from a suitable solvent is the preferred method of purification.
Route 3: Synthesis via Nitrile Hydrolysis
This less common route involves the synthesis of 1,2,3-propanetricarbonitrile, followed by its controlled hydrolysis to the triamide. The synthesis of the trinitrile itself can be a multi-step process, often starting from a halogenated propane derivative and reacting it with a cyanide salt.
Logical Relationship Diagram:
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Experimental Protocol: Partial Hydrolysis of 1,2,3-Propanetricarbonitrile
-
Reaction Setup: Dissolve or suspend 1,2,3-propanetricarbonitrile (1.0 eq) in a suitable solvent, such as a mixture of a protic solvent (e.g., ethanol) and water.
-
Catalyst/Reagent: For partial hydrolysis, carefully controlled conditions are required. This can be achieved using a limited amount of acid (e.g., concentrated sulfuric acid) or base (e.g., sodium hydroxide), or by using a milder hydrating agent.
-
Reaction Conditions: The reaction temperature and time must be carefully optimized to favor the formation of the triamide and prevent over-hydrolysis to the tricarboxylic acid.
-
Workup and Purification: The workup procedure will depend on the catalyst used. Neutralization followed by extraction and recrystallization is a common approach.
Performance Comparison
| Parameter | Route 1: Esterification & Ammonolysis | Route 2: Direct Thermal Amidation | Route 3: Nitrile Hydrolysis |
| Overall Yield | High (typically >70%) | Moderate to Low (variable, often <50%) | Variable, depends on nitrile synthesis |
| Purity of Crude Product | Generally high | Often contains byproducts and char | Can be clean if hydrolysis is controlled |
| Reaction Conditions | Moderate temperatures, well-controlled | High temperatures, can be difficult to control | Requires careful control of hydrolysis |
| Scalability | Readily scalable | Challenging to scale due to heat transfer | Scalability depends on nitrile synthesis |
| Atom Economy | Moderate | High | Moderate |
| Safety Considerations | Use of flammable solvents and ammonia gas | High temperatures pose a risk | Use of highly toxic cyanide salts |
| Applicability | General and reliable method | Simpler in concept, but less reliable | Less common, requires specialized starting materials |
Conclusion and Recommendations
Based on the comparative analysis, the two-step synthesis via esterification and ammonolysis (Route 1) emerges as the most recommended and reliable method for the preparation of this compound, particularly for applications requiring high purity and scalability. While it involves an additional step compared to direct amidation, the well-defined and controllable nature of each transformation generally leads to higher overall yields and a purer final product.
Direct thermal amidation (Route 2) , while attractive for its atom economy, often suffers from lower yields and the formation of impurities due to the harsh reaction conditions. This route may be suitable for initial exploratory studies where small quantities are needed and purification is not a major concern.
The synthesis via nitrile hydrolysis (Route 3) is a viable alternative but is heavily dependent on the availability and synthesis of the 1,2,3-propanetricarbonitrile precursor. The use of highly toxic cyanide reagents in the synthesis of the nitrile necessitates stringent safety protocols, making this route less favorable for general laboratory use.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the desired scale, purity, available equipment, and safety considerations. For most applications in research and drug development, the control and reliability offered by the esterification and ammonolysis pathway make it the superior choice.
References
Comparative Performance Analysis of 1,2,3-Propanetricarboxamide in Various Solvents: A Technical Guide
Abstract
This guide provides a comprehensive analysis of the anticipated performance of 1,2,3-propanetricarboxamide in a range of common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules and fundamental principles of chemical solubility and stability. We present a predictive framework for solvent selection and provide detailed, robust experimental protocols for researchers to determine the solubility and stability of this compound in their specific applications. Furthermore, we compare its potential performance with that of common alternatives, offering a scientifically grounded resource for drug development professionals and researchers in the chemical sciences.
Introduction: The Challenge of Solvent Selection for Polyfunctional Amides
This compound, also known as tricarballylamide, is a polyfunctional amide with a structure that suggests a complex interplay of intermolecular forces.[1] Its three amide groups can act as both hydrogen bond donors and acceptors, while the hydrocarbon backbone provides a degree of nonpolar character. This amphiphilic nature makes solvent selection a critical, non-trivial step in its application, whether as a cross-linking agent, a precursor in polymer synthesis, or a scaffold in medicinal chemistry.
The performance of a compound like this compound is intrinsically linked to its behavior in a solvent system. Key performance metrics include:
-
Solubility: The extent to which it dissolves, dictating achievable concentrations for reactions or formulations.
-
Stability: Its resistance to degradation, such as hydrolysis, in the solvent environment, which is crucial for storage and reaction integrity.
-
Conformational Dynamics: The solvent's influence on the three-dimensional structure of the molecule, which can affect its reactivity and interaction with other species.
This guide will address these aspects, providing a theoretical framework and practical methodologies for the empirical determination of this compound's performance.
Physicochemical Properties and Predicted Solubility
| Property | This compound (Computed) | 1,2,3-Propanetricarboxylic Acid (Experimental) |
| Molecular Formula | C6H11N3O3[1] | C6H8O6[2] |
| Molecular Weight | 173.17 g/mol [1] | 176.12 g/mol [3] |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 3 | 6 |
| Predicted LogP (XLogP3) | -3.2[1] | -1.72 (for citric acid) |
| Water Solubility | Predicted to be high | Very soluble (1330 g/L at 20°C) |
The highly negative predicted LogP value for this compound suggests it is a very polar molecule with a strong preference for polar, protic solvents.[1] The presence of three amide groups, capable of extensive hydrogen bonding, further supports this prediction.
Predicted Performance in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected in these solvents due to the strong potential for hydrogen bonding between the amide groups and the solvent molecules. Water is likely to be an excellent solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is anticipated. While these solvents can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. DMSO and DMF are likely to be better solvents than acetonitrile due to their higher polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Poor solubility is predicted. The nonpolar nature of these solvents will not effectively solvate the polar amide groups of this compound.
Comparative Analysis with Alternative Compounds
The choice of this compound will depend on the specific application. Here, we compare it with two potential alternatives based on functionality.
| Feature | This compound | 1,3,5-Benzenetricarboxamide (Trimesic Acid Amide) | Adipamide |
| Structure | Aliphatic, flexible | Aromatic, rigid | Aliphatic, linear |
| Functionality | Trifunctional | Trifunctional | Difunctional |
| Predicted Solubility | High in polar protic solvents | Low in most common solvents | Moderate in polar solvents |
| Potential Applications | Hydrogel formation, cross-linking flexible polymers | Formation of rigid, porous materials (e.g., metal-organic frameworks), self-assembly | Polyamide synthesis, cross-linking |
Rationale for Selection:
-
1,3,5-Benzenetricarboxamide: Offers a rigid, planar core, which can be advantageous for creating ordered structures. However, this rigidity often leads to lower solubility.
-
Adipamide: A linear diamide, it represents a simpler, difunctional cross-linker. Its performance is well-documented in polyamide chemistry.
The flexible, aliphatic backbone of this compound makes it a potentially better candidate for applications requiring conformational adaptability, such as in the formulation of soft hydrogels.
Experimental Protocols for Performance Evaluation
To empirically determine the performance of this compound, the following detailed protocols are provided.
Protocol for Determining Equilibrium Solubility
This protocol uses the isothermal shake-flask method, a gold standard for solubility determination.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the solutions to equilibrate for at least 24 hours to ensure saturation is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
Dilution and Quantification: Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated HPLC method or another suitable technique.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the quantified concentration and the dilution factor.
Caption: Workflow for determining equilibrium solubility.
Protocol for Assessing Chemical Stability (Hydrolysis)
This protocol outlines a method to assess the hydrolytic stability of this compound in aqueous solutions at different pH values. Amide hydrolysis can be catalyzed by both acid and base.[4][5]
Objective: To evaluate the rate of hydrolysis of this compound in aqueous buffered solutions.
Materials:
-
Stock solution of this compound in a stable solvent (e.g., DMSO).
-
Aqueous buffers (e.g., pH 4, pH 7, pH 9).
-
Thermostatically controlled incubator.
-
HPLC system with a suitable column and detection method for separating and quantifying this compound and its potential hydrolysis products (1,2,3-propanetricarboxylic acid and ammonia).
-
Autosampler vials.
Methodology:
-
Reaction Setup: Spike a small volume of the this compound stock solution into a larger volume of each aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each buffered solution, and place it in an autosampler vial. This will serve as the T0 sample.
-
Incubation: Incubate the remaining buffered solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and place them in autosampler vials.
-
HPLC Analysis: Analyze all samples (T0 and subsequent time points) by HPLC. Monitor the peak area of the parent compound (this compound) and any new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition. This will provide a visual representation of the degradation kinetics.
Caption: Workflow for assessing hydrolytic stability.
Conclusion and Recommendations
While direct experimental data on the performance of this compound in various solvents is scarce, a thorough analysis of its structure and computed physicochemical properties allows for scientifically sound predictions. It is anticipated to be highly soluble in polar protic solvents, particularly water, and less soluble in nonpolar solvents. Its flexible aliphatic backbone may offer advantages over more rigid trifunctional alternatives in applications requiring conformational freedom.
For researchers and drug development professionals considering the use of this compound, it is imperative to empirically validate its performance in the specific solvent systems relevant to their work. The detailed protocols provided in this guide offer a robust framework for determining key performance parameters such as solubility and stability. This systematic approach will enable informed solvent selection and facilitate the successful application of this versatile molecule.
References
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PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Propane-1,2,3-tricarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1,2,3-Propanetricarboxylic acid (FDB003213). Retrieved from [Link]
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Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2009, November 9). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 1,2,3-Propanetricarboxamide
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of 1,2,3-propanetricarboxamide, a molecule of interest due to its structural motifs. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of key techniques, empowering you to make informed decisions for your analytical workflows.
The Synthetic Landscape: Understanding Potential Impurities
A common and direct route to this compound is the amidation of 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid)[1][2]. This reaction typically involves the use of a coupling agent or thermal methods to facilitate the formation of the three amide bonds with an ammonia source.
The choice of synthetic route directly influences the impurity profile. In the case of direct amidation from the corresponding carboxylic acid, potential impurities include:
-
Unreacted Starting Material: Residual 1,2,3-propanetricarboxylic acid.
-
Partially Amidated Intermediates: Mono- and di-amide forms of the propanetricarboxylic acid.
-
Reagent-Derived Impurities: Byproducts from coupling agents (e.g., urea derivatives from carbodiimides) or other activating agents[3][4].
-
Degradation Products: Potential breakdown products resulting from harsh reaction conditions, such as elevated temperatures[5][6].
A thorough understanding of these potential impurities is crucial for developing and validating appropriate analytical methods for purity determination.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment depends on a variety of factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the intended application of the synthesized compound. For a polar, non-chromophoric compound like this compound, a multi-pronged approach is often necessary.
Here, we compare three powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparative Overview of Analytical Techniques
| Feature | HPLC-UV/CAD | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Chromatographic separation based on polarity, followed by detection. | Signal intensity is directly proportional to the number of nuclei. | Separation of ions based on mass-to-charge ratio. |
| Primary Use | Quantification of known and unknown impurities, purity profiling. | Absolute quantification without a specific reference standard for the analyte. | Identification of impurities, structural elucidation, and quantification. |
| Strengths | High sensitivity for UV-active impurities, excellent for resolving complex mixtures. | High precision and accuracy, non-destructive, provides structural information.[7][8] | High specificity and sensitivity, provides molecular weight information. |
| Limitations | Requires a chromophore for UV detection; Charged Aerosol Detection (CAD) is an alternative but can have non-linear responses. | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.[9] | Quantification can be complex and may require stable isotope-labeled standards. |
| Best Suited For | Routine quality control, stability studies, detection of low-level impurities. | Purity assignment of reference standards, quantification of major components.[10][11] | Impurity identification, confirmation of molecular identity. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD)
Rationale: Due to the lack of a significant UV chromophore in this compound, UV detection at low wavelengths (e.g., < 210 nm) is necessary, which can be prone to interference from mobile phase components[12]. To overcome this, and to ensure the detection of all non-volatile impurities, coupling with a universal detector like a Charged Aerosol Detector (CAD) is highly recommended. A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for retaining and separating highly polar compounds like this compound.
Experimental Workflow:
Caption: HPLC-UV/CAD experimental workflow for purity assessment.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: 10:90 Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 205 nm.
-
CAD Settings: Evaporation Temperature: 35 °C, Gas Pressure: 35 psi.
-
Gradient Program:
Time (min) % B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 18.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the percent purity using the area normalization method from the CAD chromatogram, as it will provide a more uniform response for all non-volatile components.
-
Hypothetical Data Summary:
Table 2: Hypothetical HPLC-CAD Purity Analysis Results
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 2.5 | 0.25 | 1,2,3-Propanetricarboxylic acid |
| 2 | 4.8 | 0.75 | Mono-amide intermediate |
| 3 | 6.2 | 98.8 | This compound |
| 4 | 8.1 | 0.20 | Di-amide intermediate |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte[7][8]. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the synthesized compound can be determined with high accuracy[10].
Experimental Workflow:
Caption: qNMR experimental workflow for absolute purity determination.
Detailed Protocol:
-
Internal Standard Selection:
-
Choose an internal standard with a simple proton spectrum that does not overlap with the analyte signals (e.g., Maleic acid, certified reference material).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Deuterium Oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Instrument: 500 MHz NMR Spectrometer.
-
Pulse Sequence: A standard 1D proton experiment with a 30° pulse angle.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and standard protons (e.g., 30 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Hypothetical Data Summary:
Table 3: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 173.17 g/mol | 116.07 g/mol |
| Integrated Signal | CH₂ protons | CH protons |
| Number of Protons (N) | 4 | 2 |
| Integral Value (I) | 5.42 | 2.00 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity (Panalyte) | 98.5% | - |
Mass Spectrometry (MS) for Impurity Identification
Rationale: Mass spectrometry is an invaluable tool for the identification of unknown impurities. By coupling a separation technique like HPLC with a mass spectrometer (LC-MS), one can obtain the molecular weight of co-eluting impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an impurity, greatly aiding in its structural elucidation.
Experimental Workflow:
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Analysis of 1,2,3-Propanetricarboxamide: A Search for Comparative Peer-Reviewed Studies
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive investigation into the peer-reviewed literature for data pertaining to 1,2,3-Propanetricarboxamide, we must report a significant finding: a notable absence of published, in-depth experimental studies on this specific molecule. While the chemical identity of this compound, also known as Tricarballylamide, is established in chemical databases such as PubChem, our extensive search did not yield the necessary comparative performance data required to construct the in-depth technical guide as originally envisioned.[1][2]
The core objective was to provide a comparative analysis of this compound against other alternatives, supported by experimental data as is standard in our guides. However, the scientific literature does not currently contain studies evaluating its efficacy, mechanism of action, or performance in any specific application, be it in drug development, materials science, or other research areas.
Contextualizing the Challenge: The Landscape of Related Compounds
While direct data on this compound is unavailable, our investigation did yield insights into the broader context of related chemical structures, which may be of interest to researchers working in similar areas. The following sections provide a brief overview of relevant fields where similar molecules are actively being investigated.
Propanamide Derivatives in Drug Discovery:
The propanamide scaffold is a recurring motif in medicinal chemistry. For instance, various propanamide derivatives have been synthesized and evaluated for their potential as selective androgen receptor degraders (SARDs) in the treatment of prostate cancer.[3] These studies often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR), a common practice in drug development.[3][4] Similarly, other research has explored the biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, another class of propanamide derivatives, for their cytotoxic effects on cancer cell lines.[5]
The Role of Linkers in Advanced Therapeutics:
The structural motif of a tri-functionalized propane backbone is conceptually related to the linkers used in advanced therapeutics like Antibody-Drug Conjugates (ADCs).[6][7] In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload.[6][7][8] The design of this linker is critical to the overall efficacy and safety of the ADC, influencing its stability in circulation and the mechanism of payload release at the target site.[6][8] Research in this area compares different linker chemistries, such as cleavable vs. non-cleavable linkers, to optimize therapeutic outcomes.[6][8]
Moving Forward: Alternative Topics for In-Depth Analysis
Given the lack of specific data on this compound, we propose to pivot our focus to a topic with a more substantial body of peer-reviewed literature, which would allow for a robust and data-driven comparative guide. Potential alternative topics include:
-
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: This guide would delve into the different chemical strategies for linker design, comparing their mechanisms of action, stability, and impact on the therapeutic index of ADCs, supported by numerous examples from preclinical and clinical studies.
-
The Development of PROTACs: A Guide to Linker Optimization: This guide would explore the structure-activity relationship of linkers in Proteolysis Targeting Chimeras (PROTACs), comparing how different linker compositions (e.g., PEG vs. alkyl chains) affect the formation of the ternary complex and subsequent target protein degradation.
-
A Deep Dive into a Specific, Well-Studied Propanamide-Based Therapeutic: This would involve selecting a specific propanamide derivative with a wealth of published data and creating a comprehensive guide on its mechanism of action, preclinical and clinical data, and a comparison with other drugs in its class.
We are committed to providing our audience with high-quality, data-driven scientific content. We believe that by focusing on a topic with a rich foundation of peer-reviewed research, we can deliver a truly valuable resource for the scientific community. We welcome your feedback on these proposed alternative topics.
References
-
PubChem. Propane-1,2,3-tricarboxamide. Available from: [Link].
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Current ADC Linker Chemistry. PMC - NIH. Available from: [Link].
-
Mohler, M. L., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC - NIH. Available from: [Link].
-
Gudipati, R., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available from: [Link].
-
P. Zota, E., & E. Que, M. (2022). The Chemistry Behind ADCs. PMC - PubMed Central. Available from: [Link].
-
G, K., & G, P. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. Available from: [Link].
-
Ohri, R., et al. (2021). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. PMC - NIH. Available from: [Link].
-
Al-Amiery, A. A., et al. (2021). Synthesis and antibacterial property of polyamide dendrimers based on tetraethyl‑1,1,3,3‑propanetetracarboxylate. ResearchGate. Available from: [Link].
-
Alpan, A. S., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. Available from: [Link].
-
Alpan, A. S., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. Available from: [Link].
-
Radosevich, A. T., & Lipshultz, J. M. (2019). Uniting Amide Synthesis and Activation by P III /P V –Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ResearchGate. Available from: [Link].
-
FDA. (2023). Advancing Generic Drug Development: Translating Science to Approval 2023 – Day 1 – Part 3. YouTube. Available from: [Link].
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FDA. (2023). Advancing Generic Drug Development: Translating Science to Approval 2023 – Day 1 – Part 4. YouTube. Available from: [Link].
-
Li, Y., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. PMC - NIH. Available from: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Propanetricarboxamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,2,3-Propanetricarboxamide in a laboratory setting. As a derivative of propane-1,2,3-tricarboxylic acid, its handling and disposal require a conservative approach grounded in established chemical safety principles. This document synthesizes regulatory standards with practical, field-proven insights to ensure the safety of laboratory personnel and maintain environmental compliance.
Core Principles: Hazard Assessment and Exposure Control
While specific hazard data for this compound is not extensively documented, its chemical structure as a triamide suggests that it should be handled with the standard precautions afforded to all laboratory chemicals. The primary objective is to minimize all routes of exposure—inhalation, ingestion, and skin/eye contact.
Expert Insight: The amide functional groups in the molecule are generally considered stable. However, like many organic amides, it may act as an irritant, particularly to the eyes and skin upon prolonged contact. Therefore, the foundational principle of our safety protocol is the consistent use of appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles at all times.[1]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. However, if generating dust or aerosols, a NIOSH-approved respirator may be necessary.
All handling of this compound should occur within a well-ventilated laboratory or, preferably, inside a chemical fume hood to prevent the accumulation of any potential vapors or dust.
Regulatory Framework for Laboratory Waste
The disposal of all laboratory chemicals in the United States is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[2][3] These regulations establish a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.
For academic and research laboratories, the EPA's Subpart K regulations offer an alternative, more flexible set of standards for managing hazardous waste.[4] A key aspect of these regulations is the management of waste in Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of laboratory personnel.[5]
Table 1: Key Federal Waste Accumulation Limits for Laboratories
| Parameter | Limit | Regulatory Body & Source |
| Satellite Accumulation Area (SAA) Volume | ≤ 55 gallons of non-acute hazardous waste | EPA (40 CFR § 262.15)[5][6] |
| SAA Acute Hazardous Waste Volume | ≤ 1 quart of acute hazardous waste (P-listed) | EPA (40 CFR § 262.15)[6] |
| Time Limit for Removal from Lab (Subpart K) | Waste must be removed from the laboratory every 12 months. | EPA (40 CFR part 262, subpart K)[4] |
| Generator Re-notification (SQG) | Small Quantity Generators (SQGs) must re-notify the EPA every four years. | EPA Generator Improvements Rule[5] |
Step-by-Step Disposal Protocol for this compound
This protocol ensures that waste this compound is accumulated, stored, and disposed of in a manner that is safe, compliant, and self-validating. The cardinal rule is that no laboratory chemical waste should ever be disposed of down the drain or in the regular trash .[2][6]
Step 1: Designate a Waste Container
-
Action: Select a chemically compatible container for collecting solid or liquid waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Causality: The container must be non-reactive with the waste to prevent degradation, leaks, or dangerous chemical reactions. OSHA mandates that containers must be chemically compatible with the stored waste.[2]
Step 2: Proper Labeling
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards (e.g., "Irritant").[5][6]
-
Causality: Accurate labeling is a critical RCRA requirement that ensures safe handling by all personnel and proper management by your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility.
Step 3: Waste Accumulation and Segregation
-
Action: Store the designated waste container in a Satellite Accumulation Area within the lab. Keep the container securely closed except when adding waste.
-
Causality: Keeping containers closed prevents the release of vapors and protects against spills.[7]
-
Action: Do not mix this compound waste with other chemical waste streams (e.g., halogenated solvents, strong acids) unless directed by your institution's EHS office. Store it with compatible chemicals.
-
Causality: Segregating incompatible waste streams is a fundamental safety practice to prevent dangerous reactions and is emphasized by the National Research Council.[2] Using secondary containment for liquid waste is a best practice.[2][6]
Step 4: Arranging for Disposal
-
Action: Once the waste container is full or the experiment is complete, submit a chemical waste pickup request to your institution's EHS department.
-
Causality: Laboratory personnel should not transport hazardous waste across campus.[6] EHS staff are specially trained and equipped to handle, consolidate, and arrange for the final transport of waste by a licensed disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from the point of generation to final removal.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Assess the Spill: For small spills of solid material that you are trained to handle, use an absorbent material (e.g., vermiculite, sand) to sweep up the chemical. Do not generate dust. For liquid spills, use a chemical spill kit to absorb the material.
-
Package Spill Debris: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container.[6]
-
Seek Assistance: For large spills or any spill you are not comfortable cleaning, evacuate the area and contact your institution's EHS department or emergency response team immediately.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed with the highest standards of safety and regulatory compliance, reinforcing a culture of safety and environmental stewardship within the laboratory.
References
- Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer (2019). Laboratory Waste Management: The New Regulations.
- American Chemical Society. Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Fisher Scientific (2009). SAFETY DATA SHEET - Citric acid, monosodium salt.
- Sigma-Aldrich (2024). SAFETY DATA SHEET - Propanamide.
- University of Maryland (n.d.). Hazardous and Regulated Waste Procedures Manual.
- Stericycle (2025). USP 800 & Hazardous Drug Disposal.
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A Guide to Personal Protective Equipment for Handling 1,2,3-Propanetricarboxamide
This guide provides essential safety and logistical information for the handling of 1,2,3-Propanetricarboxamide (CAS No. 1205674-38-9) in a research and drug development setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and operational integrity.
A Note on Hazard Information: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound is not available. This is not uncommon for novel or research-specific chemicals. Therefore, this guidance is constructed based on a conservative approach, inferring potential hazards from structurally similar compounds, such as citric acid salts and amides. The core principle is to treat the substance with a high degree of caution, assuming it may present hazards typical of fine organic powders, including potential eye, skin, and respiratory irritation, and the risk of combustible dust formation.
Inferred Hazard Profile and Risk Assessment
Based on the analysis of related chemical structures, the primary risks associated with handling this compound in solid powder form are:
-
Eye Irritation: Many related compounds are classified as causing serious eye irritation.[1][2][3] Direct contact of the powder or dust with the eyes could lead to significant damage.
-
Combustible Dust: Like many fine organic powders, when dispersed in the air in sufficient concentration, this compound may form combustible dust concentrations.[1][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3] While specific data is lacking, it is prudent to minimize any inhalation exposure.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation or dryness.[4]
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is essential. The causality is clear: we must prevent the substance from making contact with the eyes, skin, and respiratory system.
Core PPE Requirements
All handling of this compound powder must be conducted within a designated area, such as a chemical fume hood or a ducted biological safety cabinet, to control airborne dust.[5] The following PPE is mandatory for all personnel involved.
| PPE Category | Specification | Rationale for Selection |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing or dust generation.[6][7] | Goggles provide a seal around the eyes to protect against fine dust particles. A face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 14 mils thick). Double-gloving is recommended.[7][8] | Nitrile provides good resistance against a range of chemicals and is effective for handling powders. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove without exposing the skin. |
| Body Protection | A long-sleeved laboratory coat is standard. For tasks with a higher potential for dust generation, disposable coveralls ("bunny suits") are recommended.[9] Gowns should close in the back and have tight-fitting cuffs.[9] | Protects skin and personal clothing from contamination. Tightly cuffed sleeves prevent dust from entering at the wrist-glove interface. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities inside a fume hood. For larger quantities or in situations where dust cannot be fully contained, a half-mask or full-facepiece respirator with P100 particulate filters should be used.[3][10] | Protects against the inhalation of fine airborne particulates. The level of respiratory protection must be matched to the potential exposure concentration. |
Operational Plans: Step-by-Step Protocols
Trustworthiness in the lab comes from validated, repeatable procedures. The following protocols for donning and doffing PPE are designed to be self-validating systems that minimize cross-contamination.
Protocol 1: PPE Donning Procedure
-
Preparation: Before entering the designated handling area, inspect all PPE for damage (e.g., tears in gloves, cracks in goggles).
-
Body Protection: Don disposable shoe covers, followed by the lab coat or coverall. Ensure full coverage.
-
Respiratory Protection: If required, perform a seal check on your respirator to ensure a proper fit. Don the respirator.
-
Eye & Face Protection: Put on safety goggles. If required, add the face shield.
-
Hand Protection: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, extending the cuff over the sleeve of the lab coat.
Protocol 2: PPE Doffing Procedure (Contamination Control)
The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Decontaminate: Before exiting the handling area, wipe down the exterior of outer gloves with a damp cloth if grossly contaminated.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face/Eye Protection: Remove the face shield (if used) and goggles by handling the strap, avoiding touching the front surface. Place them in a designated area for decontamination.
-
Remove Body Protection: Remove the lab coat or coverall by rolling it down and away from the body, turning it inside out as you go. Dispose of it in the designated waste container.
-
Exit & Final Removal: Exit the designated handling area. Remove shoe covers. The final step is to remove your respirator (if used) and then the inner pair of gloves, again turning them inside out.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[1][5]
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the operational scale.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. uniphos.com.cn [uniphos.com.cn]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. youtube.com [youtube.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
